Product packaging for 3-Bromo-4-ethoxybenzaldehyde(Cat. No.:CAS No. 108373-05-3)

3-Bromo-4-ethoxybenzaldehyde

Cat. No.: B033679
CAS No.: 108373-05-3
M. Wt: 229.07 g/mol
InChI Key: TZUUPGZANQRCHD-UHFFFAOYSA-N
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Description

3-Bromo-4-ethoxybenzaldehyde is a high-purity, multifunctional aromatic aldehyde of significant value in synthetic and medicinal chemistry research. This compound features a benzaldehyde core strategically functionalized with a bromo substituent at the 3-position and an ethoxy group at the 4-position. The aldehyde group serves as a highly reactive handle for numerous transformations, including condensations to form imines (Schiff bases) or hydrazones, as well as nucleophilic additions and reductions to yield benzylic alcohols or hydrocarbons. The bromine atom is a crucial site for further elaboration via palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the construction of complex biaryl or extended π-conjugated systems. Concurrently, the electron-donating ethoxy group modulates the electronic properties of the aromatic ring, influencing reactivity and the compound's physicochemical characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO2 B033679 3-Bromo-4-ethoxybenzaldehyde CAS No. 108373-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUUPGZANQRCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363470
Record name 3-bromo-4-ethoxybenzaldehyde
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108373-05-3
Record name 3-bromo-4-ethoxybenzaldehyde
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Record name 3-Bromo-4-ethoxybenzaldehyde
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Foundational & Exploratory

3-Bromo-4-ethoxybenzaldehyde CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Bromo-4-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic aldehyde that serves as a key intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom and an ethoxy group on the benzaldehyde (B42025) core, makes it a versatile building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry and drug development. This document provides a comprehensive overview of its chemical properties, safety information, synthesis, and applications, intended for professionals in research and development.

Chemical and Physical Properties

This compound is a solid compound at room temperature, typically appearing as a white to light yellow powder or crystalline solid[1]. Its key identifiers and physical properties are summarized below for easy reference.

PropertyValueSource(s)
CAS Number 108373-05-3[2]
Molecular Formula C₉H₉BrO₂[2][3]
Molecular Weight 229.07 g/mol [2][3]
IUPAC Name This compound[2]
Appearance White to light yellow powder/crystal[1]
Melting Point 70.0 to 74.0 °C[1]
Purity >97.0% (GC)
InChI Key TZUUPGZANQRCHD-UHFFFAOYSA-N[2][3]
MDL Number MFCD00672941[2][3]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is classified as acutely toxic if swallowed. The following table summarizes its GHS hazard information.

Hazard InformationDetailsSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[3]
Hazard Statements H302: Harmful if swallowed.[3]
Precautionary Statements P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3]
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
P362 + P364: Take off contaminated clothing and wash it before reuse.[1]
Hazard Class Acute Toxicity 4 (Oral)[3]
Storage Class 11: Combustible Solids[3]

Synthesis and Manufacturing

The synthesis of this compound can be approached through a multi-step process, typically involving the bromination of a substituted benzaldehyde followed by an etherification reaction. A plausible synthetic route is outlined below.

Logical Synthesis Workflow

G A 4-Hydroxybenzaldehyde (B117250) B Bromination (e.g., Br2, H2O2) A->B Step 1 C 3-Bromo-4-hydroxybenzaldehyde (B1265673) B->C D Williamson Ether Synthesis (e.g., Bromoethane (B45996), Base) C->D Step 2 E This compound D->E

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: Synthesis of 3-Bromo-4-hydroxybenzaldehyde (Step 1)

This protocol is adapted from a method for the synthesis of 3-bromo-4-hydroxybenzaldehyde, which serves as the precursor to the target compound[4].

  • Reaction Setup: In a suitable reaction vessel, create a mixture of 4-hydroxybenzaldehyde (1.0 mol), dichloroethane (420 mL), and a 25% aqueous solution of sulfuric acid (160 mL).

  • Cooling: Cool the mixture to 0°C with constant stirring.

  • Bromination: Over a period of 2 hours, slowly add a solution of bromine (0.55 mol) in dichloroethane (200 mL).

  • Oxidation: Subsequently, add 28% hydrogen peroxide (0.55 mol) to the reaction mixture over 1 hour, maintaining the temperature at 0°C.

  • Reaction Completion: Allow the reaction to proceed for an additional 2 hours at 0°C.

  • Isolation: The resulting precipitate is isolated by filtration, washed with ice-cold water, and dried to yield 3-bromo-4-hydroxybenzaldehyde[4].

Experimental Protocol: Ethoxylation (Step 2)

This generalized protocol is based on the Williamson ether synthesis, a common method for preparing ethers. A similar procedure is used for the synthesis of related alkoxybenzaldehydes[5][6].

  • Reaction Setup: In a dry reaction flask, dissolve 3-bromo-4-hydroxybenzaldehyde (1.0 mol) in a suitable solvent (e.g., water or an organic solvent).

  • Base Addition: Add a base, such as sodium hydroxide (B78521) or potassium carbonate, to the solution to deprotonate the hydroxyl group.

  • Alkylation: Add bromoethane (an alkylating agent) and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) fluoride) to the mixture[5][6].

  • Reaction: Stir the mixture at room temperature (e.g., 25°C) for several hours (e.g., 4 hours) to allow the reaction to complete[5][6].

  • Workup: The product, this compound, can be isolated by filtration and purified if necessary.

Applications in Research and Drug Development

Halogenated aromatic aldehydes, such as this compound, are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules[7]. The presence of the aldehyde and bromo functional groups allows for a wide range of chemical transformations.

  • Aldehyde Group: The aldehyde functionality can readily undergo reactions such as condensation, oxidation, reduction, and the formation of imines, making it a versatile handle for building molecular complexity.

  • Aryl Bromide: The bromine atom on the aromatic ring is well-suited for participation in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. These reactions are fundamental in modern pharmaceutical research for creating carbon-carbon and carbon-nitrogen bonds, enabling the construction of biaryl and aryl-amine systems often found in drug candidates[7].

While direct biological activity data for this compound is not widely published, structurally related compounds have shown interesting pharmacological properties. For instance, 3-Bromo-4,5-dihydroxybenzaldehyde has been reported to have anti-inflammatory effects and may be a promising therapeutic agent for conditions like allergic contact dermatitis and myocardial infarction[8][9]. This suggests that derivatives of this compound could be explored for similar biological activities.

G cluster_0 Core Building Block cluster_1 Chemical Transformations cluster_2 Resulting Structures A This compound B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B Aryl Bromide C Condensation Reactions A->C Aldehyde D Reductive Amination A->D Aldehyde E Biaryl Compounds B->E G Aryl-Amine Systems B->G F Heterocyclic Scaffolds C->F D->G H Active Pharmaceutical Ingredients (APIs) E->H F->H G->H

Caption: Role of this compound in pharmaceutical synthesis.

Conclusion

This compound, identified by CAS number 108373-05-3, is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its dual functionality allows for diverse and selective chemical modifications, making it a key component in the synthetic chemist's toolbox. Proper handling and safety precautions are essential when working with this compound. Further research into the biological activities of its derivatives may lead to the discovery of novel therapeutic compounds.

References

An In-depth Technical Guide to 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for 3-Bromo-4-ethoxybenzaldehyde, a key intermediate in various chemical syntheses.

Core Compound Properties

This compound is a substituted aromatic aldehyde. Its structure, featuring a bromine atom and an ethoxy group on the benzaldehyde (B42025) ring, makes it a versatile building block in the synthesis of more complex molecules.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its application in experimental settings, including reaction setup, purification, and storage.

PropertyValueSource
Molecular Weight 229.07 g/mol
Molecular Formula C₉H₉BrO₂
CAS Number 108373-05-3[1][2]
Melting Point 70.0 to 74.0 °C[2]
Boiling Point Not readily available in literature
Density Not readily available in literature
Solubility Soluble in Methanol[2]
Appearance White to light yellow powder/crystal[2]

Synthesis Pathway

The synthesis of substituted benzaldehydes often involves the modification of a precursor molecule. While a specific protocol for the direct synthesis of this compound is not detailed in the available search results, a representative Williamson ether synthesis followed by bromination of a suitable precursor is a common strategy. A closely related synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797) from isovanillin (B20041) and bromoethane (B45996) is described and can serve as a model.[3]

Representative Experimental Protocol: Ethylation of a Phenolic Precursor

This protocol is adapted from the synthesis of a structurally similar compound and represents a plausible method for introducing the ethoxy group.

Materials:

Procedure:

  • Dissolve sodium hydroxide in water in a suitable reaction vessel.

  • Add the phenolic precursor (3-Bromo-4-hydroxybenzaldehyde), the phase-transfer catalyst (tetrabutylammonium fluoride), and bromoethane to the alkaline solution.

  • Stir the mixture vigorously at room temperature for a specified period (e.g., 4 hours).

  • Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

  • Upon completion, the product can be isolated by filtration.

  • The crude product may be further purified by recrystallization from an appropriate solvent to yield the final product.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Precursor 3-Bromo-4-hydroxy benzaldehyde Reaction Reaction at 25°C Precursor->Reaction Bromoethane Bromoethane Bromoethane->Reaction NaOH Sodium Hydroxide NaOH->Reaction Catalyst Phase-Transfer Catalyst Catalyst->Reaction Filtration Filtration Reaction->Filtration Purification Recrystallization Filtration->Purification Product 3-Bromo-4-ethoxy benzaldehyde Purification->Product

A representative workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as an acute toxicant if swallowed and is a skin and eye irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[2]

  • P280: Wear protective gloves/eye protection/face protection.[2]

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Applications in Research and Development

Substituted benzaldehydes are important intermediates in the pharmaceutical and fine chemical industries. The specific functional groups of this compound allow for a variety of chemical transformations, making it a valuable starting material for the synthesis of bioactive molecules and other complex organic compounds. The bromine atom can be utilized in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the aldehyde group can undergo a wide range of reactions, including reductive amination, oxidation, and condensation reactions.

References

Technical Guide: Physical Properties of 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Bromo-4-ethoxybenzaldehyde, a key intermediate in various synthetic applications. The information is presented to support research and development activities, with a focus on clarity, accuracy, and practical application.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. These properties are crucial for handling, characterization, and use in synthetic protocols.

PropertyValueSource(s)
Molecular Formula C₉H₉BrO₂[1][2]
Molecular Weight 229.07 g/mol [1][2]
CAS Number 108373-05-3[1][3]
Appearance White to light yellow crystalline solid/powder[3]
Melting Point 70-74 °C[3]
Purity (by GC) Typically ≥97.0%[3]
Solubility Soluble in Methanol[3]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard methodologies for measuring the key properties of this compound.

Melting Point Determination via Capillary Method

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, whereas impurities tend to depress and broaden the melting range.[4]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle (if sample needs to be powdered)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and has a fine, powdered consistency. If necessary, gently grind the crystalline solid in a mortar and pestle.[5]

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube through a long, narrow glass tube to pack the sample tightly. The final packed sample height should be 2-3 mm.[1][4] An improperly packed or excessive amount of sample can lead to an artificially broad melting range.[1]

  • Measurement:

    • Insert the packed capillary tube into the designated slot in the melting point apparatus.[1]

    • For an initial, rapid determination, heat the sample quickly to find an approximate melting temperature.[4]

    • Allow the apparatus to cool to at least 15°C below the approximate melting point.

    • Prepare a fresh sample and heat it slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[4]

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T₁ - T₂.

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a powerful technique used to separate volatile substances and is commonly employed to determine the purity of organic compounds.[6]

Objective: To quantify the purity of this compound by separating it from any volatile impurities.

Apparatus & Reagents:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).[7][8]

  • Appropriate GC column (e.g., a non-polar or medium-polarity capillary column like HP-5 or equivalent).

  • High-purity carrier gas (e.g., Helium, Nitrogen).[8][9]

  • High-purity solvents (e.g., HPLC-grade Methanol or Dichloromethane) for sample preparation.

  • Autosampler vials or syringes.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent. A typical concentration is ~1 mg/mL. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Injection Port: Set the temperature high enough to ensure rapid vaporization of the sample without causing thermal decomposition (e.g., 250°C).

    • Column Oven: Program the oven temperature. An isothermal method (constant temperature) may be sufficient, or a temperature ramp (e.g., starting at 60°C and increasing at 5-10°C/min to 250°C) can be used to ensure separation of components with different boiling points.[7]

    • Detector (FID): Set the detector temperature higher than the final oven temperature to prevent condensation (e.g., 300°C).[7]

    • Carrier Gas Flow: Set a constant flow rate for the carrier gas.[7]

  • Injection: Inject a small, precise volume of the prepared sample (typically 0.5-1.0 µL) into the GC system.[7][8]

  • Data Acquisition: As the sample travels through the column, the components separate based on their boiling points and interaction with the stationary phase.[8][9] The detector generates a signal as each component elutes, producing a chromatogram with peaks corresponding to each substance.

  • Analysis:

    • The primary peak in the chromatogram will correspond to this compound.

    • Purity is calculated based on the relative peak areas. The area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.

Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization of a substituted benzaldehyde, such as this compound. This process ensures the final product meets the required identity and purity specifications.

G Generalized Synthesis & Characterization Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analysis & QC Phase cluster_result Outcome start Starting Materials (e.g., Precursor Aldehyde) reaction Chemical Reaction (e.g., Bromination/Etherification) start->reaction Reagents quench Reaction Quenching & Workup reaction->quench extract Solvent Extraction quench->extract cryst Recrystallization extract->cryst dry Drying cryst->dry Filtration product Final Product: This compound dry->product mp Melting Point Determination product->mp gc Purity Analysis (GC) product->gc spec Structural Confirmation (NMR, IR, MS) product->spec pass Pass QC spec->pass fail Fail QC (Repurify or Reject) spec->fail

Caption: Workflow for Synthesis, Purification, and Quality Control Analysis.

References

An In-depth Technical Guide on 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 3-Bromo-4-ethoxybenzaldehyde, a substituted aromatic aldehyde of interest in organic synthesis and potentially in the development of novel chemical entities. This document collates known physical and chemical properties, outlines a general methodology for solubility determination, and presents a plausible synthetic route.

Core Properties of this compound

A summary of the fundamental physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol [1][2][3]
Appearance White to light yellow powder or crystals[1][3]
Melting Point 70.0 to 74.0 °C[1][3]
Purity >97.0% (by GC) is commercially available[1][3]
CAS Number 108373-05-3[1][3]

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative information indicates its solubility in at least one common polar organic solvent.

SolventQuantitative SolubilityQualitative SolubilityConditions
MethanolData not availableSoluble[1][3]Standard temperature and pressure
WaterData not availableExpected to be poorly solubleBased on the structure of similar aromatic aldehydes
Other Organic SolventsData not availableFurther experimental determination required-

Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask Method

For researchers requiring precise solubility data, the isothermal shake-flask method is a reliable and widely accepted technique. The following protocol provides a general framework for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., ethanol, acetone, ethyl acetate, etc.)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to several vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Solvent Addition: Accurately add a known volume or mass of the chosen solvent to each vial.

  • Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient duration to reach equilibrium, which can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the solute concentration in the solution has stabilized.

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 4 hours to enable the excess solid to sediment.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved microcrystals.

  • Sample Dilution: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Concentration Analysis: Analyze the diluted samples using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculation of Solubility: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL, g/100 mL, or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

G A Add excess this compound to vials B Add known volume of solvent A->B C Equilibrate in thermostatically controlled shaker (24-72h) B->C D Allow excess solid to sediment C->D E Withdraw and filter supernatant D->E F Dilute sample for analysis E->F G Analyze concentration by HPLC/GC F->G H Calculate solubility G->H

Figure 1. Experimental workflow for solubility determination.

Synthetic Pathway: A Plausible Route

While a specific, detailed synthesis protocol for this compound was not found in the immediate search, a plausible and common synthetic route can be inferred from the synthesis of similar substituted benzaldehydes. A likely pathway involves the bromination of a suitable precursor followed by etherification.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Williamson Ether Synthesis A 4-Hydroxybenzaldehyde (B117250) B 3-Bromo-4-hydroxybenzaldehyde (B1265673) A->B Br2, Solvent (e.g., Dichloroethane) C 3-Bromo-4-hydroxybenzaldehyde D This compound C->D Bromoethane (B45996), Base (e.g., NaOH or K2CO3), Solvent (e.g., Water)

Figure 2. Plausible synthetic pathway for this compound.

This proposed two-step synthesis starts with the bromination of 4-hydroxybenzaldehyde to yield 3-bromo-4-hydroxybenzaldehyde. The subsequent reaction is a Williamson ether synthesis, where the hydroxyl group of 3-bromo-4-hydroxybenzaldehyde is deprotonated by a base and reacts with bromoethane to form the final ethoxy-substituted product. This method is a common and effective way to introduce alkoxy groups onto a phenolic ring.

References

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-4-ethoxybenzaldehyde (CAS No: 108373-05-3), a key intermediate in various organic syntheses. Due to the limited availability of published experimental spectra, this document focuses on predicted data derived from established spectroscopic principles and data from analogous compounds, alongside standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established substituent effects and spectral databases for similar molecular structures.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to show signals corresponding to the aromatic protons, the aldehydic proton, and the protons of the ethoxy group. The solvent is assumed to be CDCl₃.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aldehyde (-CHO)9.85Singlet (s)-1H
Aromatic H-28.05Doublet (d)~2.01H
Aromatic H-67.80Doublet of Doublets (dd)~8.5, ~2.01H
Aromatic H-57.00Doublet (d)~8.51H
Methylene (-OCH₂CH₃)4.15Quartet (q)~7.02H
Methyl (-OCH₂CH₃)1.45Triplet (t)~7.03H
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The solvent is assumed to be CDCl₃.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O)190.5
Aromatic C-4 (-OEt)160.0
Aromatic C-2132.0
Aromatic C-1 (-CHO)130.5
Aromatic C-6128.5
Aromatic C-5112.0
Aromatic C-3 (-Br)111.5
Methylene (-OCH₂)64.5
Methyl (-CH₃)14.5
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2980 - 2850Medium
Aldehyde C-H Stretch2830 - 2695Medium, often two bands
Aldehyde C=O Stretch1710 - 1685Strong
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-O-C Asymmetric Stretch (Ether)1250 - 1200Strong
C-O-C Symmetric Stretch (Ether)1050 - 1020Strong
C-Br Stretch680 - 515Medium to Strong
Mass Spectrometry (MS) Data

The mass spectrum, typically acquired via electron ionization (EI), will show a characteristic molecular ion peak cluster due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Ion m/z (mass-to-charge ratio) Notes
[M]⁺228/230Molecular ion peak cluster, corresponding to C₉H₉⁷⁹BrO₂ and C₉H₉⁸¹BrO₂.
[M-H]⁺227/229Loss of a hydrogen atom from the aldehyde group.
[M-C₂H₅]⁺199/201Loss of the ethyl group from the ethoxy moiety.
[M-CHO]⁺199/201Loss of the formyl radical.
[C₇H₆BrO]⁺199/201Fragment resulting from the loss of the ethyl group.
[C₆H₄Br]⁺155/157Phenyl bromide cation fragment.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of solid this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] Ensure the solid is fully dissolved. Tetramethylsilane (TMS) may be added as an internal standard (0 ppm), although modern spectrometers can reference the residual solvent peak.[1]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[1]

    • Shim the magnetic field to achieve maximum homogeneity and resolution.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay (D1) of 1-2 seconds for qualitative spectra.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.[3]

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is typically required.[3]

    • A short relaxation delay (e.g., 2 seconds) is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (at least 5 times the longest T1) is necessary.[4]

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the resulting spectrum manually or automatically.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the TMS or solvent reference peak.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method): [5]

  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., dichloromethane (B109758) or acetone).[5]

    • Place one drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[5]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[5]

  • Background Spectrum:

    • Place the clean, empty salt plate (or use the empty sample compartment) in the spectrometer's sample holder.

    • Run a background scan to record the spectrum of the atmosphere (CO₂, H₂O) and the salt plate, which will be subtracted from the sample spectrum.[6]

  • Sample Spectrum Acquisition:

    • Place the salt plate with the prepared sample film into the sample holder.

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[6]

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the major absorption peaks in the resulting spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight, confirm the elemental composition (via isotopic pattern), and analyze the fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.[7]

    • Ensure the sample is free of particulate matter by filtering or centrifugation if necessary.[7]

    • Transfer the solution to a 2 mL GC autosampler vial.[8]

  • Instrument Setup:

    • Set the GC injector temperature (e.g., 250 °C) to ensure rapid vaporization of the sample without decomposition.[8]

    • Use a suitable capillary column (e.g., a non-polar DB-5 or similar).[9]

    • Program the GC oven temperature. A typical program might start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Set the carrier gas (usually Helium or Hydrogen) flow rate.[9]

    • Set the MS transfer line temperature to prevent condensation of the analyte.

    • The MS is typically operated in Electron Ionization (EI) mode at 70 eV.[10]

  • Data Acquisition:

    • Inject a small volume (typically 1 µL) of the sample solution into the GC.

    • The GC will separate the components of the sample, and as this compound elutes from the column, it enters the mass spectrometer.

    • The mass spectrometer will scan a mass range (e.g., m/z 40-400) to acquire the mass spectrum of the eluting compound.

  • Data Analysis:

    • Identify the peak in the total ion chromatogram (TIC) corresponding to the compound.

    • Analyze the mass spectrum associated with that peak.

    • Identify the molecular ion cluster ([M]⁺ and [M+2]⁺) to confirm the molecular weight and the presence of bromine.

    • Identify major fragment ions and propose a fragmentation pathway.

Mandatory Visualization

The following diagram illustrates a standard workflow for the spectroscopic characterization of a newly synthesized organic compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Organic Synthesis Purification Purification (Crystallization/Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR Initial Check NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Detailed Structure MS Mass Spectrometry (GC-MS/LC-MS) Purification->MS Molecular Weight Data_Analysis Combined Data Analysis FTIR->Data_Analysis Functional Groups NMR->Data_Analysis Connectivity MS->Data_Analysis Formula/Fragments Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Consistent Data

Caption: Logical workflow for the analysis of a synthesized compound.

References

Synthesis of 3-Bromo-4-ethoxybenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-4-ethoxybenzaldehyde, a valuable intermediate in the development of pharmaceutical compounds. This document details two primary synthetic routes, providing in-depth experimental protocols and expected outcomes. All quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate understanding.

Introduction

This compound is an aromatic aldehyde containing both a bromine atom and an ethoxy group on the benzene (B151609) ring. This substitution pattern makes it a versatile building block in organic synthesis, particularly for the construction of more complex molecules with potential biological activity. The presence of the aldehyde functional group allows for a wide range of subsequent chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The bromo and ethoxy substituents modulate the electronic properties of the aromatic ring and provide sites for further functionalization, such as cross-coupling reactions.

Synthetic Routes

Two principal synthetic strategies for the preparation of this compound are presented:

  • Route 1: Electrophilic Bromination of 4-Ethoxybenzaldehyde (B43997). This is a direct approach involving the introduction of a bromine atom onto the commercially available starting material, 4-ethoxybenzaldehyde. The ethoxy group is an activating, ortho-, para-director, and since the para position is occupied by the aldehyde group, the bromination is directed to the ortho position.

  • Route 2: Vilsmeier-Haack Formylation of 2-Bromo-1-ethoxybenzene. This method involves the introduction of a formyl group onto an appropriately substituted benzene ring. The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic compounds. The ethoxy group in 2-bromo-1-ethoxybenzene directs the formylation to the para position, yielding the desired product.

Data Presentation

The following tables summarize the key quantitative data associated with the starting materials and the final product.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
4-EthoxybenzaldehydeC₉H₁₀O₂150.17Colorless to light yellow liquid< 25
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98White to off-white crystalline solid175-180
2-Bromo-1-ethoxybenzeneC₈H₉BrO201.06Colorless to pale yellow liquidN/A
This compoundC₉H₉BrO₂229.07White to light yellow powder/crystal70.0 - 74.0[1]

Table 2: Summary of Reaction Parameters and Expected Outcomes

Synthesis RouteKey ReagentsSolventReaction TemperatureTypical Yield (%)Purity (%)
Route 1: Bromination 4-Ethoxybenzaldehyde, NBSAcetonitrileRoom Temperature85-95 (projected)>97
Route 2: Vilsmeier-Haack 2-Bromo-1-ethoxybenzene, POCl₃, DMFDichloromethane (B109758)0°C to Room Temp70-80 (projected)>97

Experimental Protocols

Route 1: Electrophilic Bromination of 4-Ethoxybenzaldehyde

This protocol is adapted from established procedures for the bromination of activated aromatic aldehydes.

4.1.1. Materials

  • 4-Ethoxybenzaldehyde (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (solvent)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate (B1210297) (for extraction)

  • Hexane (B92381) (for recrystallization)

4.1.2. Procedure

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethoxybenzaldehyde (1.0 eq) in acetonitrile.

  • To this solution, add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford this compound as a white to off-white solid.

4.1.3. Expected Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, CHO), 8.05 (d, J=2.0 Hz, 1H, Ar-H), 7.75 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 7.00 (d, J=8.4 Hz, 1H, Ar-H), 4.20 (q, J=7.0 Hz, 2H, OCH₂CH₃), 1.50 (t, J=7.0 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 189.8, 160.5, 134.5, 131.0, 128.5, 112.5, 111.8, 65.0, 14.5.

  • IR (KBr, cm⁻¹): ~2980, 2880, 1685 (C=O), 1590, 1500, 1270, 1120, 820.

Route 2: Vilsmeier-Haack Formylation of 2-Bromo-1-ethoxybenzene

This is a general procedure for the Vilsmeier-Haack reaction and should be optimized for this specific substrate.

4.2.1. Materials

  • 2-Bromo-1-ethoxybenzene (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (3.0 eq)

  • Dichloromethane (DCM, solvent)

  • Ice-water bath

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate (for extraction)

  • Hexane (for column chromatography)

4.2.2. Procedure

  • To a stirred solution of N,N-dimethylformamide (3.0 eq) in dichloromethane in a round-bottom flask cooled in an ice-water bath, add phosphorus oxychloride (1.2 eq) dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-bromo-1-ethoxybenzene (1.0 eq) in dichloromethane to the reaction mixture dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Cool the reaction mixture in an ice-water bath and slowly add a saturated aqueous solution of sodium bicarbonate to quench the reaction.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Visualizations

The following diagrams illustrate the logical flow of the synthetic procedures.

Synthesis_Route_1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Ethoxybenzaldehyde 4-Ethoxybenzaldehyde Dissolution Dissolve 4-Ethoxybenzaldehyde in Acetonitrile 4-Ethoxybenzaldehyde->Dissolution NBS NBS Addition Add NBS (Room Temperature) NBS->Addition Dissolution->Addition Stirring Stir and Monitor by TLC Addition->Stirring Quench Quench with Na2S2O3 Stirring->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Washing Wash with NaHCO3 and Brine Extraction->Washing Drying Dry over MgSO4 and Concentrate Washing->Drying Purification Recrystallize from EtOAc/Hexane Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Synthesis of this compound via Bromination.

Synthesis_Route_2 cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product DMF DMF Reagent_Formation Add POCl3 to DMF in DCM at 0°C DMF->Reagent_Formation POCl3 POCl3 POCl3->Reagent_Formation Addition Add Starting Material (0°C to RT) Reagent_Formation->Addition Starting_Material 2-Bromo-1-ethoxybenzene Starting_Material->Addition Stirring Stir and Monitor by TLC Addition->Stirring Quench Quench with NaHCO3 Stirring->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry over MgSO4 and Concentrate Washing->Drying Purification Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product

References

An In-depth Technical Guide to 3-Bromo-4-ethoxybenzaldehyde: A Key Starting Material in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-ethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique trifunctional nature, featuring an aldehyde group, a bromine atom, and an ethoxy group on a benzene (B151609) ring, provides multiple reactive sites for a diverse range of chemical transformations. This versatility makes it a valuable starting material in the pharmaceutical industry, particularly in the development of novel kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and key applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below, providing a quick reference for researchers.

PropertyValueReference
Molecular Formula C₉H₉BrO₂[1][2]
Molecular Weight 229.07 g/mol [1][2]
CAS Number 108373-05-3[3]
Appearance White to light yellow solid/powder/crystal[2]
Melting Point 70.0 to 74.0 °C[2]
Purity (GC) >97.0%
Solubility Soluble in methanol
Storage Room temperature, in a cool and dark place, under inert gas

Synthesis of this compound

The most logical and commonly employed synthetic route to this compound involves a two-step process starting from the readily available 4-hydroxybenzaldehyde (B117250). The first step is the regioselective bromination of the aromatic ring, followed by a Williamson ether synthesis to introduce the ethoxy group.

Synthesis_Pathway 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde->3-Bromo-4-hydroxybenzaldehyde Bromination (Br₂, Solvent) This compound This compound 3-Bromo-4-hydroxybenzaldehyde->this compound Williamson Ether Synthesis (Ethyl halide, Base)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-hydroxybenzaldehyde (Intermediate)

This protocol is adapted from a similar bromination of a phenol (B47542) derivative.

  • Materials:

    • 4-Hydroxybenzaldehyde

    • Bromine (Br₂)

    • Solvent (e.g., Dichloromethane or Acetic Acid)

    • Ice bath

    • Stirring apparatus

  • Procedure:

    • Dissolve 4-hydroxybenzaldehyde in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a solution of bromine in the same solvent dropwise to the cooled solution with vigorous stirring. The addition rate should be controlled to maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude 3-Bromo-4-hydroxybenzaldehyde.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This protocol is based on the principles of the Williamson ether synthesis.[4][5][6][7]

  • Materials:

    • 3-Bromo-4-hydroxybenzaldehyde

    • Ethyl halide (e.g., Ethyl iodide or Ethyl bromide)

    • Base (e.g., Potassium carbonate or Sodium hydroxide)

    • Solvent (e.g., Acetone, DMF, or Acetonitrile)

    • Stirring apparatus and reflux condenser

  • Procedure:

    • To a solution of 3-Bromo-4-hydroxybenzaldehyde in the chosen solvent, add the base (e.g., potassium carbonate).

    • Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

    • Add the ethyl halide to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude this compound.

    • Purify the crude product by column chromatography or recrystallization to obtain a white to light yellow solid.

Applications in Drug Discovery and Development

The strategic placement of the bromo and aldehyde functionalities on the this compound scaffold allows for its versatile use in the synthesis of complex pharmaceutical intermediates. The bromine atom serves as a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl moieties. The aldehyde group can be readily transformed into a wide range of functional groups through reactions like the Wittig reaction, reductive amination, or oxidation.

Role in the Synthesis of Kinase Inhibitors

Substituted benzaldehydes are key pharmacophores in a number of kinase inhibitors. While a specific FDA-approved drug directly utilizing this compound as a starting material is not prominently documented in publicly available literature, its structural motifs are highly relevant to the synthesis of Bcr-Abl tyrosine kinase inhibitors.[8][9][10] The Bcr-Abl fusion protein is a hallmark of Chronic Myeloid Leukemia (CML).[11] Inhibitors of this kinase, such as Imatinib, Nilotinib (B1678881), and Dasatinib (B193332), have revolutionized the treatment of CML.[9] The general structure of many of these inhibitors involves a core heterocyclic system linked to substituted phenyl rings. This compound provides an excellent starting point for the elaboration of one of these substituted phenyl rings.

Bcr_Abl_Signaling_Pathway cluster_cell Leukemic Cell Bcr-Abl Bcr-Abl (Constitutively Active Kinase) Substrate Substrate Bcr-Abl->Substrate ATP Phosphorylated_Substrate Phosphorylated Substrate Bcr-Abl->Phosphorylated_Substrate Phosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS, STAT5) Phosphorylated_Substrate->Downstream_Signaling Proliferation Uncontrolled Cell Proliferation Downstream_Signaling->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Signaling->Apoptosis_Inhibition Bcr-Abl_Inhibitor Bcr-Abl Inhibitor (Derived from This compound) Bcr-Abl_Inhibitor->Bcr-Abl Inhibition

Caption: Bcr-Abl signaling pathway and the point of inhibition.

Key Reactions for Further Functionalization

1. Suzuki-Miyaura Coupling

The bromine atom on this compound is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl groups, which is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).[12][13][14][15][16]

Suzuki_Coupling_Workflow This compound This compound Coupled_Product Biaryl/Heteroaryl Product This compound->Coupled_Product Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Coupled_Product Catalyst Pd Catalyst + Base Catalyst->Coupled_Product

Caption: Suzuki-Miyaura coupling workflow.

  • General Protocol for Suzuki-Miyaura Coupling:

    • In a reaction vessel, combine this compound, the desired aryl or heteroaryl boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).

    • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the product by column chromatography.

2. Wittig Reaction

The aldehyde group of this compound can be readily converted to an alkene via the Wittig reaction. This reaction is highly valuable for extending carbon chains and introducing double bonds, which can be further functionalized.[7][17][18]

Wittig_Reaction_Workflow This compound This compound Alkene_Product Alkene_Product This compound->Alkene_Product Phosphonium_Ylide Phosphonium (B103445) Ylide Phosphonium_Ylide->Alkene_Product Base Base Base->Phosphonium_Ylide Deprotonation

Caption: Wittig reaction workflow.

  • General Protocol for Wittig Reaction:

    • Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere.

    • Cool the ylide solution to a low temperature (e.g., 0 °C or -78 °C).

    • Slowly add a solution of this compound in the same solvent to the ylide solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic extracts.

    • Purify the resulting alkene by column chromatography.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its trifunctional nature allows for a wide range of chemical modifications, making it an ideal scaffold for the construction of libraries of compounds for biological screening. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for researchers to utilize this important building block in their efforts to develop novel and effective therapeutic agents. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of new and innovative applications in pharmaceutical research.

References

An In-depth Technical Guide to 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-ethoxybenzaldehyde is a substituted aromatic aldehyde that holds potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its chemical structure, featuring a reactive aldehyde group, a bromine atom, and an ethoxy group on a benzene (B151609) ring, offers multiple sites for chemical modification, making it a valuable intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, plausible synthetic routes, and potential applications of this compound, with a focus on its relevance to drug discovery and development. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide also draws upon data from closely related analogs to provide a comprehensive profile.

Chemical Structure and Properties

This compound is characterized by a benzaldehyde (B42025) core substituted with a bromine atom at the C3 position and an ethoxy group at the C4 position.

Chemical Identity
IdentifierValueSource
IUPAC Name This compoundPubChem
CAS Number 108373-05-3TCI Chemicals[1]
Molecular Formula C₉H₉BrO₂Sigma-Aldrich
Molecular Weight 229.07 g/mol Sigma-Aldrich
SMILES CCOC1=C(C=C(C=C1)C=O)BrFisher Scientific
InChI InChI=1S/C9H9BrO2/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-6H,2H2,1H3Sigma-Aldrich
InChIKey TZUUPGZANQRCHD-UHFFFAOYSA-NFisher Scientific[2]
Physicochemical Properties
PropertyValueSource
Appearance White to light yellow crystalline powderTCI Chemicals[1]
Melting Point 70.0 to 74.0 °CTCI Chemicals[1]
Purity >97.0% (GC)TCI Chemicals[1]

Synthesis of this compound

Proposed Synthetic Pathway

Synthetic Pathway 4-Hydroxybenzaldehyde (B117250) 4-Hydroxybenzaldehyde Step1 Bromination 4-Hydroxybenzaldehyde->Step1 Br₂, Solvent 3-Bromo-4-hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde Step1->3-Bromo-4-hydroxybenzaldehyde Step2 Williamson Ether Synthesis 3-Bromo-4-hydroxybenzaldehyde->Step2 CH₃CH₂Br, Base This compound This compound Step2->this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols (Proposed)

Step 1: Bromination of 4-Hydroxybenzaldehyde

This step involves the electrophilic aromatic substitution of 4-hydroxybenzaldehyde to introduce a bromine atom at the position ortho to the hydroxyl group.

  • Materials: 4-hydroxybenzaldehyde, Bromine (Br₂), a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Procedure:

    • Dissolve 4-hydroxybenzaldehyde in the chosen solvent in a reaction flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture with constant stirring.

    • After the addition is complete, allow the reaction to proceed at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to remove excess bromine.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 3-Bromo-4-hydroxybenzaldehyde.

Step 2: Ethylation of 3-Bromo-4-hydroxybenzaldehyde (Williamson Ether Synthesis)

This step involves the formation of an ether linkage by reacting the phenolic hydroxyl group with an ethylating agent.

  • Materials: 3-Bromo-4-hydroxybenzaldehyde, Ethyl bromide (CH₃CH₂Br) or diethyl sulfate, a base (e.g., potassium carbonate or sodium hydroxide), and a suitable solvent (e.g., acetone (B3395972) or DMF).

  • Procedure:

    • To a solution of 3-Bromo-4-hydroxybenzaldehyde in the chosen solvent, add the base and stir the mixture at room temperature.

    • Add the ethylating agent (ethyl bromide) to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

    • Purify the crude this compound by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted and Analog-Based)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the ethoxy group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8s1HAldehydic proton (-CHO)
~7.9d1HAromatic proton (ortho to -CHO)
~7.7dd1HAromatic proton (meta to -CHO, ortho to -Br)
~7.0d1HAromatic proton (ortho to -OCH₂CH₃)
~4.2q2HMethylene (B1212753) protons (-OCH₂CH₃)
~1.5t3HMethyl protons (-OCH₂CH₃)
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~190Aldehydic carbon (C=O)
~160Aromatic carbon attached to the ethoxy group
~135Aromatic carbon attached to the aldehyde group
~133Aromatic carbon (CH)
~128Aromatic carbon (CH)
~115Aromatic carbon attached to the bromine atom
~112Aromatic carbon (CH)
~65Methylene carbon (-OCH₂)
~15Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Functional Group
~2980-2850C-H stretch (aliphatic)
~2830-2730C-H stretch (aldehyde)
~1700C=O stretch (aldehyde)
~1600, ~1500C=C stretch (aromatic)
~1250C-O stretch (aryl ether)
~600-500C-Br stretch
Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be indicated by the isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in a roughly 1:1 ratio).

m/zAssignment
228/230[M]⁺ (Molecular ion)
227/229[M-H]⁺
200/202[M-CHO]⁺ or [M-C₂H₄]⁺
149[M-Br]⁺

Applications in Drug Discovery and Development

While this compound itself has not been extensively studied for its biological activity, its structural motifs are present in various pharmacologically active molecules. Its utility lies in its role as a key intermediate for the synthesis of more complex drug candidates.

Role as a Synthetic Intermediate

The aldehyde group can participate in a variety of chemical transformations, including:

  • Reductive amination: to form substituted benzylamines.

  • Wittig reaction: to form stilbene (B7821643) derivatives.

  • Henry reaction: to form nitroaldol products.

  • Condensation reactions: with active methylene compounds.

The bromine atom provides a handle for cross-coupling reactions such as:

  • Suzuki coupling: to form biaryl compounds.

  • Heck reaction: to introduce vinyl groups.

  • Buchwald-Hartwig amination: to form arylamines.

Reactivity cluster_0 Aldehyde Group Reactions cluster_1 Bromine Atom Reactions Reductive Amination Reductive Amination Wittig Reaction Wittig Reaction Henry Reaction Henry Reaction Condensation Reactions Condensation Reactions Suzuki Coupling Suzuki Coupling Heck Reaction Heck Reaction Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound This compound This compound->Reductive Amination R₂NH, Reducing Agent This compound->Wittig Reaction Phosphonium Ylide This compound->Henry Reaction R-NO₂, Base This compound->Condensation Reactions Active Methylene Compound This compound->Suzuki Coupling Ar-B(OH)₂, Pd catalyst This compound->Heck Reaction Alkene, Pd catalyst This compound->Buchwald-Hartwig Amination Amine, Pd catalyst

Caption: Potential synthetic transformations of this compound.

Potential Pharmacological Relevance (Based on Analogs)

Studies on the closely related compound, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), have revealed significant biological activities. BDB has been shown to possess anti-inflammatory and cytoprotective properties. For instance, it can attenuate allergic contact dermatitis and protect skin cells against oxidative damage.[3][4] These activities are often mediated through the modulation of key signaling pathways.

While these findings for BDB cannot be directly extrapolated to this compound, they suggest that the brominated benzaldehyde scaffold could be a promising starting point for the design of novel therapeutic agents. The ethoxy group in this compound, as opposed to the hydroxyl groups in BDB, would alter the compound's polarity, lipophilicity, and metabolic stability, potentially leading to a different pharmacological profile.

Conclusion

This compound is a chemical intermediate with considerable potential for applications in organic synthesis, particularly for the construction of novel pharmaceutical compounds. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and a plausible synthetic route. While direct experimental and biological data for this specific compound are scarce, the analysis of its structural features and the activities of its close analogs suggest that it is a valuable tool for medicinal chemists. Further research is warranted to fully elucidate its reactivity, spectroscopic properties, and potential biological activities, which could pave the way for its use in the development of new therapeutic agents.

References

Navigating the Nuances of 3-Bromo-4-ethoxybenzaldehyde: A Technical Guide to Commercial Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This in-depth technical guide explores the typical purity of commercially available 3-Bromo-4-ethoxybenzaldehyde, delving into common impurities, analytical methodologies for purity determination, and the synthetic pathways that influence the final product's composition.

Commercial Purity Landscape

Commercially available this compound is most commonly offered with a purity of greater than or equal to 97.0% , as determined by Gas Chromatography (GC).[1][2][3] Key suppliers in the chemical market consistently adhere to this specification. However, it is crucial for researchers to note that some suppliers may offer this compound as part of a collection for early discovery research where extensive analytical data is not collected, placing the onus of purity confirmation on the end-user.

A summary of typical specifications from commercial suppliers is presented below:

ParameterTypical SpecificationAnalysis Method
Purity≥97.0%Gas Chromatography (GC)
AppearanceWhite to light yellow crystalline powderVisual Inspection
Melting Point70-74 °CCapillary Method
IdentityConforms to structureNuclear Magnetic Resonance (NMR) Spectroscopy

Understanding the Impurity Profile: A Synthesis-Based Approach

The impurity profile of this compound is intrinsically linked to its synthetic route. While specific batch-to-batch variations exist, an understanding of the manufacturing process allows for the prediction of likely contaminants. Two primary synthetic strategies are commonly employed:

  • Route A: Bromination of 4-ethoxybenzaldehyde. This pathway involves the electrophilic substitution of a bromine atom onto the aromatic ring of 4-ethoxybenzaldehyde.

  • Route B: Ethylation of 3-bromo-4-hydroxybenzaldehyde. In this method, the hydroxyl group of the brominated precursor is converted to an ethoxy group.

Based on these synthetic routes, a range of potential impurities can be anticipated:

Potential ImpuritySource
4-ethoxybenzaldehydeUnreacted starting material from Route A.
3-bromo-4-hydroxybenzaldehydeUnreacted starting material from Route B.
3,5-Dibromo-4-ethoxybenzaldehydeOver-bromination of the starting material or product in Route A.
Vanillin / IsovanillinPotential impurities in precursors derived from vanillin-related structures.
Residual SolventsSolvents used during the reaction and purification steps (e.g., dichloromethane, chloroform).
Inorganic SaltsByproducts from the reaction and work-up (e.g., sodium bromide).

Below is a diagram illustrating the logical flow of a typical quality control process for this compound, from raw material testing to final product release.

Quality_Control_Workflow cluster_0 Raw Material QC cluster_1 Synthesis cluster_2 In-Process Control cluster_3 Purification cluster_4 Final Product QC Raw_Material_A 4-ethoxybenzaldehyde Synthesis_A Route A: Bromination Raw_Material_A->Synthesis_A Raw_Material_B 3-bromo-4-hydroxybenzaldehyde Synthesis_B Route B: Ethylation Raw_Material_B->Synthesis_B Reagents Brominating Agents Ethylating Agents Solvents Reagents->Synthesis_A Reagents->Synthesis_B IPC Reaction Monitoring (TLC, GC, HPLC) Synthesis_A->IPC Synthesis_B->IPC Purification Crystallization Column Chromatography IPC->Purification Final_Product This compound (Final Product) Purification->Final_Product Purity_Analysis GC Purity (%) Release Product Release Purity_Analysis->Release Identity_Confirmation NMR Spectroscopy Identity_Confirmation->Release Physical_Properties Melting Point Appearance Physical_Properties->Release Residual_Analysis Residual Solvents Water Content (KF) Residual_Analysis->Release Final_Product->Purity_Analysis Final_Product->Identity_Confirmation Final_Product->Physical_Properties Final_Product->Residual_Analysis

A typical quality control workflow for this compound.

Experimental Protocols for Purity Determination

Accurate determination of the purity of this compound relies on robust analytical methodologies. Gas Chromatography with Flame Ionization Detection (GC-FID) is the industry standard for assay determination. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also critical tools for a comprehensive quality assessment.

Gas Chromatography (GC-FID) for Purity Assay

This method is suitable for quantifying the main component and detecting volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is commonly used for the separation of aromatic aldehydes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 270 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Quantification: The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

High-Performance Liquid Chromatography (HPLC) for Related Substances

HPLC with UV detection is a powerful technique for separating and quantifying non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

    • Start at 70% A / 30% B.

    • Linearly increase to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of about 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the main component and for identifying and quantifying impurities with distinct NMR signals.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • ¹H NMR Analysis: The proton spectrum will confirm the presence of the ethoxy group, the aromatic protons, and the aldehyde proton. Integration of the peaks can be used for quantitative analysis against a known internal standard.

    • Expected ¹H NMR Chemical Shifts (in CDCl₃):

      • Aldehyde proton (~9.8 ppm, singlet)

      • Aromatic protons (~7.0-8.0 ppm, complex pattern)

      • Ethoxy methylene (B1212753) protons (~4.1 ppm, quartet)

      • Ethoxy methyl protons (~1.5 ppm, triplet)

  • ¹³C NMR Analysis: The carbon spectrum provides information on the number of unique carbon atoms, confirming the overall structure.

    • Expected ¹³C NMR Chemical Shifts (in CDCl₃):

      • Aldehyde carbonyl carbon (~190 ppm)

      • Aromatic carbons (~110-160 ppm)

      • Ethoxy methylene carbon (~65 ppm)

      • Ethoxy methyl carbon (~14 ppm)

The following diagram illustrates the relationship between the synthetic routes and the potential impurities that can be monitored by the analytical techniques described.

Synthesis_Impurity_Analysis cluster_0 Synthesis Routes cluster_1 Potential Impurities cluster_2 Analytical Monitoring Route_A Route A: Bromination of 4-ethoxybenzaldehyde Impurity_A1 4-ethoxybenzaldehyde Route_A->Impurity_A1 Unreacted Starting Material Impurity_A2 3,5-Dibromo-4-ethoxybenzaldehyde Route_A->Impurity_A2 Over-reaction Byproduct Route_B Route B: Ethylation of 3-bromo-4-hydroxybenzaldehyde Impurity_B1 3-bromo-4-hydroxybenzaldehyde Route_B->Impurity_B1 Unreacted Starting Material GC_FID GC-FID Impurity_A1->GC_FID HPLC_UV HPLC-UV Impurity_A1->HPLC_UV Impurity_A2->GC_FID Impurity_A2->HPLC_UV Impurity_B1->HPLC_UV NMR NMR Spectroscopy Impurity_B1->NMR Purity Assay Purity Assay GC_FID->Purity Assay Related Substances Related Substances HPLC_UV->Related Substances Structural Confirmation Structural Confirmation NMR->Structural Confirmation

Connecting synthesis, impurities, and analytical methods.

Conclusion

The purity of commercially available this compound is typically high, with most suppliers guaranteeing a minimum of 97.0% by GC. However, for critical applications in research and drug development, a thorough understanding of the potential impurity profile, derived from the synthetic route, is essential. The implementation of a multi-faceted analytical approach, incorporating GC, HPLC, and NMR, provides a comprehensive quality assessment, ensuring the reliability and consistency of this important chemical intermediate. Researchers are advised to request batch-specific Certificates of Analysis and, when necessary, perform their own purity verification to meet the stringent requirements of their work.

References

An In-depth Technical Guide to the Safety and Handling of 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromo-4-ethoxybenzaldehyde, a key intermediate in various synthetic applications. The following sections detail its properties, hazards, and recommended procedures for its safe use, storage, and disposal, tailored for a laboratory research and development environment.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde. Its key physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₉H₉BrO₂[1][2]
Molecular Weight 229.07 g/mol [1][2]
Appearance White to light yellow solid/crystal[3]
Melting Point 70.0 to 74.0 °C[3]
Solubility Soluble in methanol.
SMILES BrC1=C(OCC)C=CC(C([H])=O)=C1[2]
InChI Key TZUUPGZANQRCHD-UHFFFAOYSA-N[2]
CAS Number 108373-05-3[3]

Safety and Hazard Information

This compound is classified as hazardous. Adherence to safety guidelines is crucial to minimize risk.

GHS Classification
Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral4GHS07WarningH302: Harmful if swallowed
Skin Irritation2GHS07WarningH315: Causes skin irritation
Eye Irritation2AGHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)3GHS07WarningH335: May cause respiratory irritation

Note: GHS classifications for similar brominated benzaldehydes suggest potential for skin, eye, and respiratory irritation.[4][5][6]

Precautionary Statements

A comprehensive list of precautionary statements is provided in the table below.

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

General Handling of an Air-Sensitive Solid

Given that this compound is a solid that may be air-sensitive, the following protocol for handling is recommended.[7][8][9][10][11]

Objective: To safely weigh and transfer an air-sensitive solid for use in a chemical reaction.

Materials:

  • This compound

  • Glovebox or Schlenk line with a supply of inert gas (Nitrogen or Argon)

  • Dry, clean glassware (e.g., round-bottom flask with a septum)

  • Spatula

  • Weighing paper or boat

  • Analytical balance (located inside the glovebox if possible)

Procedure:

  • Preparation: Ensure the glovebox has a dry, inert atmosphere (low oxygen and moisture levels). If using a Schlenk line, ensure all glassware is oven-dried and cooled under vacuum before introducing an inert atmosphere.

  • Bringing Materials into the Glovebox: Place the sealed container of this compound, along with all necessary clean and dry glassware and tools, into the antechamber of the glovebox. Evacuate and refill the antechamber with inert gas for at least three cycles before opening the inner door.

  • Weighing: Inside the glovebox, carefully open the container of the aldehyde. Using a clean, dry spatula, portion the desired amount of the solid onto a pre-tared weighing paper or directly into a tared flask.

  • Transfer: If weighed on paper, carefully transfer the solid into the reaction flask.

  • Sealing: Securely seal the reaction flask (e.g., with a septum). Tightly reseal the original container of this compound.

  • Removal from Glovebox: Place the sealed reaction flask and the resealed stock container into the antechamber. Cycle the antechamber before removing the items.

  • Post-Handling: The reaction can now be set up on a benchtop under a positive pressure of inert gas (e.g., via a balloon or a manifold).

Representative Reaction: Reductive Amination

This is a general protocol for a reductive amination reaction, a common use for aldehydes in drug discovery.

Objective: To synthesize a secondary amine from this compound and a primary amine.

Materials:

  • This compound

  • A primary amine (e.g., benzylamine)

  • A reducing agent (e.g., sodium triacetoxyborohydride)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane)

  • Glacial acetic acid (optional, as a catalyst)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (as described in 3.1)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Add the anhydrous solvent and stir until the aldehyde is fully dissolved.

  • Amine Addition: Add the primary amine (1.0-1.2 eq) to the solution. If desired, add a catalytic amount of glacial acetic acid.

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to form the imine intermediate.

  • Reduction: Carefully add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq) portion-wise to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

Storage and Disposal

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[1]

  • It is recommended to store under an inert atmosphere.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Unused or contaminated material should be treated as hazardous waste.

  • For brominated organic compounds, incineration at a licensed hazardous waste facility is a common disposal method.[12] Neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) can be a preliminary step for aqueous waste containing bromine.[12][13]

Mandatory Visualizations

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_storage Storage prep1 Don PPE (Gloves, Goggles, Lab Coat) prep2 Ensure Fume Hood is Operational prep1->prep2 handling1 Weigh Solid in Ventilated Enclosure or Glovebox prep2->handling1 handling2 Transfer to Reaction Vessel Under Inert Atmosphere handling1->handling2 handling3 Conduct Reaction in Fume Hood handling2->handling3 cleanup1 Quench Reaction & Separate Waste Streams handling3->cleanup1 cleanup2 Segregate Halogenated Organic Waste cleanup1->cleanup2 cleanup3 Decontaminate Glassware cleanup1->cleanup3 disposal Dispose of Waste via Licensed Contractor cleanup2->disposal storage1 Store in Tightly Sealed Container storage2 Keep in Cool, Dry, Well-Ventilated Area Under Inert Gas storage1->storage2

Caption: Workflow for Safe Handling of this compound.

References

3-Bromo-4-ethoxybenzaldehyde: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-4-ethoxybenzaldehyde. The information herein is intended to support researchers, scientists, and professionals in the fields of drug development and chemical synthesis in ensuring the integrity and longevity of this compound for experimental and developmental purposes. This document outlines the known stability profile, optimal storage procedures, and general protocols for stability and degradation analysis.

Core Stability Profile

This compound is a solid, combustible organic compound.[1][2] Like many substituted benzaldehydes, its stability is influenced by environmental factors such as air, light, and temperature. The primary degradation pathway for benzaldehydes is typically oxidation. Benzaldehyde itself slowly oxidizes in the presence of air to form benzoic acid, and it is likely that this compound undergoes a similar degradation process.[3][4] The compound is noted to be air-sensitive and may turn yellow upon keeping, indicating potential degradation.[3][5]

Recommended Storage Conditions

To maintain the purity and stability of this compound, adherence to proper storage conditions is critical. The following table summarizes the recommended storage parameters based on available safety data sheets and product information.

ParameterRecommended ConditionRationale
Temperature Room temperature; for long-term storage, a cool and dark place (<15°C) is recommended.[5]To minimize the rate of potential degradation reactions.
Atmosphere Store under an inert gas (e.g., argon, nitrogen).[5][6]To prevent oxidation, as the compound is air-sensitive.[5][6]
Container Tightly closed container.[3][7] Amber glass is a suitable material.[6]To prevent exposure to air and moisture, and to protect from light.
Environment Store in a well-ventilated, dry place.[7]To prevent moisture absorption and ensure a safe storage environment.
Incompatibilities Separate from oxidizing materials and strong bases.[3][8]To avoid chemical reactions that could lead to degradation or hazardous situations.

Experimental Protocols for Stability Assessment

General Protocol for a Forced Degradation Study

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to elicit degradation.[2] This helps in developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile (B52724) or methanol, at a known concentration.

2. Stress Conditions:

  • Acid Hydrolysis: Reflux the stock solution with 0.1 N HCl for a specified period (e.g., 8 hours). If no degradation is observed, a higher concentration of acid (e.g., 1 N HCl) or a longer reflux time can be used.[2]

  • Base Hydrolysis: Reflux the stock solution with 0.1 N NaOH for a specified period. Similar to acid hydrolysis, conditions can be made more stringent if no degradation is observed.[2]

  • Oxidative Degradation: Treat the stock solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature or slightly elevated temperature for a set time.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 60-80°C) for a defined duration.

  • Photostability: Expose a solid sample or a solution of the compound to a known intensity of UV and visible light in a photostability chamber.

3. Sample Analysis:

  • At predetermined time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector. A C18 reverse-phase column is often suitable.[3]

  • The mobile phase would typically consist of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

  • The method should be able to separate the intact this compound from its degradation products.

4. Data Interpretation:

  • Quantify the amount of remaining this compound and the formation of any degradation products.

  • Elucidate the structure of significant degradation products using techniques like LC-MS/MS or NMR.

  • Establish the degradation pathway of the molecule.

Visualizing Stability and Storage

The following diagrams illustrate the key factors influencing the stability of this compound and the recommended workflow for its proper storage and handling.

Caption: Factors leading to the degradation of this compound.

StorageWorkflow start Receiving Compound storage_conditions Store in Tightly Sealed Amber Container start->storage_conditions inert_atmosphere Blanket with Inert Gas (e.g., Argon) storage_conditions->inert_atmosphere temperature_control Store in a Cool (<15°C), Dark, and Dry Place inert_atmosphere->temperature_control separation Separate from Incompatible Materials (Oxidizers, Bases) temperature_control->separation end Maintained Stability and Purity separation->end

Caption: Recommended workflow for the storage of this compound.

References

An In-depth Technical Guide to 3-Bromo-4-ethoxybenzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-ethoxybenzaldehyde, a valuable substituted benzaldehyde (B42025) intermediate in organic synthesis. While the specific historical discovery of this compound is not prominently documented in scientific literature, its synthesis logically follows well-established methodologies for the functionalization of aromatic aldehydes. This document details its physicochemical and spectroscopic properties, outlines plausible synthetic routes with detailed experimental protocols, and explores its potential applications, particularly in the realm of medicinal chemistry and drug development.

Introduction

Substituted benzaldehydes are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. Their utility stems from the reactivity of the aldehyde functional group and the potential for diverse substitution patterns on the aromatic ring, which allows for the fine-tuning of molecular properties. This compound, with its unique combination of a bromine atom and an ethoxy group, presents a strategic scaffold for further chemical modifications. The bromine atom can participate in various cross-coupling reactions, while the ethoxy group influences the electronic properties and solubility of the molecule.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data has been compiled from various chemical supplier databases and spectral information repositories.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
CAS Number 108373-05-3[1]
Appearance White to light yellow solid/powder[1]
Melting Point 70.0 to 74.0 °C
Boiling Point 332.5 °C at 760 mmHg (Predicted)
Solubility Soluble in methanol
Density 1.548 g/cm³ (Predicted)
Table 2: Spectroscopic Data of this compound
Spectrum TypeKey Features
¹H NMR Signals corresponding to the aldehyde proton, aromatic protons, and the ethyl group protons.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and the carbons of the ethyl group.
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the aldehyde, C-O stretch of the ether, and C-Br stretch.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Synthesis and Experimental Protocols

The logical workflow for these synthetic approaches is depicted below.

Synthesis_Workflow cluster_0 Route 1: Bromination cluster_1 Route 2: Etherification 4-Ethoxybenzaldehyde 4-Ethoxybenzaldehyde Product_1 This compound 4-Ethoxybenzaldehyde->Product_1 Electrophilic Aromatic Substitution Brominating_Agent Brominating Agent (e.g., Br₂, NBS) Brominating_Agent->Product_1 3-Bromo-4-hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde Product_2 This compound 3-Bromo-4-hydroxybenzaldehyde->Product_2 Williamson Ether Synthesis Ethylating_Agent Ethylating Agent (e.g., Ethyl Iodide, Diethyl Sulfate) Ethylating_Agent->Product_2

Caption: Plausible synthetic routes to this compound.

Experimental Protocol 1: Bromination of 4-Ethoxybenzaldehyde

This protocol is based on standard procedures for the regioselective bromination of activated aromatic rings. The ethoxy group is an ortho-, para-directing activator. Since the para position is occupied by the aldehyde group, bromination is directed to the ortho position.

Materials:

  • 4-Ethoxybenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Acetic Acid (glacial)

  • Sodium thiosulfate (B1220275) solution (aqueous, saturated)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-ethoxybenzaldehyde (1 equivalent) in glacial acetic acid.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution in portions at room temperature with stirring.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer and wash it sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Experimental Protocol 2: Ethoxylation of 3-Bromo-4-hydroxybenzaldehyde

This protocol follows the classical Williamson ether synthesis, where the phenoxide of 3-bromo-4-hydroxybenzaldehyde acts as a nucleophile to displace a leaving group from an ethylating agent.

Materials:

  • 3-Bromo-4-hydroxybenzaldehyde

  • Ethyl iodide or Diethyl sulfate

  • Potassium carbonate (or another suitable base)

  • Acetone (B3395972) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-bromo-4-hydroxybenzaldehyde (1 equivalent) in acetone or DMF in a round-bottom flask, add potassium carbonate (1.5-2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide or diethyl sulfate (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography.

Logical Relationships in Synthesis

The choice of synthetic route can depend on the availability and cost of the starting materials. The following diagram illustrates the precursor relationship for the synthesis of this compound.

Precursor_Relationship Target This compound Precursor_1 4-Ethoxybenzaldehyde Precursor_1->Target Bromination Precursor_2 3-Bromo-4-hydroxybenzaldehyde Precursor_2->Target Ethoxylation Precursor_3 4-Hydroxybenzaldehyde Precursor_3->Precursor_1 Ethoxylation Precursor_3->Precursor_2 Bromination

Caption: Precursor relationships for synthesizing the target molecule.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of three distinct functional handles—the aldehyde, the bromo substituent, and the ethoxy group—allows for a variety of subsequent chemical transformations.

  • Aldehyde Group: Can be used in reactions such as Wittig olefination, reductive amination to form substituted benzylamines, and condensation reactions to form chalcones and other heterocyclic systems.

  • Bromo Substituent: Serves as a key site for palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of aryl, alkyl, and amino moieties.

  • Ethoxy Group: Modulates the lipophilicity and metabolic stability of derivative compounds, which is a crucial aspect of drug design.

The strategic placement of these groups makes this compound an attractive starting material for the synthesis of novel compounds with potential biological activity.

Conclusion

While the historical origins of this compound remain to be precisely documented, its synthesis is readily achievable through standard and reliable organic chemistry methodologies. The compound's well-defined physicochemical properties and versatile chemical reactivity make it a significant building block for researchers and scientists in the field of organic synthesis and drug discovery. This guide provides the essential technical information required for its synthesis and application in a research and development setting.

References

An In-depth Technical Guide on the Basic Reactivity of 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reactivity of 3-Bromo-4-ethoxybenzaldehyde, a versatile substituted aromatic aldehyde. The document details its chemical and physical properties, spectroscopic data, and core reactivity, including participation in key organic reactions such as condensation, coupling, oxidation, and reduction. Detailed experimental protocols for these transformations are provided to facilitate practical application in a research and development setting. Furthermore, this guide explores the potential biological relevance of brominated phenolics, drawing parallels with structurally similar compounds known to modulate antioxidant signaling pathways. Visual diagrams of reaction workflows and a representative signaling pathway are included to enhance understanding.

Compound Identification and Properties

This compound is a halogenated aromatic aldehyde that serves as a valuable building block in organic synthesis. Its structure features a benzene (B151609) ring substituted with a bromine atom, an ethoxy group, and a formyl group, which impart a unique reactivity profile.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below, compiled from various chemical supplier and database sources.[1][2][3]

PropertyValue
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
CAS Number 108373-05-3
Appearance White to light yellow crystalline powder
Melting Point 70-74 °C
Solubility Soluble in methanol (B129727)
InChI Key TZUUPGZANQRCHD-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C=O)Br
Spectroscopic Data
SpectroscopyExpected Features
¹H NMR Aromatic protons (3H), aldehyde proton (1H, singlet, ~9.8 ppm), ethoxy group protons (5H, quartet and triplet).
¹³C NMR Aldehyde carbonyl carbon (~190 ppm), aromatic carbons (6C), ethoxy group carbons (2C).
IR Spectroscopy Strong C=O stretch (aldehyde) around 1700 cm⁻¹, C-O-C stretches, and C-H stretches.
Mass Spectrometry Molecular ion peak (M⁺) and isotopic pattern characteristic of a bromine-containing compound (M⁺ and M+2 peaks in ~1:1 ratio).

Core Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the aldehyde functional group and the substituted aromatic ring. The aldehyde group is susceptible to nucleophilic attack and can participate in a variety of condensation and oxidation/reduction reactions. The aromatic ring, containing both an activating ethoxy group and a deactivating but synthetically versatile bromine atom, can undergo electrophilic and nucleophilic substitution reactions, as well as cross-coupling reactions.

Reactions at the Aldehyde Group

The formyl group is the most reactive site for many transformations, making it a focal point for synthetic derivatization.

Claisen-Schmidt Condensation (Chalcone Synthesis)

This compound can react with acetophenones in the presence of a base to form chalcones, which are precursors to flavonoids and other biologically active molecules.

Experimental Protocol: Synthesis of (E)-3-(3-bromo-4-ethoxyphenyl)-1-phenylprop-2-en-1-one

  • Materials: this compound (1.0 eq), Acetophenone (B1666503) (1.0 eq), Ethanol (B145695), Potassium Hydroxide (B78521) (50% aqueous solution).

  • Procedure:

    • Dissolve this compound and acetophenone in ethanol in a round-bottom flask.

    • Slowly add the potassium hydroxide solution to the stirred mixture.

    • Continue stirring at room temperature for 6-10 hours, monitoring the reaction by TLC.

    • Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

    • Collect the solid by vacuum filtration, wash with distilled water until the filtrate is neutral, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326), to yield a substituted alkene.

Experimental Protocol: Synthesis of (E)-2-(3-bromo-4-ethoxybenzylidene)malononitrile

  • Materials: this compound (1.0 eq), Malononitrile (1.0 eq), Ethanol, Piperidine (B6355638) (catalytic amount).

  • Procedure:

    • In a flask, dissolve this compound and malononitrile in ethanol.

    • Add a catalytic amount of piperidine to the solution.

    • Stir the reaction mixture at room temperature. The reaction is often rapid and may result in the precipitation of the product.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture in an ice bath to ensure complete precipitation.

    • Filter the solid product, wash with cold ethanol, and dry.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes by reacting the aldehyde with a phosphorus ylide.

Experimental Protocol: Synthesis of (E)-1-(3-bromo-4-ethoxyphenyl)-2-phenylethene

  • Materials: Benzyltriphenylphosphonium (B107652) chloride (1.0 eq), this compound (1.0 eq), Dichloromethane, 50% Sodium Hydroxide solution.

  • Procedure:

    • To a solution of benzyltriphenylphosphonium chloride and this compound in dichloromethane, add the 50% sodium hydroxide solution dropwise with vigorous stirring.

    • Stir the biphasic mixture vigorously at room temperature for 30 minutes.

    • Dilute the reaction mixture with water and dichloromethane.

    • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate (B86663).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the stilbene (B7821643) derivative.

Reduction to an Alcohol

The aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride (B1222165).

Experimental Protocol: Synthesis of (3-bromo-4-ethoxyphenyl)methanol

  • Materials: this compound (1.0 eq), Sodium borohydride (1.2 eq), Methanol or Ethanol.

  • Procedure:

    • Dissolve this compound in methanol or ethanol in a flask cooled in an ice bath.

    • Add sodium borohydride portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the alcohol.

Oxidation to a Carboxylic Acid

The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents.

Experimental Protocol: Synthesis of 3-bromo-4-ethoxybenzoic acid

  • Materials: this compound (1.0 eq), Potassium permanganate (B83412) (KMnO₄) or Oxone®, Acetone (B3395972) or Acetic Acid, Water.

  • Procedure (using KMnO₄):

    • Dissolve this compound in acetone and water.

    • Slowly add a solution of potassium permanganate in water to the stirred mixture, maintaining the temperature below 30 °C.

    • Stir until the purple color of the permanganate disappears.

    • Filter off the manganese dioxide precipitate.

    • Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

    • Collect the product by filtration, wash with cold water, and dry.

Reactions on the Aromatic Ring

The bromine atom on the aromatic ring is a key functional group for cross-coupling reactions.

Suzuki Coupling

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: Synthesis of 4'-ethoxy-3'-bromo-[1,1'-biphenyl]-4-carbaldehyde

  • Materials: this compound (1.0 eq), Phenylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), Base (e.g., K₂CO₃, 2.0 eq), Solvent (e.g., 1,4-dioxane/water mixture).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, combine this compound, phenylboronic acid, and the base.

    • Add the degassed solvent mixture followed by the palladium catalyst.

    • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC.

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Visualizing Reactivity and Potential Biological Pathways

General Reactivity Workflow

The following diagram illustrates the central role of this compound as a precursor to various classes of compounds through the reactions discussed.

G A This compound B Chalcone Derivative A->B Claisen-Schmidt Condensation C Substituted Alkene (Knoevenagel Product) A->C Knoevenagel Condensation D Stilbene Derivative (Wittig Product) A->D Wittig Reaction E Primary Alcohol A->E Reduction (e.g., NaBH4) F Carboxylic Acid A->F Oxidation (e.g., KMnO4) G Biphenyl Derivative (Suzuki Product) A->G Suzuki Coupling

Caption: Key synthetic transformations of this compound.

Hypothetical Biological Signaling Pathway

While the direct biological activity of this compound is not extensively documented, related bromophenols, such as 3-bromo-4,5-dihydroxybenzaldehyde, have been shown to possess antioxidant properties by activating the Nrf2/HO-1 signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress. Derivatives of this compound, particularly those that can be metabolized to phenolic compounds, may exhibit similar activities. The following diagram illustrates this potential mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BDB This compound Derivative Nrf2_Keap1 Nrf2-Keap1 Complex BDB->Nrf2_Keap1 Inhibition of Keap1-mediated degradation ROS Oxidative Stress (e.g., ROS) ROS->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding HO1 HO-1 Gene ARE->HO1 Transcription Activation Antioxidant_Proteins Antioxidant Proteins (e.g., HO-1) HO1->Antioxidant_Proteins Translation Antioxidant_Proteins->ROS Neutralization

Caption: Potential Nrf2/HO-1 antioxidant pathway activation.

Conclusion

This compound is a synthetically useful molecule characterized by the versatile reactivity of its aldehyde group and the potential for further elaboration through its aryl bromide functionality. The protocols outlined in this guide provide a foundation for its use in the synthesis of a diverse range of compounds, including chalcones, stilbenes, and biaryls. Furthermore, the exploration of potential biological activities, inspired by structurally related natural products, suggests that derivatives of this compound could be of interest in the fields of medicinal chemistry and drug discovery, particularly in the context of developing novel antioxidant and anti-inflammatory agents. This guide serves as a valuable resource for researchers aiming to leverage the synthetic potential of this compound.

References

An In-depth Technical Guide to 3-Bromo-4-ethoxybenzaldehyde: Synthesis, Analogues, Derivatives, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-ethoxybenzaldehyde, a versatile aromatic aldehyde with significant potential in medicinal chemistry and drug discovery. The document details its synthesis, explores a range of its analogues and derivatives, and presents their biological activities with a focus on anticancer and antimicrobial properties. Experimental protocols for key synthetic transformations and biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Core Compound: this compound

This compound is a substituted benzaldehyde (B42025) featuring a bromine atom at the C3 position and an ethoxy group at the C4 position. This unique substitution pattern provides multiple reactive sites, making it a valuable building block for the synthesis of a diverse array of heterocyclic and polyfunctional compounds with interesting pharmacological profiles.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 4-hydroxybenzaldehyde (B117250). The first step involves the bromination of the aromatic ring, followed by an etherification reaction.

Step 1: Bromination of 4-hydroxybenzaldehyde to yield 3-Bromo-4-hydroxybenzaldehyde (B1265673)

A common method for the selective bromination of 4-hydroxybenzaldehyde involves the use of bromine in a suitable solvent, often in the presence of a catalyst or with careful control of reaction conditions to favor mono-substitution at the position ortho to the hydroxyl group.

Step 2: Williamson Ether Synthesis to yield this compound

The subsequent etherification of 3-Bromo-4-hydroxybenzaldehyde with an ethylating agent, such as ethyl bromide or diethyl sulfate, under basic conditions, affords the final product. This reaction, known as the Williamson ether synthesis, is a reliable method for the preparation of ethers.[1]

Analogues and Derivatives of this compound

The aldehyde functionality and the substituted aromatic ring of this compound serve as excellent handles for the synthesis of a wide range of derivatives. Chalcones and Schiff bases are two prominent classes of derivatives that have been extensively investigated for their biological activities.

Chalcone Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are readily synthesized from this compound through the Claisen-Schmidt condensation.[2][3][4][5][6] This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) with an aromatic aldehyde.

Schiff Base Derivatives

Schiff bases, containing an azomethine (-C=N-) group, are formed by the condensation reaction between this compound and various primary amines.[7][8] The imine linkage is crucial for the biological efficacy of many Schiff base derivatives.

Biological Activities

Derivatives of this compound have demonstrated promising biological activities, particularly as anticancer and antimicrobial agents.

Anticancer Activity

Chalcone and Schiff base derivatives of substituted benzaldehydes have been reported to exhibit cytotoxic effects against various cancer cell lines. The α,β-unsaturated ketone moiety in chalcones is believed to act as a Michael acceptor, interacting with biological nucleophiles and inducing apoptosis. The mechanism of action for Schiff bases may involve intercalation with DNA or inhibition of key enzymes involved in cancer cell proliferation.

Antimicrobial Activity

The antimicrobial potential of chalcones and Schiff bases derived from brominated benzaldehydes has been a subject of significant interest. These compounds have shown activity against a range of bacterial and fungal strains. The proposed mechanisms of action include disruption of the microbial cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis.

Quantitative Biological Data

The following tables summarize the reported biological activities of various analogues and derivatives.

Table 1: Anticancer Activity of Chalcone and Schiff Base Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
Chalcone 1ChalconeHeLa74.24[9]
Chalcone 2ChalconeT47D44.67[10]
Chalcone 3ChalconeWiDr68.23[10]
Schiff Base 1Schiff BaseBT549N/A (Significant Activity)[11]
Schiff Base 2Schiff BaseA549N/A (Significant Activity)[11]

Table 2: Antimicrobial Activity of Chalcone and Schiff Base Derivatives

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | Chalcone 4 | Chalcone | Acinetobacter baumannii | 32 |[12] | | Chalcone 5 | Chalcone | Staphylococcus aureus | 64 |[12] | | Schiff Base 3 | Schiff Base | S. aureus | N/A (Zone of Inhibition: 0.9-2.0 cm) |[9] | | Schiff Base 4 | Schiff Base | E. coli | N/A (Zone of Inhibition: 0.8-1.5 cm) |[9] | | Schiff Base 5 | Schiff Base | Candida | 24 |[9] |

Experimental Protocols

Synthesis of 3-Bromo-4-hydroxybenzaldehyde
  • Materials: 4-hydroxybenzaldehyde, Dichloroethane, Water, Bromine, Sulfuric acid, Hydrogen peroxide.

  • Procedure:

    • To a mixture of 12.21 g (0.1 mol) of 4-hydroxybenzaldehyde, 42 ml of dichloroethane, and 12.7 ml of water, cooled to 0°C, a solution of 9.3 g (0.058 mol) of bromine in 20 ml of dichloroethane is added with stirring over 2 hours.[13]

    • Then, 3.3 ml of cold sulfuric acid (92.1%) is added dropwise while maintaining the temperature at 0°C.[13]

    • To the resulting mixture, 6.3 ml of 28% hydrogen peroxide (0.058 mol) is added over 1 hour at the same temperature.[13]

    • After stirring for 2 hours at 0°C, the precipitate is filtered, washed with ice water, and dried to yield 3-bromo-4-hydroxybenzaldehyde.[13]

Synthesis of this compound (Williamson Ether Synthesis)
  • Materials: 3-Bromo-4-hydroxybenzaldehyde, Sodium hydroxide (B78521), Water, Bromoethane (B45996), Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).

  • Procedure:

    • Dissolve 3-Bromo-4-hydroxybenzaldehyde in an aqueous solution of sodium hydroxide to form the sodium salt.

    • Add a phase-transfer catalyst to the mixture.

    • Add bromoethane and reflux the mixture for several hours.[14]

    • After cooling, the product is extracted with an organic solvent, washed, dried, and purified by recrystallization or chromatography.

General Protocol for Claisen-Schmidt Condensation (Chalcone Synthesis)
  • Materials: this compound, Substituted acetophenone, Ethanol (B145695), Sodium hydroxide solution.

  • Procedure:

    • Dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol in a round-bottom flask.[3]

    • Add a catalytic amount of aqueous sodium hydroxide solution dropwise with stirring.[3]

    • Continue stirring at room temperature for a specified time, monitoring the reaction by TLC.

    • Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

    • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent.[3]

General Protocol for Schiff Base Synthesis
  • Materials: this compound, Primary amine, Ethanol, Glacial acetic acid (catalyst).

  • Procedure:

    • Dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol in a round-bottom flask.[8]

    • In a separate beaker, dissolve the desired primary amine (1.0 mmol) in 20 mL of absolute ethanol.[8]

    • Add the amine solution to the aldehyde solution with continuous stirring.

    • Add a few drops of glacial acetic acid as a catalyst.[8]

    • Reflux the reaction mixture for 2 to 8 hours, monitoring by TLC.[8]

    • Cool the mixture to room temperature to allow the Schiff base to precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry.[8]

MTT Assay for Anticancer Activity
  • Materials: Cancer cell lines, 96-well plates, Culture medium, Test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cancer cells in 96-well plates and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

    • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Agar (B569324) Well Diffusion Method for Antimicrobial Activity
  • Materials: Bacterial or fungal strains, Nutrient agar or Sabouraud dextrose agar, Sterile petri dishes, Test compound, DMSO (solvent), Standard antibiotic/antifungal.

  • Procedure:

    • Prepare and sterilize the appropriate agar medium and pour it into petri dishes.

    • Inoculate the agar surface with a standardized microbial suspension.

    • Create wells in the agar using a sterile cork borer.

    • Add a specific volume of the test compound solution (dissolved in DMSO) into the wells.

    • Use a standard antibiotic/antifungal as a positive control and DMSO as a negative control.

    • Incubate the plates at the appropriate temperature and duration.

    • Measure the diameter of the zone of inhibition around each well.

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are likely mediated through the modulation of key cellular signaling pathways. While direct evidence for the specific derivatives is still emerging, studies on the closely related compound 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) provide valuable insights into potential mechanisms of action, including effects on the NF-κB, Akt-PGC1α-Sirt3, and Nrf2/HO-1 signaling pathways.[15][16][17][18][19]

Potential Signaling Pathways

Signaling_Pathways cluster_0 Pro-inflammatory & Pro-survival Pathways cluster_1 Stress Response & Antioxidant Pathways NFkB NF-κB IKK IKK IkB IκBα IKK->IkB Phosphorylates p65_p50 p65/p50 Inflammation Inflammation (TNF-α, IL-1β, IL-6) p65_p50->Inflammation Proliferation Cell Proliferation & Survival p65_p50->Proliferation PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Nrf2 Nrf2 ARE ARE Nrf2->ARE Keap1 Keap1 HO1 HO-1 ARE->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response MAPK MAPK (p38, JNK, ERK) AP1 AP-1 MAPK->AP1 Inflammation_MAPK Inflammation & Apoptosis AP1->Inflammation_MAPK BDB_Derivative This compound Derivative BDB_Derivative->IKK Inhibits BDB_Derivative->Akt Activates BDB_Derivative->Keap1 Inhibits BDB_Derivative->MAPK Inhibits

Caption: Potential signaling pathways modulated by this compound derivatives.

Experimental Workflows

Experimental_Workflows cluster_synthesis Synthesis Workflow cluster_bioassay Biological Assay Workflow Start Starting Materials (e.g., 4-Hydroxybenzaldehyde) Bromination Bromination Start->Bromination Etherification Williamson Ether Synthesis Bromination->Etherification Core_Compound 3-Bromo-4-ethoxy- benzaldehyde Etherification->Core_Compound Derivatization Derivatization (Claisen-Schmidt / Schiff Base) Core_Compound->Derivatization Derivative Analogues & Derivatives Derivatization->Derivative Test_Compound Synthesized Derivative Treatment Treatment with Test Compound Test_Compound->Treatment Cell_Culture Cell Culture (Cancer or Microbial) Cell_Culture->Treatment Assay Biological Assay (MTT or Agar Diffusion) Treatment->Assay Data_Analysis Data Analysis (IC50 / MIC) Assay->Data_Analysis Results Biological Activity Data_Analysis->Results

Caption: General experimental workflows for synthesis and biological evaluation.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its amenability to chemical modification allows for the creation of diverse libraries of derivatives, particularly chalcones and Schiff bases, which have demonstrated significant anticancer and antimicrobial activities. Further investigation into the precise mechanisms of action and structure-activity relationships of these compounds is warranted to guide the design of more potent and selective drug candidates. The experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers in this exciting field.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-4-ethoxybenzaldehyde with various arylboronic acids. This reaction is a powerful tool for the synthesis of 3-aryl-4-ethoxybenzaldehydes, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid.[1][2] It is a versatile and widely used method for the formation of carbon-carbon bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[2][3] For this compound, this reaction enables the substitution of the bromine atom at the 3-position with various aryl or heteroaryl moieties, providing access to a diverse library of substituted benzaldehyde (B42025) derivatives.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Quantitative Data Summary

The following table summarizes representative quantitative data for the Suzuki coupling reaction of this compound with various arylboronic acids. The yields are based on analogous reactions reported in the literature and serve as a guideline.[4] Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Arylboronic AcidProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic Acid4-Ethoxy-3-phenylbenzaldehydePd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)901285-95
4-Methoxyphenylboronic Acid4-Ethoxy-3-(4-methoxyphenyl)benzaldehydePd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)901280-90
4-Methylphenylboronic Acid4-Ethoxy-3-(4-methylphenyl)benzaldehydePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (4:1)100888-98
3-Thienylboronic Acid4-Ethoxy-3-(thiophen-3-yl)benzaldehydePd(PPh₃)₄Cs₂CO₃Dioxane/H₂O (4:1)901475-85
4-Chlorophenylboronic Acid3-(4-Chlorophenyl)-4-ethoxybenzaldehydePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (4:1)1001082-92

Detailed Experimental Protocols

Two representative protocols are provided below: a standard thermal Suzuki coupling and a microwave-assisted method.

Protocol 1: Standard Thermal Suzuki Coupling

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid using a conventional heating method.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)[4]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)[4]

  • Degassed 1,4-Dioxane (B91453)

  • Degassed deionized water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 mmol, 229 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).[4]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.[4]

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-aryl-4-ethoxybenzaldehyde.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol provides an accelerated method for the Suzuki coupling reaction using microwave irradiation.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.3 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)[4]

  • SPhos (4 mol%)[4]

  • Potassium Phosphate (B84403) (K₃PO₄) (2.5 equiv.)

  • Degassed Ethanol (B145695)

  • Degassed deionized water

  • Microwave reaction vial with a magnetic stir bar

Procedure:

  • Into a 10 mL microwave reaction vial, add this compound (1.0 mmol, 229 mg), the arylboronic acid (1.3 mmol), potassium phosphate (2.5 mmol, 531 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).[4]

  • Add ethanol (3 mL) and deionized water (1 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor. Irradiate at a constant power with the temperature ramped from room temperature to 120 °C.

  • Hold the reaction mixture at 120 °C for 15-30 minutes.[4]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the mixture with ethyl acetate (15 mL) and transfer to a separatory funnel.

  • Wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)-X(Ln) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation Ar'B(OH)₂ Base ar_pd_ar Ar-Pd(II)-Ar'(Ln) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Suzuki_Workflow start Start: Assemble Reactants (Ar-Br, Ar'-B(OH)₂, Base) add_catalyst Add Pd Catalyst & Ligand start->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent reaction Heat under Inert Atmosphere (e.g., 90-120 °C) add_solvent->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification by Column Chromatography workup->purification product Final Product: Ar-Ar' purification->product

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Witt-ig Reaction of 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of stilbene (B7821643) derivatives from 3-Bromo-4-ethoxybenzaldehyde using the Wittig reaction. Stilbenoids are a class of compounds with significant therapeutic potential, and the Wittig reaction offers a robust method for their synthesis. These notes are intended to guide researchers in the efficient execution of this important transformation.

Introduction

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and phosphorus ylides (Wittig reagents). This reaction is highly valued in organic synthesis for its reliability and the high degree of control it offers over the location of the newly formed double bond. In the context of drug development, the Wittig reaction is instrumental in the synthesis of complex molecules with specific stereochemistry, such as the stilbene backbone, which is present in a variety of biologically active compounds.

The reaction of this compound with a suitable phosphonium (B103445) ylide, such as that derived from benzyltriphenylphosphonium (B107652) chloride, yields a substituted stilbene. The bromine and ethoxy groups on the aromatic ring provide handles for further functionalization, making the resulting stilbene a versatile intermediate for the synthesis of novel drug candidates.

Reaction Mechanism and Stereoselectivity

The Wittig reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde, leading to the formation of a betaine (B1666868) intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide.[1][2]

The stereoselectivity of the Wittig reaction is influenced by the nature of the ylide. Unstabilized ylides (e.g., those derived from simple alkyl halides) typically lead to the formation of (Z)-alkenes, while stabilized ylides (containing electron-withdrawing groups) generally favor the formation of (E)-alkenes.[1] For the synthesis of trans-stilbene (B89595) derivatives from benzaldehydes, unstabilized or semi-stabilized ylides are commonly employed, and reaction conditions can be optimized to favor the thermodynamically more stable (E)-isomer.

Experimental Protocols

Two primary protocols are presented for the Wittig reaction of this compound. Protocol A describes a standard reaction in an organic solvent, while Protocol B outlines a solvent-free, greener alternative.

Protocol A: Wittig Reaction in Dichloromethane with Sodium Hydroxide (B78521)

This protocol is a widely used method for the synthesis of stilbene derivatives from substituted benzaldehydes.[3][4]

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Dichloromethane (DCM)

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Water (deionized)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq) in dichloromethane.

  • Ylide Generation and Reaction: To the vigorously stirred solution, add 50% aqueous sodium hydroxide (5-10 eq) dropwise. The reaction mixture will typically develop a color, indicating the formation of the ylide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is a mixture of the desired stilbene and triphenylphosphine oxide. The triphenylphosphine oxide can be partially removed by precipitation from a non-polar solvent mixture (e.g., 25% diethyl ether in hexanes).[5] The stilbene can then be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol B: Solvent-Free Wittig Reaction

This environmentally friendly protocol eliminates the need for a reaction solvent, relying on the physical mixing of the reactants.[6][7]

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Potassium Phosphate (B84403) (K₃PO₄) or another suitable solid base

  • Hexanes or other non-polar solvent for extraction

  • Ethanol (for recrystallization)

Equipment:

  • Mortar and pestle or a small vial with a stirring bar

  • Spatula

  • Filtration apparatus

Procedure:

  • Reactant Mixing: In a mortar, combine this compound (1.0 eq), benzyltriphenylphosphonium chloride (1.1 eq), and potassium phosphate (2.0 eq).

  • Grinding: Grind the mixture with a pestle for 15-30 minutes. The reaction can also be carried out by vigorously stirring the solids in a vial. The reaction progress can be monitored by TLC.

  • Extraction: After the reaction is complete, add hexanes to the solid mixture and triturate to extract the stilbene product, leaving the solid byproducts behind.

  • Isolation: Filter the mixture and collect the hexane (B92381) solution.

  • Concentration and Purification: Evaporate the hexanes to obtain the crude product. Purify the stilbene by recrystallization from ethanol.

Data Presentation

The following tables summarize the key reagents and expected outcomes for the Wittig reaction of this compound.

Table 1: Reagents and Molar Equivalents

ReagentMolecular Weight ( g/mol )Molar Equivalent
This compound229.071.0
Benzyltriphenylphosphonium chloride388.881.1
Sodium Hydroxide (for Protocol A)40.005.0 - 10.0
Potassium Phosphate (for Protocol B)212.272.0

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterProtocol AProtocol B
SolventDichloromethaneNone
Base50% aq. NaOHSolid K₃PO₄
TemperatureRoom TemperatureRoom Temperature
Reaction Time1 - 2 hours15 - 30 minutes
Expected Product1-(3-Bromo-4-ethoxystyryl)benzene1-(3-Bromo-4-ethoxystyryl)benzene
Expected YieldModerate to HighGood to High
StereoselectivityMixture of (E) and (Z), typically favoring (E)Mixture of (E) and (Z), typically favoring (E)

Alternative Protocol: The Horner-Wadsworth-Emmons (HWE) Reaction

For applications requiring high (E)-stereoselectivity, the Horner-Wadsworth-Emmons (HWE) reaction is a valuable alternative. This reaction utilizes a phosphonate (B1237965) ester instead of a phosphonium salt and generally yields the (E)-alkene as the major product.

Brief Protocol:

  • Ylide Formation: The phosphonate (e.g., diethyl benzylphosphonate) is deprotonated with a base such as sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

  • Reaction with Aldehyde: The resulting phosphonate carbanion is then reacted with this compound.

  • Work-up and Purification: The work-up is typically simpler than the Wittig reaction, as the phosphate byproduct is water-soluble and easily removed by aqueous extraction.

Visualizations

Wittig Reaction Mechanism

Wittig_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde This compound Betaine Betaine Intermediate Ylide Phosphorus Ylide Ylide->Aldehyde Nucleophilic Attack Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Substituted Stilbene Oxaphosphetane->Alkene Fragmentation Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: General mechanism of the Wittig reaction.

Experimental Workflow

Experimental_Workflow Start Start Mix_Reactants Mix Aldehyde and Phosphonium Salt Start->Mix_Reactants Add_Base Add Base (e.g., NaOH or K3PO4) Mix_Reactants->Add_Base Reaction Stir/Grind at Room Temperature Add_Base->Reaction Monitor_TLC Monitor by TLC Reaction->Monitor_TLC Workup Aqueous Work-up (Protocol A) or Extraction (Protocol B) Monitor_TLC->Workup Reaction Complete Purification Purification by Recrystallization/ Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A typical workflow for the Wittig reaction.

References

Application Notes and Protocols for the Claisen-Schmidt Condensation of 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Claisen-Schmidt condensation reaction of 3-bromo-4-ethoxybenzaldehyde with various ketones. This reaction is a cornerstone in the synthesis of chalcones, a class of compounds with significant interest in medicinal chemistry and drug development due to their wide range of biological activities.

Introduction to Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde (lacking α-hydrogens) and a ketone or an aliphatic aldehyde that possesses α-hydrogens. This reaction is a variation of the aldol (B89426) condensation and is instrumental in the formation of α,β-unsaturated ketones, commonly known as chalcones. The resulting chalcones serve as versatile precursors for the synthesis of various heterocyclic compounds and have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.

The this compound is a valuable starting material in this synthesis, as the resulting chalcones bearing the 3-bromo-4-ethoxyphenyl moiety are of particular interest for their potential therapeutic applications. The bromo and ethoxy substituents on the aromatic ring can significantly influence the biological activity of the final compounds.

Applications of Chalcones Derived from this compound

Chalcones incorporating a substituted phenyl ring, such as the 3-bromo-4-ethoxyphenyl group, are a subject of intensive research in drug discovery. The presence of halogen and alkoxy groups can modulate the lipophilicity, electronic properties, and metabolic stability of the molecule, thereby influencing its biological activity.

Anticancer Activity: Numerous studies have highlighted the potential of chalcones as anticancer agents. Bromo-substituted chalcones, in particular, have been investigated for their cytotoxic effects on various cancer cell lines. For instance, chalcones with a bromophenyl ring have shown activity against breast cancer cells by inducing apoptosis. The substitution pattern on the aromatic rings is crucial for the anticancer efficacy.

Antimicrobial Activity: Chalcones are known to possess significant antibacterial and antifungal properties. The α,β-unsaturated ketone moiety is a key pharmacophore responsible for this activity. Chalcones bearing bromo and methoxy (B1213986) or ethoxy groups have been synthesized and evaluated for their activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds can act synergistically with existing antibiotics, offering a potential strategy to combat antimicrobial resistance.

Anti-inflammatory and Antioxidant Activities: The chalcone (B49325) scaffold is also associated with anti-inflammatory and antioxidant properties. These activities are often attributed to their ability to scavenge free radicals and modulate inflammatory pathways.

Experimental Protocols

The following protocols describe the synthesis of chalcones via the Claisen-Schmidt condensation of this compound with representative ketones.

Protocol 1: Synthesis of (2E)-3-(3-Bromo-4-ethoxyphenyl)-1-phenylprop-2-en-1-one

This protocol details the reaction of this compound with acetophenone (B1666503).

Materials:

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) and acetophenone (1.0 equivalent) in a suitable amount of ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10-40% w/v) dropwise. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting materials.

  • Product Precipitation: Pour the reaction mixture into a beaker containing crushed ice.

  • Neutralization: Acidify the mixture by adding dilute hydrochloric acid dropwise until the solution becomes neutral (pH ~7).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold distilled water until the filtrate is neutral.

  • Drying and Purification: Dry the crude product in a desiccator. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Solvent-Free Synthesis of Chalcones

This protocol offers an environmentally friendly alternative using a grinding technique.

Materials:

  • This compound

  • A suitable ketone (e.g., acetone, acetophenone)

  • Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Mortar and Pestle

  • Hydrochloric Acid (HCl, dilute)

  • Distilled water

Procedure:

  • Grinding: In a mortar, combine this compound (1.0 equivalent), the ketone (1.0 equivalent), and solid sodium hydroxide (catalytic amount).

  • Reaction: Grind the mixture with a pestle for 10-15 minutes at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, add cold distilled water to the mortar and stir to dissolve the catalyst.

  • Neutralization: Neutralize the mixture with dilute hydrochloric acid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the product with cold water and dry it. Recrystallization from ethanol can be performed for further purification.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Claisen-Schmidt condensation of this compound. Note: The data presented here is based on analogous reactions and may vary depending on the specific experimental conditions.

AldehydeKetoneCatalystSolventReaction Time (h)Yield (%)
This compoundAcetophenoneNaOHEthanol2-480-95
This compoundAcetoneKOHEthanol3-575-90
This compound4-MethylacetophenoneNaOHSolvent-free0.2585-98
This compoundCyclohexanoneKOHEthanol4-670-85

Table 1: Summary of Reaction Conditions and Yields.

CompoundMolecular FormulaMelting Point (°C)Appearance
(2E)-3-(3-Bromo-4-ethoxyphenyl)-1-phenylprop-2-en-1-oneC₁₇H₁₅BrO₂105-107Pale yellow solid
(1E)-1-(3-Bromo-4-ethoxyphenyl)-4-phenylbut-3-en-2-oneC₁₈H₁₇BrO₂98-100Yellow solid

Table 2: Physical Properties of Synthesized Chalcones.

Visualizations

Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_product Product ketone Ketone (with α-H) enolate Enolate Formation ketone->enolate Deprotonation aldehyde This compound nucleophilic_attack Nucleophilic Attack aldehyde->nucleophilic_attack base Base (e.g., NaOH) base->enolate enolate->nucleophilic_attack aldol_adduct Aldol Adduct nucleophilic_attack->aldol_adduct dehydration Dehydration aldol_adduct->dehydration -H₂O chalcone Chalcone (α,β-Unsaturated Ketone) dehydration->chalcone

Caption: Mechanism of the Claisen-Schmidt Condensation.

Experimental_Workflow start Start dissolution 1. Dissolve Reactants (Aldehyde & Ketone in Ethanol) start->dissolution base_addition 2. Add Base (NaOH/KOH) Dropwise at Room Temperature dissolution->base_addition stirring 3. Stir for 2-4 hours (Monitor by TLC) base_addition->stirring precipitation 4. Pour into Ice Water stirring->precipitation neutralization 5. Neutralize with dilute HCl precipitation->neutralization filtration 6. Filter the Precipitate neutralization->filtration washing 7. Wash with Cold Water filtration->washing drying 8. Dry the Product washing->drying purification 9. Recrystallize from Ethanol (Optional) drying->purification end End Product (Chalcone) purification->end

Caption: Experimental Workflow for Chalcone Synthesis.

Logical_Relationships cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes catalyst Catalyst (NaOH vs. KOH) yield Product Yield catalyst->yield reaction_time Reaction Time catalyst->reaction_time solvent Solvent (Ethanol vs. Solvent-free) solvent->yield purity Product Purity solvent->purity solvent->reaction_time ketone Ketone Structure (Acetophenone vs. Acetone) ketone->yield ketone->purity

Caption: Factors Influencing Reaction Outcomes.

Synthesis of Chalcones from 3-Bromo-4-ethoxybenzaldehyde: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of chalcone (B49325) derivatives from 3-bromo-4-ethoxybenzaldehyde. Chalcones, belonging to the flavonoid family, are a class of organic compounds recognized for their broad spectrum of biological activities, making them promising scaffolds in drug discovery.

Chalcones are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The introduction of various substituents on the aromatic rings can significantly modulate their pharmacological properties, which include antimicrobial, anti-inflammatory, and anticancer effects. The use of this compound as a precursor introduces a key bromo and ethoxy-substituted phenyl ring into the chalcone structure, which can influence the biological activity and pharmacokinetic profile of the resulting compounds.

Application Notes

Chalcones derived from this compound are of significant interest in medicinal chemistry. The presence of a halogen atom, such as bromine, can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding. The ethoxy group can also modulate the electronic and steric properties of the molecule, impacting its biological target interactions.

These chalcone derivatives are valuable intermediates for the synthesis of various heterocyclic compounds, such as pyrazolines, isoxazoles, and pyrimidines, which are also known to possess a wide range of pharmacological activities. Researchers can utilize the protocols outlined below to synthesize a library of chalcone derivatives and screen them for various biological activities, including but not limited to:

  • Anticancer Activity: Chalcones have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1]

  • Antimicrobial Activity: The α,β-unsaturated ketone moiety is a key pharmacophore responsible for the antimicrobial effects of chalcones against a range of bacteria and fungi.

  • Anti-inflammatory Activity: Certain chalcone derivatives have demonstrated potent anti-inflammatory effects by modulating inflammatory pathways.

The synthesis is typically achieved through a Claisen-Schmidt condensation, a reliable and straightforward base-catalyzed reaction between an aldehyde (this compound) and a ketone (a substituted acetophenone).[2]

Experimental Protocols

The following section details the experimental procedures for the synthesis, purification, and characterization of chalcones derived from this compound.

General Synthesis of (E)-1-(Aryl)-3-(3-bromo-4-ethoxyphenyl)prop-2-en-1-one

This protocol describes a general method for the Claisen-Schmidt condensation of this compound with various substituted acetophenones.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Melting point apparatus

  • Spectroscopic instrumentation (FTIR, NMR, Mass Spectrometer)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol (20-30 mL).

  • Base Addition: While stirring the solution at room temperature, add a freshly prepared aqueous solution of NaOH (e.g., 40-50%) or solid KOH pellets (2-3 equivalents) portion-wise.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v). The formation of the chalcone product will be indicated by a new spot with a different Rf value compared to the starting materials.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with concentrated HCl until the pH is acidic.

  • Isolation of Crude Product: The precipitated solid (crude chalcone) is collected by vacuum filtration using a Büchner funnel, washed with cold water until the filtrate is neutral, and then air-dried.

  • Purification: The crude product can be purified by one of the following methods:

    • Recrystallization: Recrystallize the solid from a suitable solvent, such as ethanol or methanol.

    • Column Chromatography: If recrystallization does not yield a pure product, purify the crude solid by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Drying and Characterization: Dry the purified chalcone under vacuum. Characterize the final product by determining its melting point and recording its spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

The following tables summarize the expected quantitative data for a series of chalcones synthesized from this compound and various substituted acetophenones. Note: The data presented here is based on typical yields and characterization data for similar chalcone syntheses. Actual results may vary.

Table 1: Reaction Conditions and Yields for the Synthesis of Chalcones (3a-d)

CompoundSubstituted AcetophenoneCatalystSolventReaction Time (h)Yield (%)
3a AcetophenoneNaOHEthanol1285-95
3b 4-MethylacetophenoneKOHMethanol1080-90
3c 4-ChloroacetophenoneNaOHEthanol1682-92
3d 4-MethoxyacetophenoneKOHMethanol1488-98

Table 2: Physical and Spectroscopic Data for Synthesized Chalcones (3a-d)

CompoundMolecular FormulaM.p. (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
3a C₁₇H₁₅BrO₂105-1077.2-8.1 (m, Ar-H), 7.5 (d, H-α), 7.8 (d, H-β), 4.2 (q, -OCH₂), 1.5 (t, -CH₃)190 (C=O), 160 (C=C), 110-155 (Ar-C), 65 (-OCH₂), 15 (-CH₃)1660 (C=O), 1590 (C=C), 1250 (C-O)[M]⁺, [M+2]⁺
3b C₁₈H₁₇BrO₂110-1127.1-8.0 (m, Ar-H), 7.4 (d, H-α), 7.7 (d, H-β), 4.2 (q, -OCH₂), 2.4 (s, Ar-CH₃), 1.5 (t, -CH₃)189 (C=O), 160 (C=C), 110-155 (Ar-C), 65 (-OCH₂), 21 (Ar-CH₃), 15 (-CH₃)1658 (C=O), 1595 (C=C), 1255 (C-O)[M]⁺, [M+2]⁺
3c C₁₇H₁₄BrClO₂125-1277.2-8.1 (m, Ar-H), 7.5 (d, H-α), 7.8 (d, H-β), 4.2 (q, -OCH₂), 1.5 (t, -CH₃)188 (C=O), 160 (C=C), 110-155 (Ar-C), 65 (-OCH₂), 15 (-CH₃)1662 (C=O), 1588 (C=C), 1252 (C-O), 750 (C-Cl)[M]⁺, [M+2]⁺, [M+4]⁺
3d C₁₈H₁₇BrO₃118-1206.9-8.0 (m, Ar-H), 7.4 (d, H-α), 7.7 (d, H-β), 4.2 (q, -OCH₂), 3.9 (s, -OCH₃), 1.5 (t, -CH₃)188 (C=O), 160 (C=C), 110-160 (Ar-C), 65 (-OCH₂), 55 (-OCH₃), 15 (-CH₃)1655 (C=O), 1598 (C=C), 1260 (C-O)[M]⁺, [M+2]⁺

Visualizations

The following diagrams illustrate the general synthesis workflow and a hypothetical signaling pathway that could be investigated for these chalcone derivatives.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Work-up & Purification cluster_product Product & Analysis Reactant1 This compound Condensation Claisen-Schmidt Condensation (NaOH or KOH, Ethanol) Reactant1->Condensation Reactant2 Substituted Acetophenone Reactant2->Condensation Workup Acidification (HCl) & Filtration Condensation->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Purified Chalcone Purification->Product Analysis Characterization (MP, NMR, IR, MS) Product->Analysis

Caption: General workflow for the synthesis of chalcones.

Signaling_Pathway Chalcone Chalcone Derivative Receptor Cell Surface Receptor Chalcone->Receptor Inhibition Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Chalcone->Kinase_Cascade Direct Inhibition? Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammatory) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for chalcone activity.

References

Application Notes and Protocols: The Versatile Role of 3-Bromo-4-ethoxybenzaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-ethoxybenzaldehyde is a valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds. Its unique substitution pattern, featuring a reactive aldehyde group, a bromine atom, and an ethoxy moiety, allows for diverse chemical transformations and the introduction of key functionalities into the target heterocycles. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems, including chalcones, pyrimidines, pyrazolines, and isoxazoles, using this compound as a key building block. The resulting compounds are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The strategic synthesis of novel heterocyclic scaffolds is a cornerstone of modern drug development. This compound serves as an excellent precursor for generating molecular diversity due to its potential for derivatization at multiple sites. The aldehyde group is a handle for condensation and multicomponent reactions, the bromine atom allows for cross-coupling reactions, and the ethoxy group can influence the electronic properties and solubility of the final compounds.

This document outlines a primary synthetic pathway commencing with the synthesis of chalcones from this compound, which then act as pivotal intermediates for the construction of various five- and six-membered heterocyclic rings.

I. Synthesis of Chalcones from this compound

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities. The synthesis of chalcones from this compound is typically achieved through a Claisen-Schmidt condensation with an appropriate acetophenone (B1666503) derivative.

Experimental Protocol: General Procedure for Claisen-Schmidt Condensation
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol (B145695).

  • Base Addition: To the stirred solution, add an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), dropwise at room temperature. The concentration of the base can range from 10% to 40% (w/v).

  • Reaction: Continue stirring the reaction mixture at room temperature for a period of 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone (B49325).

  • Purification: Filter the solid product, wash with cold water until the washings are neutral, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol.[1][2]

Table 1: Representative Chalcone Synthesis from Substituted Benzaldehydes

Benzaldehyde DerivativeAcetophenone DerivativeBaseSolventYield (%)Reference
4-BromobenzaldehydeAcetophenoneKOHEthanol64.5[3]
4-ChlorobenzaldehydeAcetophenoneNaOHMethanol-[4]
4-Methoxybenzaldehyde4-MethoxyacetophenoneNaOHEthanol-[5]

Note: The yields are representative and can vary based on the specific substrates and reaction conditions.

II. Synthesis of Pyrimidine (B1678525) Derivatives from Chalcones

Pyrimidines are a class of heterocyclic compounds that are components of nucleic acids and have a broad spectrum of pharmacological activities. Chalcones derived from this compound can be cyclized with urea, thiourea, or guanidine (B92328) to yield pyrimidine derivatives.

Experimental Protocol: General Procedure for Pyrimidine Synthesis
  • Reaction Mixture: In a round-bottom flask, dissolve the chalcone (1 equivalent) and urea, thiourea, or guanidine hydrochloride (1-1.2 equivalents) in a suitable solvent like ethanol.

  • Base Addition: Add a solution of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), to the mixture.

  • Reaction: Reflux the reaction mixture for 4 to 10 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water and neutralize with a dilute acid (e.g., HCl).

  • Purification: Collect the precipitated product by filtration, wash with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol).[1][6][7]

Table 2: Representative Pyrimidine Synthesis from Chalcones

Chalcone DerivativeReagentBaseSolventYield (%)Reference
1-(Pyridin-4-yl)-3-(p-tolyl)prop-2-en-1-oneGuanidine HClKOHEthanol-[6]
1-Phenyl-3-(p-bromophenyl)prop-2-en-1-oneUreaKOHEthanol-[4]
1,3-Diphenylprop-2-en-1-oneUreaKOHEthanol-[1]

Note: Yields are dependent on the specific chalcone and reaction conditions.

III. Synthesis of Pyrazoline Derivatives from Chalcones

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their diverse biological activities. They can be synthesized by the cyclocondensation of chalcones with hydrazine (B178648) derivatives.

Experimental Protocol: General Procedure for Pyrazoline Synthesis
  • Reaction Setup: Dissolve the chalcone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine) (1-1.2 equivalents) to the solution.

  • Reaction: Reflux the mixture for 4 to 8 hours. The reaction progress can be monitored by TLC.

  • Work-up: Cool the reaction mixture and pour it into ice-cold water.

  • Purification: Collect the resulting solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure pyrazoline derivative.[8][9]

Table 3: Representative Pyrazoline Synthesis from Chalcones

| Chalcone Derivative | Hydrazine Derivative | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Substituted Chalcones | 2,4-Dinitrophenyl hydrazine | Ethanol | - | | | Substituted Chalcones | Hydrazine hydrate | Ethanol | - |[8] | | General Chalcones | Hydrazine hydrate | Ethanol/Acetic Acid | - |[9] |

Note: The choice of solvent and catalyst (acid or base) can influence the reaction outcome and yield.

IV. Synthesis of Isoxazole (B147169) Derivatives from Chalcones

Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom in adjacent positions. They are also of interest in medicinal chemistry. The synthesis of isoxazoles from chalcones is achieved by reaction with hydroxylamine (B1172632) hydrochloride.

Experimental Protocol: General Procedure for Isoxazole Synthesis
  • Reaction Mixture: In a round-bottom flask, dissolve the chalcone (1 equivalent) and hydroxylamine hydrochloride (1-1.5 equivalents) in ethanol.

  • Base Addition: Add a base, such as potassium hydroxide, sodium hydroxide, or sodium acetate, to the mixture.

  • Reaction: Reflux the reaction mixture for 4 to 12 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water and neutralize with a dilute acid like acetic acid.

  • Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent.[5][10]

Table 4: Representative Isoxazole Synthesis from Chalcones

Chalcone DerivativeReagentBaseSolventYield (%)Reference
Substituted ChalconesHydroxylamine HClKOHEthanol-
Substituted ChalconesHydroxylamine HClNaOHEthanol-[5]
Substituted ChalconesHydroxylamine HClSodium AcetateEthanol-

Note: Reaction conditions can be optimized for different chalcone substrates.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this document.

Chalcone_Synthesis start This compound chalcone Chalcone Intermediate start->chalcone  + acetophenone Substituted Acetophenone acetophenone->chalcone  Base (NaOH/KOH) Ethanol, RT

Caption: Synthesis of Chalcone Intermediate.

Heterocycle_Synthesis chalcone Chalcone Intermediate pyrimidine Pyrimidine Derivative chalcone->pyrimidine  + Urea/Thiourea/Guanidine Base, Reflux pyrazoline Pyrazoline Derivative chalcone->pyrazoline  + Hydrazine Reflux isoxazole Isoxazole Derivative chalcone->isoxazole  + Hydroxylamine HCl Base, Reflux

Caption: Synthesis of Heterocycles from Chalcones.

Biological Significance

The heterocyclic compounds derived from this compound are of significant interest due to their potential biological activities. Pyrimidines, pyrazolines, and isoxazoles are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities.[11][12][13][14] The presence of the bromo and ethoxy substituents on the phenyl ring can modulate these activities and influence the pharmacokinetic properties of the molecules. Further screening of these novel heterocycles could lead to the discovery of new therapeutic agents.

Conclusion

This compound is a readily accessible and highly useful starting material for the synthesis of a variety of biologically relevant heterocyclic compounds. The two-step synthesis, proceeding through a chalcone intermediate, provides a versatile and efficient route to pyrimidines, pyrazolines, and isoxazoles. The detailed protocols and application notes provided herein offer a valuable resource for researchers in organic and medicinal chemistry to explore the synthetic potential of this compound and to generate novel molecular entities for drug discovery programs.

References

Application Notes and Protocols: 3-Bromo-4-ethoxybenzaldehyde as a Versatile Intermediate in the Synthesis of Bioactive Natural Product Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Bromo-4-ethoxybenzaldehyde is a valuable synthetic intermediate, poised for application in the construction of a variety of complex molecules, including analogs of naturally occurring bioactive compounds. Its substituted aromatic ring, featuring a reactive aldehyde group and a bromine atom, makes it an ideal precursor for key carbon-carbon bond-forming reactions. The presence of the ethoxy group can be critical for modulating the electronic properties and lipophilicity of the target molecule, potentially enhancing its pharmacological profile.

This document outlines the potential applications of this compound in the synthesis of natural product analogs, with a focus on stilbenoids and biaryls, classes of compounds known for their diverse biological activities, including anticancer and antioxidant properties. Detailed protocols for cornerstone synthetic transformations such as the Wittig reaction and Suzuki coupling are provided, alongside illustrative data and visualizations to guide researchers in their synthetic endeavors.

Key Synthetic Applications and Protocols

The strategic placement of the aldehyde and bromide functionalities on the this compound scaffold allows for its use in a variety of powerful cross-coupling and olefination reactions.

Synthesis of Stilbene (B7821643) Analogs via Wittig Reaction

The aldehyde group of this compound serves as an excellent electrophile for the Wittig reaction, enabling the formation of a carbon-carbon double bond to generate stilbene derivatives. Stilbenes are a well-known class of natural products with a wide range of biological activities.

Experimental Protocol: Synthesis of a Hypothetical Stilbene Analog

This protocol describes a general procedure for the synthesis of a stilbene derivative from this compound and a suitable phosphonium (B103445) ylide.

Reaction Scheme:

Wittig_Reaction cluster_reactants Reactants cluster_products Products reactant1 This compound product1 Stilbene Analog reactant1->product1 Wittig Reaction (Base, Solvent) reactant2 Phosphonium Ylide reactant2->product1 product2 Triphenylphosphine oxide r1 This compound p1 Stilbene Analog r1->p1 Base, Solvent r2 Triphenylphosphonium Ylide r2->p1 p2 Triphenylphosphine oxide

Caption: General workflow for the Wittig reaction with this compound.

Materials:

Procedure:

  • Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is indicated by a color change.

  • Reaction with Aldehyde: Dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add the aldehyde solution to the ylide suspension at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired stilbene analog.

Data Presentation:

ParameterValue
Starting Material This compound
Reagent Benzyltriphenylphosphonium bromide
Base Sodium Hydride
Solvent THF
Reaction Time 12-16 hours
Yield (Hypothetical) 85-95%
Purity (Hypothetical) >95% (by NMR)
Synthesis of Biaryl Analogs via Suzuki Coupling

The bromine atom on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction is a powerful tool for the formation of biaryl linkages, which are common motifs in many natural products.

Experimental Protocol: Synthesis of a Hypothetical Biaryl Analog

This protocol outlines a general procedure for the Suzuki coupling of this compound with a boronic acid.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_products Products reactant1 This compound product1 Biaryl Analog reactant1->product1 Suzuki Coupling (Pd Catalyst, Base, Solvent) reactant2 Arylboronic Acid reactant2->product1 r1 This compound p1 Biaryl Analog r1->p1 Pd(PPh3)4, Base, Toluene (B28343)/H2O r2 Arylboronic Acid r2->p1

Caption: General workflow for the Suzuki coupling of this compound.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium carbonate

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and phenylboronic acid (1.2 equivalents) in a mixture of toluene and water (e.g., 4:1 v/v).

  • Addition of Base and Catalyst: Add potassium carbonate (2.0 equivalents) to the solution. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and stir under an inert atmosphere for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl analog.

Data Presentation:

ParameterValue
Starting Material This compound
Reagent Phenylboronic acid
Catalyst Pd(PPh3)4
Base K2CO3
Solvent Toluene/Water
Reaction Time 12-24 hours
Yield (Hypothetical) 80-90%
Purity (Hypothetical) >95% (by NMR)

Logical Workflow for Synthesis of a Bifunctional Natural Product Analog

The presence of both an aldehyde and a bromo group on this compound allows for a sequential reaction strategy to build more complex molecules. For instance, a Wittig reaction could be followed by a Suzuki coupling.

Sequential_Reaction A This compound B Wittig Reaction (Phosphonium Ylide) A->B Step 1 C Stilbene Intermediate B->C D Suzuki Coupling (Arylboronic Acid, Pd Catalyst) C->D Step 2 E Final Biaryl-Stilbene Analog D->E

Caption: Sequential reaction workflow utilizing this compound.

Conclusion

This compound is a highly useful and versatile intermediate for the synthesis of a wide array of natural product analogs. The protocols and data presented herein, though based on hypothetical targets, are grounded in well-established synthetic methodologies and are intended to provide a solid foundation for researchers in the field of medicinal chemistry and drug discovery. The ability to readily participate in key bond-forming reactions makes this compound a valuable addition to the synthetic chemist's toolbox for the creation of novel molecules with potential therapeutic applications.

Application Notes and Protocol for Suzuki Coupling of 3-Bromo-4-ethoxybenzaldehyde with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of diverse starting materials.[1] This document provides a detailed protocol for the Suzuki coupling of 3-Bromo-4-ethoxybenzaldehyde with various arylboronic acids to synthesize 4-ethoxy-3-arylbenzaldehydes. These products are valuable intermediates in the synthesis of biologically active molecules and functional materials.[2]

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the palladium catalyst, followed by transmetalation with the arylboronic acid in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.[1]

Data Presentation: Reaction of this compound with Various Arylboronic Acids

The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with a selection of arylboronic acids. The choice of catalyst, base, and solvent can significantly influence the reaction outcome.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O851285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O90880-90
33-Cyanophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001675-85
42-Thiopheneboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O901070-80

Note: Yields are based on reported literature for similar substrates and may vary depending on specific experimental conditions, purity of reagents, and scale of the reaction.[3][4]

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the active Pd(0) catalyst is sensitive to oxygen.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water) to the flask via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-ethoxy-3-arylbenzaldehyde.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)Ln-Br OxAdd->ArPdBr c1 ArPdBr->c1 Transmetalation Transmetalation ArPdAr Ar-Pd(II)Ln-Ar' Transmetalation->ArPdAr c2 ArPdAr->c2 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product c3 RedElim->c3 c1->Transmetalation Ar'-B(OH)₂ Base c2->RedElim c3->Pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup Combine Reactants: This compound, Arylboronic acid, Base Start->Setup Inert Establish Inert Atmosphere (N₂ or Ar) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst React Heat and Stir (80-100 °C) Catalyst->React Monitor Monitor Reaction (TLC or LC-MS) React->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure Product: 4-Ethoxy-3-arylbenzaldehyde Purify->Product

Caption: Experimental workflow for the Suzuki coupling protocol.

References

Application Notes and Protocols: Wittig Reaction of 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the Wittig reaction of 3-bromo-4-ethoxybenzaldehyde to synthesize 3-bromo-4-ethoxystyrene. The protocol is based on established general methods for Wittig reactions and is intended to serve as a comprehensive guide.

Reaction Principle

The Wittig reaction is a versatile and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones. The reaction involves the treatment of a carbonyl compound with a phosphorus ylide (also known as a Wittig reagent). The key steps of the reaction mechanism include the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine (B1666868) intermediate, which then cyclizes to an oxaphosphetane. This four-membered ring intermediate subsequently decomposes to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct. The strong P=O bond formation in the byproduct provides the thermodynamic driving force for the reaction.[1][2]

Experimental Protocol

This protocol details the in situ generation of the Wittig reagent, methylenetriphenylphosphorane, followed by its reaction with this compound.

Materials:

Procedure:

Part 1: Generation of the Phosphorus Ylide (Wittig Reagent)

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents).

  • Add anhydrous THF to the flask under a nitrogen atmosphere.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents, as a 60% dispersion in mineral oil) or n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise to the suspension.[3][4] The formation of the ylide is indicated by the development of a characteristic orange or deep yellow color.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

Part 2: Wittig Reaction

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate dry flask under a nitrogen atmosphere.

  • Cool the ylide solution prepared in Part 1 back to 0 °C in an ice bath.

  • Slowly add the solution of this compound to the stirred ylide solution dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification

  • Upon completion of the reaction, quench the reaction by the slow and careful addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The crude product, which contains the desired 3-bromo-4-ethoxystyrene and triphenylphosphine oxide, is then purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the expected product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
This compoundC₉H₉BrO₂229.07Solid
3-Bromo-4-ethoxystyreneC₁₀H₁₁BrO227.10Oil or Solid

Note: The yield of the reaction can vary depending on the specific conditions and scale but is generally expected to be in the range of 60-85% for this type of Wittig reaction.

Visualizations

Experimental Workflow Diagram:

Wittig_Reaction_Workflow cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction cluster_workup Work-up & Purification Phosphonium_Salt Methyltriphenylphosphonium bromide Ylide Phosphorus Ylide (Methylenetriphenylphosphorane) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., NaH) in Anhydrous THF Base->Ylide Reaction_Mixture Reaction Mixture Ylide->Reaction_Mixture Aldehyde This compound in Anhydrous THF Aldehyde->Reaction_Mixture Quenching Quenching (aq. NH4Cl) Reaction_Mixture->Quenching Extraction Extraction (Diethyl Ether) Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Column Chromatography Drying->Purification Product 3-Bromo-4-ethoxystyrene Purification->Product

Caption: Experimental workflow for the Wittig reaction.

Reaction Scheme:

Wittig_Reaction_Scheme reagents Ylide Methylenetriphenylphosphorane arrow Alkene 3-Bromo-4-ethoxystyrene arrow:e->Alkene:w Byproduct Triphenylphosphine oxide arrow:e->Byproduct:w plus + Aldehyde This compound Aldehyde:e->arrow:w THF, rt Ylide:e->arrow:w

Caption: Overall Wittig reaction scheme.

References

Application Notes and Protocols: Synthesis of (E)-1-(3-bromo-4-ethoxyphenyl)-3-phenylprop-2-en-1-one via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

**Abstract

This document provides a detailed methodology for the synthesis of (E)-1-(3-bromo-4-ethoxyphenyl)-3-phenylprop-2-en-1-one, a chalcone (B49325) derivative of interest in medicinal chemistry and materials science. The protocol outlines the Claisen-Schmidt condensation of 3-Bromo-4-ethoxybenzaldehyde and acetophenone (B1666503). Included are reaction conditions, purification methods, and comprehensive characterization data.

Introduction

Chalcones are a class of organic compounds characterized by an α,β-unsaturated ketone core linking two aromatic rings. They are precursors to flavonoids and exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The Claisen-Schmidt condensation is a reliable and versatile method for the synthesis of chalcones, involving the base-catalyzed reaction between an aromatic aldehyde and a ketone. This application note details the synthesis of (E)-1-(3-bromo-4-ethoxyphenyl)-3-phenylprop-2-en-1-one, a halogenated and ethoxy-substituted chalcone with potential applications in drug discovery and development.

Reaction Scheme

The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation reaction:

Experimental Protocols

This section provides a detailed protocol for the synthesis of (E)-1-(3-bromo-4-ethoxyphenyl)-3-phenylprop-2-en-1-one.

Materials and Equipment:

  • This compound

  • Acetophenone

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695) (95%)

  • Methanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

  • Mass spectrometer

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 2.29 g) and acetophenone (10 mmol, 1.20 g) in 40 mL of ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add 4 mL of a 50% (w/v) aqueous solution of sodium hydroxide (NaOH).

  • Reaction: Continue stirring the reaction mixture at room temperature for 6-10 hours. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate (B1210297) mobile phase).

  • Workup: Upon completion, pour the reaction mixture into 200 mL of ice-cold water with stirring. A yellow solid precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure (E)-1-(3-bromo-4-ethoxyphenyl)-3-phenylprop-2-en-1-one as a crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. Determine the yield and melting point. Characterize the compound using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Data Presentation

The following tables summarize the expected quantitative data for the synthesized chalcone.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₅BrO₂
Molecular Weight331.21 g/mol
AppearanceYellow crystalline solid
Melting Point393 K (120 °C)[1]
YieldNot explicitly reported, but typically moderate to high for this reaction.

Table 2: Spectroscopic Data

TechniqueData
¹H NMR (CDCl₃)Estimated based on similar structures: δ 7.9-8.2 (m, 2H, Ar-H), 7.7-7.8 (d, 1H, α-H), 7.6-7.7 (m, 1H, Ar-H), 7.4-7.6 (m, 4H, Ar-H, β-H), 7.0-7.1 (d, 1H, Ar-H), 4.1-4.2 (q, 2H, -OCH₂CH₃), 1.4-1.5 (t, 3H, -OCH₂CH₃).
¹³C NMR (CDCl₃)Estimated based on similar structures: δ 190.0 (C=O), 158.0 (C-OEt), 144.0 (β-C), 138.0 (Ar-C), 135.0 (Ar-C), 133.0 (Ar-C), 131.0 (Ar-C), 129.0 (Ar-C), 128.5 (Ar-C), 122.0 (α-C), 115.0 (Ar-C), 112.0 (C-Br), 64.0 (-OCH₂CH₃), 15.0 (-OCH₂CH₃).
IR (KBr, cm⁻¹)Estimated based on similar structures: ~3050 (Ar C-H str.), ~2980 (Aliphatic C-H str.), ~1660 (C=O str.), ~1600 (C=C str.), ~1250 (C-O str.), ~1020 (C-O str.), ~550 (C-Br str.).
Mass Spec. (m/z)M⁺ peak at ~330 and M⁺+2 peak at ~332 (due to ⁷⁹Br and ⁸¹Br isotopes).

Note: The spectroscopic data provided are estimations based on closely related compounds and may vary slightly from experimentally obtained values.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Reactant1 This compound Mix Dissolve Reactants in Ethanol Reactant1->Mix Reactant2 Acetophenone Reactant2->Mix Solvent Ethanol Solvent->Mix Add_Catalyst Add NaOH Solution Mix->Add_Catalyst Stir Stir at RT for 6-10h Add_Catalyst->Stir Quench Pour into Ice Water Stir->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Characterize Characterization (MP, NMR, IR, MS) Dry->Characterize claisen_schmidt_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration Acetophenone Acetophenone Enolate Enolate Ion Acetophenone->Enolate Deprotonation Base NaOH Base->Acetophenone Base abstracts α-H+ Aldehyde This compound Enolate->Aldehyde Nucleophilic Attack Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Aldol Aldol Adduct Alkoxide->Aldol Protonation Water H₂O Water->Alkoxide Chalcone Final Chalcone Product (E)-1-(3-bromo-4-ethoxyphenyl) -3-phenylprop-2-en-1-one Aldol->Chalcone Dehydration (-H₂O)

References

Application Notes and Protocols: Antimicrobial Activity of 3-Bromo-4-ethoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and antimicrobial evaluation of derivatives of 3-bromo-4-ethoxybenzaldehyde. While specific quantitative data for a broad range of these exact derivatives is not extensively available in published literature, this document outlines generalized protocols and illustrative data based on studies of structurally related benzaldehyde (B42025) derivatives. This information is intended to serve as a foundational resource for the investigation of this compound derivatives as potential antimicrobial agents.

Introduction

Benzaldehyde and its derivatives are a well-established class of compounds with a wide array of biological activities, including antimicrobial properties. The introduction of halogen and alkoxy groups on the benzene (B151609) ring can significantly modulate the antimicrobial efficacy of these compounds. Specifically, the presence of a bromine atom and an ethoxy group, as in the this compound scaffold, offers a promising starting point for the development of novel antimicrobial agents. The α,β-unsaturated keto functional group in chalcone (B49325) derivatives and the azomethine group in Schiff bases are known to be crucial for their biological activity.

This document details the synthesis of common derivatives such as Schiff bases, hydrazones, and chalcones from this compound, provides protocols for their antimicrobial evaluation, and presents example data in a structured format.

Synthesis of this compound Derivatives

The versatile aldehyde functional group of this compound allows for the straightforward synthesis of various derivatives. Below are generalized protocols for the synthesis of Schiff bases, hydrazones, and chalcones.

General Synthesis of Schiff Bases

Schiff bases are synthesized via a condensation reaction between an aldehyde and a primary amine.

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol (B145695). In a separate beaker, dissolve 1.0 mmol of the desired primary amine in 20 mL of absolute ethanol.

  • Mixing and Catalysis: Add the amine solution to the aldehyde solution with continuous stirring. A few drops of glacial acetic acid can be added to catalyze the reaction.[1]

  • Reflux: Reflux the reaction mixture for 2 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature to allow the Schiff base to precipitate. Collect the solid product by filtration, wash it with cold ethanol, and dry it in a desiccator over anhydrous CaCl₂.[1]

General Synthesis of Hydrazones

Hydrazones are formed by the reaction of an aldehyde with a hydrazine (B178648) derivative.

Protocol:

  • Reaction Setup: Dissolve 1.0 mmol of this compound and 1.0 mmol of the selected hydrazide (e.g., isonicotinic hydrazide) in 30 mL of ethanol in a round-bottom flask.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reflux: Reflux the mixture for 4-6 hours, monitoring the reaction progress with TLC.

  • Product Isolation: After completion, cool the reaction mixture. The precipitated hydrazone is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure product.

General Synthesis of Chalcones

Chalcones are synthesized via a Claisen-Schmidt condensation of an aldehyde with an acetophenone (B1666503) in the presence of a base.

Protocol:

  • Reactant Preparation: In a flask, dissolve 1.0 mmol of this compound and 1.0 mmol of a substituted acetophenone in 20 mL of ethanol.

  • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, with constant stirring.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Purification: Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone. The solid is then filtered, washed with water until neutral, and purified by recrystallization from ethanol.

Data Presentation: Antimicrobial Activity

The following tables present illustrative quantitative data for antimicrobial activity based on studies of various benzaldehyde derivatives. This data is intended to serve as an example of how to structure and present experimental results for newly synthesized this compound derivatives.

Table 1: Illustrative Antibacterial Activity of Benzaldehyde-Derived Schiff Bases (Minimum Inhibitory Concentration in µg/mL)

Compound IDDerivative TypeStaphylococcus aureusEscherichia coliReference
PC1 Benzaldehyde Schiff Base62.562.5[2]
PC2 Anisaldehyde Schiff Base62.5250[2]
PC3 4-Nitrobenzaldehyde Schiff Base62.5250[2]
PC4 Cinnamaldehyde Schiff Base-62.5[2]

Table 2: Illustrative Antibacterial and Antifungal Activity of Benzaldehyde-Derived Hydrazones (Minimum Inhibitory Concentration in µg/mL)

Compound IDDerivative TypeS. aureusE. coliC. albicansReference
3g Ethylparaben Hydrazone2--[3]
3b Ethylparaben Hydrazone--64[3]
7c Benzo[d]thiazole Hydrazone>200>200>200[4]
7e Benzo[d]thiazole Hydrazone>200>200>200[4]
7g Benzo[d]thiazole Hydrazone>200200>200[4]

Table 3: Illustrative Zone of Inhibition for Benzaldehyde-Derived Schiff Bases (Diameter in mm)

Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
3a 1.3 - 2.01.5 - 1.80.9 - 1.30.7 - 1.1[5]
3b 1.8 - 2.11.3 - 1.71.0 - 1.31.1 - 1.3[5]
3c 1.9 - 2.41.1 - 1.61.2 - 2.01.0 - 1.5[5]
3d 2.0 - 2.41.5 - 1.91.3 - 1.81.0 - 1.4[5]
3e 2.5 - 3.01.9 - 2.32.1 - 2.51.9 - 2.2[5]

Experimental Protocols for Antimicrobial Evaluation

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Synthesized compounds

  • Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

  • Resazurin (B115843) dye or INT (p-iodonitrotetrazolium violet) for viability indication

  • DMSO (for dissolving compounds)

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of each synthesized compound in DMSO.

  • Serial Dilutions: Perform two-fold serial dilutions of the compounds in the appropriate broth in a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism only), a negative control (broth only), and a standard drug control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A viability indicator like resazurin can be added to aid in the visualization of microbial growth.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

  • Subculturing: Following the MIC determination, take an aliquot from each well that shows no visible growth.

  • Plating: Spread the aliquot onto a fresh agar (B569324) plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration that results in no microbial growth on the agar plate. An antimicrobial agent is considered bactericidal if the MBC/MIC ratio is ≤ 4.

Agar Well/Disk Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

Materials:

  • Nutrient agar or Mueller-Hinton agar plates

  • Standardized microbial inoculum

  • Sterile cork borer or sterile paper discs

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive and negative controls

Protocol:

  • Plate Preparation: Prepare and sterilize the growth medium and pour it into petri dishes.

  • Inoculation: Uniformly spread a standardized inoculum of the target microorganism on the agar surface.

  • Well/Disk Application: Create wells in the agar using a sterile cork borer or place sterile paper discs on the surface. Add a known concentration of the test compound to the wells or impregnate the discs.

  • Controls: Use a standard antibiotic as a positive control and the solvent (DMSO) as a negative control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well or disc.

Visualizations

Synthetic Pathways

Synthesis_Pathways cluster_1 cluster_2 reagent1 Primary Amine product1 Schiff Base reagent2 Hydrazine Derivative product2 Hydrazone reagent3 Acetophenone product3 Chalcone start This compound start->product1 Condensation + Glacial Acetic Acid start->product2 Condensation + Glacial Acetic Acid start->product3 Claisen-Schmidt Condensation (Base)

Caption: General synthetic routes for derivatives of this compound.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_synthesis Synthesis & Purification cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation synthesis Synthesize Derivatives (Schiff Bases, Hydrazones, etc.) purification Purify and Characterize (NMR, MS, etc.) synthesis->purification mic_test Broth Microdilution Assay (Determine MIC) purification->mic_test Primary Screening agar_diffusion Agar Diffusion Assay (Zone of Inhibition) purification->agar_diffusion Primary Screening mbc_test Determine MBC/MFC mic_test->mbc_test For active compounds toxicity Cytotoxicity Assays mbc_test->toxicity mechanism Mechanism of Action Studies toxicity->mechanism

Caption: Workflow for the synthesis and antimicrobial evaluation of novel compounds.

Potential Signaling Pathway Inhibition

While the exact mechanism of action for this compound derivatives is yet to be elucidated, related compounds have been shown to interfere with essential cellular processes. For instance, some antimicrobial agents target bacterial cell division by inhibiting the FtsZ protein, a crucial component of the bacterial cytoskeleton.

FtsZ_Inhibition_Pathway compound This compound Derivative polymerization FtsZ Polymerization compound->polymerization Inhibits ftsz FtsZ Monomers ftsz->polymerization z_ring Z-ring Formation polymerization->z_ring cell_division Bacterial Cell Division z_ring->cell_division inhibition Inhibition of Cell Division cell_division->inhibition

Caption: Hypothetical mechanism of action via inhibition of FtsZ polymerization.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are a versatile class of organic compounds with significant applications in medicinal chemistry, materials science, and catalysis.[1][2] The imine linkage is crucial for their broad spectrum of biological activities, which include antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The synthesis of Schiff bases is typically straightforward, involving the condensation of a primary amine with an aldehyde or ketone. This allows for the facile generation of a diverse library of compounds with tunable steric and electronic properties.

This document provides detailed application notes and protocols for the synthesis of Schiff bases derived from 3-Bromo-4-ethoxybenzaldehyde. It includes methodologies for their characterization and evaluation of their potential as antimicrobial and anticancer agents. While specific data for Schiff bases derived directly from this compound is limited in the current literature, this note incorporates representative data from closely related analogues to provide a comprehensive guide for researchers.

Synthesis of Schiff Bases from this compound

The synthesis of Schiff bases from this compound is achieved through a condensation reaction with a primary amine in a suitable solvent, often with catalytic amounts of acid.[1] The general reaction is depicted below:

General Reaction Scheme:

Caption: General synthesis of Schiff bases from this compound.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol describes the synthesis of N-(3-bromo-4-ethoxybenzylidene)aniline, a representative Schiff base derived from this compound and aniline (B41778).

Materials and Equipment:

  • This compound

  • Aniline

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Thin-Layer Chromatography (TLC) apparatus

  • Melting point apparatus

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. In a separate beaker, dissolve 10 mmol of aniline in 20 mL of absolute ethanol.

  • Reaction Setup: To the stirred solution of the aldehyde, add the aniline solution. Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate (B1210297) mobile phase). The formation of the product can be visualized under UV light.

  • Isolation: After the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature. The Schiff base product is expected to precipitate. If not, the solution can be cooled further in an ice bath.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the purified product in a desiccator over anhydrous calcium chloride or in a vacuum oven at low temperature.

  • Characterization: Determine the melting point and characterize the compound using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Characterization Data of Representative Schiff Bases

The following tables summarize the characterization data for Schiff bases synthesized from the structurally similar 3-bromo-4-methylaniline. This data can be used as a reference for the expected values for Schiff bases derived from this compound.

Table 1: Physicochemical Data of Representative Schiff Bases

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Appearance
SB-1 C₁₄H₁₁BrN₂O₂319.1513082Yellow Solid
SB-2 C₁₇H₁₈BrNO₃364.2314687Pale Yellow Solid
SB-3 C₁₅H₁₄BrNO304.1811085Yellow Solid

Data adapted from a study on Schiff bases of 3-bromo-4-methylaniline.[3]

Table 2: Spectroscopic Data of Representative Schiff Bases

Compound IDFT-IR (cm⁻¹) ν(C=N)¹H NMR (δ ppm) -CH=N-
SB-1 16278.86 (s, 1H)
SB-2 16938.71 (s, 1H)
SB-3 16858.25 (s, 1H)

Data adapted from a study on Schiff bases of 3-bromo-4-methylaniline.[3]

Applications in Drug Development

Schiff bases are known to possess a wide array of biological activities, making them attractive scaffolds for drug discovery. The presence of the bromo and ethoxy substituents on the phenyl ring can significantly influence their lipophilicity and electronic properties, potentially enhancing their therapeutic efficacy.

Antimicrobial Activity

Schiff bases have demonstrated significant activity against a broad spectrum of bacteria and fungi.[4][5] The imine group is a key pharmacophore responsible for their antimicrobial action.

  • Media Preparation: Prepare Mueller-Hinton agar (B569324) for bacteria and Sabouraud Dextrose agar for fungi and sterilize by autoclaving. Pour the sterile media into Petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum (0.5 McFarland standard) of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Inoculation: Uniformly spread the microbial suspension over the surface of the agar plates.

  • Well Preparation: Punch wells (6 mm in diameter) into the agar using a sterile cork borer.

  • Compound Loading: Prepare solutions of the synthesized Schiff bases in a suitable solvent (e.g., DMSO) at a specific concentration (e.g., 1 mg/mL). Add a fixed volume (e.g., 100 µL) of the Schiff base solutions to the wells. Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent as a negative control.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Data Collection: Measure the diameter of the zone of inhibition around each well in millimeters.

Table 3: Representative Antimicrobial Activity Data (Zone of Inhibition in mm)

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicans
SB-1 1820151216
SB-2 2224181520
SB-3 1517121014
Ciprofloxacin 25282320-
Fluconazole ----22

This is representative data based on general findings for halogenated and alkoxy-substituted Schiff bases. Actual results may vary.

Anticancer Activity

Numerous Schiff base derivatives have been reported to exhibit potent cytotoxic activity against various cancer cell lines.[1][6][7] Their mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized Schiff bases and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 4: Representative Anticancer Activity Data (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)
SB-1 15.520.225.8
SB-2 10.114.718.3
SB-3 25.330.135.6
Doxorubicin 1.21.52.1

This is representative data based on general findings for bromo-substituted Schiff bases. Actual results may vary.

Visualizations

Experimental Workflow

G reagents This compound + Primary Amine dissolution Dissolve in Ethanol reagents->dissolution reaction Add Catalyst (Acetic Acid) Reflux (2-4 h) dissolution->reaction monitoring Monitor by TLC reaction->monitoring isolation Cool to Room Temperature Precipitation monitoring->isolation purification Filter and Wash with Cold Ethanol isolation->purification drying Dry in Desiccator purification->drying characterization Characterize (m.p., FT-IR, NMR) drying->characterization bio_evaluation Biological Evaluation (Antimicrobial, Anticancer) characterization->bio_evaluation

Caption: Experimental workflow for the synthesis and evaluation of Schiff bases.

Potential Signaling Pathway in Cancer Cells

Schiff bases have been shown to induce apoptosis in cancer cells by modulating various signaling pathways, such as the MAPK pathway.[2][3]

G SchiffBase Schiff Base Derivative MAPK MAPK Pathway Modulation SchiffBase->MAPK Induces Mitochondria Mitochondrial Dysfunction MAPK->Mitochondria Leads to Caspases Caspase Activation Mitochondria->Caspases Triggers Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: A potential signaling pathway for Schiff base-induced apoptosis in cancer cells.

Conclusion

This document provides a comprehensive guide for the synthesis, characterization, and biological evaluation of Schiff bases derived from this compound. The detailed protocols and representative data serve as a valuable resource for researchers in medicinal chemistry and drug development. The versatile nature of Schiff bases, coupled with the potential for diverse biological activities, positions them as promising candidates for the development of novel therapeutic agents. Further research into the specific derivatives of this compound is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols for the Grignard Reaction with 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely employed in the pharmaceutical industry for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the Grignard reaction involving 3-Bromo-4-ethoxybenzaldehyde. This versatile starting material can be reacted with a variety of Grignard reagents to produce substituted secondary alcohols, which are valuable intermediates in the synthesis of novel therapeutic agents. The presence of the bromo and ethoxy groups on the aromatic ring offers opportunities for further functionalization, making the resulting products attractive scaffolds for drug discovery and development.

Data Presentation: Grignard Reaction of this compound

The following table summarizes representative quantitative data for the Grignard reaction of this compound with various Grignard reagents. Please note that yields are highly dependent on reaction conditions and scale.

Grignard ReagentProductReaction ConditionsYield (%)Reference
Methylmagnesium Bromide1-(3-Bromo-4-ethoxyphenyl)ethanolAnhydrous THF, 0 °C to rt, 2 h~85%Hypothetical
Ethylmagnesium Bromide1-(3-Bromo-4-ethoxyphenyl)propan-1-olAnhydrous Et₂O, 0 °C to rt, 3 h~80%Hypothetical
Phenylmagnesium Bromide(3-Bromo-4-ethoxyphenyl)(phenyl)methanolAnhydrous THF, 0 °C to rt, 4 h~75%Hypothetical

Note: The data presented in this table is based on typical yields for Grignard reactions with similar aromatic aldehydes and should be considered as representative examples. Actual yields may vary.

Experimental Protocols

General Considerations

The Grignard reaction is highly sensitive to moisture and atmospheric oxygen. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Anhydrous solvents are essential for the success of the reaction.

Protocol 1: Synthesis of 1-(3-Bromo-4-ethoxyphenyl)ethanol using Methylmagnesium Bromide

This protocol details the synthesis of 1-(3-Bromo-4-ethoxyphenyl)ethanol via the reaction of this compound with methylmagnesium bromide.

Materials and Reagents:

Apparatus:

  • Three-neck round-bottom flask, oven-dried

  • Dropping funnel, oven-dried

  • Reflux condenser with a drying tube (e.g., containing CaCl₂), oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: Assemble the dry three-neck flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add this compound (1.0 eq) dissolved in anhydrous THF.

  • Grignard Reagent Addition: Cool the flask to 0 °C using an ice bath. Add methylmagnesium bromide solution (1.1 - 1.2 eq) to the dropping funnel and add it dropwise to the stirred solution of the aldehyde over 30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with two portions of dichloromethane or diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 1-(3-Bromo-4-ethoxyphenyl)ethanol can be purified by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Grignard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Reagents setup Assemble Apparatus under Inert Atmosphere start->setup aldehyde Dissolve this compound in Anhydrous THF setup->aldehyde cool Cool to 0 °C aldehyde->cool add_grignard Add Grignard Reagent Dropwise cool->add_grignard react Stir at Room Temperature add_grignard->react quench Quench with Saturated NH4Cl react->quench extract Extract with Organic Solvent quench->extract wash Wash with Water & Brine extract->wash dry Dry with MgSO4 & Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Isolated Secondary Alcohol purify->product

Caption: Experimental workflow for the Grignard reaction.

Signaling_Pathway reagents Grignard Reagent (R-MgX) intermediate Magnesium Alkoxide Intermediate reagents->intermediate Nucleophilic Attack aldehyde This compound (Carbonyl Electrophile) aldehyde->intermediate product Secondary Alcohol Product intermediate->product Protonation workup Aqueous Work-up (e.g., NH4Cl) workup->intermediate

Caption: Simplified reaction mechanism.

Application in Drug Development

The secondary alcohols produced from the Grignard reaction of this compound are valuable intermediates in medicinal chemistry. The presence of the bromine atom allows for further modifications through cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, enabling the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a potential drug candidate. The ethoxy group can also be modified or may serve to enhance the pharmacokinetic properties of the final molecule.

Safety Precautions

  • Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water. Handle them under an inert atmosphere and away from any source of moisture.

  • Anhydrous Solvents: Anhydrous ethers like THF and diethyl ether are extremely flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and gloves.

  • Quenching: The quenching of the reaction is exothermic. Perform the addition of the aqueous solution slowly and with adequate cooling.

By following these protocols and safety guidelines, researchers can effectively utilize the Grignard reaction with this compound to synthesize valuable intermediates for drug discovery and development programs.

Application Notes and Protocols for the Heck Reaction Involving 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene. This powerful transformation has found widespread application in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. This document provides detailed application notes and protocols for the Heck reaction specifically involving 3-Bromo-4-ethoxybenzaldehyde, a versatile building block in medicinal chemistry and materials science. The presence of both an aldehyde and an ethoxy group on the aromatic ring makes it a valuable precursor for a variety of substituted stilbenes and cinnamic acid derivatives, which are motifs present in numerous biologically active compounds.

The general transformation involves the coupling of this compound with an alkene in the presence of a palladium catalyst, a base, and a suitable solvent to yield the corresponding substituted alkene. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer.

Reaction Principle

The widely accepted mechanism for the Heck reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) species.[1]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide bond of this compound, forming an arylpalladium(II) complex.

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion of the alkene into the aryl-palladium bond. This step is often regioselective, with the aryl group adding to the less substituted carbon of the alkene.

  • Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, leading to the formation of the substituted alkene product and a hydridopalladium(II) species.

  • Reductive Elimination and Catalyst Regeneration: The base present in the reaction mixture facilitates the reductive elimination of HBr from the hydridopalladium(II) species, regenerating the active Pd(0) catalyst and completing the catalytic cycle.

Applications

The Heck reaction of this compound provides access to a diverse range of compounds with potential applications in various fields:

  • Drug Discovery: The resulting stilbene (B7821643) and cinnamic acid derivatives are key intermediates in the synthesis of compounds with potential anticancer, anti-inflammatory, and antioxidant properties.

  • Materials Science: The extended π-conjugated systems of the products make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Agrochemicals: Substituted stilbenes have been investigated for their potential as fungicides and insecticides.

Experimental Protocols

The following protocols are generalized procedures for the Heck reaction of this compound with representative alkenes, such as styrene (B11656) and ethyl acrylate (B77674). Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Heck Coupling of this compound with Styrene

Objective: To synthesize (E)-4-ethoxy-3-styrylbenzaldehyde.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous DMF (5 mL) via syringe, followed by the base (Triethylamine, 2.0 mmol, 2.0 equiv, or Potassium Carbonate, 2.0 mmol, 2.0 equiv).

  • Add Styrene (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure (E)-4-ethoxy-3-styrylbenzaldehyde.

Protocol 2: Heck Coupling of this compound with Ethyl Acrylate

Objective: To synthesize (E)-ethyl 3-(4-ethoxy-3-formylphenyl)acrylate.

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium acetate (NaOAc) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.01 mmol, 1 mol%), and Triphenylphosphine (0.02 mmol, 2 mol%).

  • Add the base (Sodium acetate, 1.5 mmol, 1.5 equiv, or Potassium Carbonate, 1.5 mmol, 1.5 equiv) to the flask.

  • Introduce anhydrous DMF (5 mL) via syringe, followed by ethyl acrylate (1.5 mmol, 1.5 equiv).

  • Heat the reaction mixture to 120-140 °C and stir for 16-24 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the Heck reaction of various aryl bromides, which can be used as a starting point for the optimization of the reaction with this compound.

Table 1: Heck Reaction of Aryl Bromides with Styrene

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (1)-K₂CO₃DMF/H₂O80495
24-BromobenzaldehydePd(OAc)₂ (1)-K₂CO₃DMF/H₂O80492
34-BromoanisolePd(OAc)₂ (1)-K₂CO₃DMF/H₂O80485
43-BromopyridinePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1001278

Data adapted from representative literature procedures for Heck reactions of substituted aryl bromides.

Table 2: Heck Reaction of Aryl Bromides with Ethyl Acrylate

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoiodobenzenePd(OAc)₂ (1.5)-Et₃NMeCN80-90136
2Iodobenzene--K₂CO₃DMF654>95
34-BromobenzaldehydePd(NHC) (0.5)-NaOAcTBAB1402490
4Aryl IodidesPd/C-Et₃NNMP1302-585-95

Data compiled from various sources illustrating common conditions for Heck couplings with acrylates.

Mandatory Visualizations

Heck_Reaction_Mechanism Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) AlkeneComplex Ar-Pd(II)L(Alkene)(Br) ArPdBr->AlkeneComplex Alkene Coordination InsertionProduct R-CH(Ar)-CH₂-Pd(II)L(Br) AlkeneComplex->InsertionProduct Migratory Insertion ProductComplex [HPd(II)L(Br)] • Alkene InsertionProduct->ProductComplex Syn β-Hydride Elimination ProductComplex->Pd0 Reductive Elimination (+ Base • HBr) Product Substituted Alkene ProductComplex->Product

Caption: Catalytic cycle of the Heck reaction.

Experimental_Workflow Start Start Setup Setup Reaction Vessel (Schlenk Flask, Stir Bar) Start->Setup Reagents Add Solid Reagents (Aryl Bromide, Catalyst, Ligand, Base) Setup->Reagents Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent Alkene Add Alkene Solvent->Alkene Reaction Heat and Stir (Monitor by TLC/GC-MS) Alkene->Reaction Workup Aqueous Workup (Extraction, Washing, Drying) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification End Pure Product Purification->End

Caption: General workflow for a Heck reaction experiment.

References

Application Notes and Protocols for the Sonogashira Coupling of 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of a base, is a cornerstone of modern organic synthesis.[1][2] Its mild reaction conditions and broad functional group tolerance make it invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3]

3-Bromo-4-ethoxybenzaldehyde is a useful building block in medicinal chemistry and materials science. The presence of the aldehyde group provides a handle for further functionalization, while the ethoxy group makes it an electron-rich aryl bromide. The Sonogashira coupling of this substrate allows for the introduction of various alkynyl moieties, leading to the construction of complex molecular architectures. However, the electron-donating nature of the ethoxy group can render the aryl bromide less reactive towards oxidative addition to the palladium(0) catalyst, a crucial step in the catalytic cycle. This may necessitate carefully optimized reaction conditions, such as the use of specific ligands or higher reaction temperatures, to achieve high yields.

Reaction Principle

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper catalysts. The generally accepted mechanism involves the oxidative addition of the aryl bromide to a palladium(0) species, forming a palladium(II) complex. Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst, thus completing the cycle. In some cases, copper-free conditions have been developed, particularly for more challenging substrates.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of substituted aryl bromides, which can be adapted for this compound.

EntryAlkynePd Catalyst (mol%)Cu(I) Cocatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NDMF1003~90 (estimated for analogous substrates)
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₂NHDMFRT2-3 daysHigh (typical for silylacetylenes)
3Various terminal alkynesPd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100372-96 (for 2-amino-3-bromopyridines)[2]
4PhenylacetylenePd/CuFe₂O₄ (3)(incorporated)K₂CO₃EtOH70-High (for various aryl halides)
5PhenylacetylenePdCl₂(CH₃CN)₂ (15) / sXPhos (18)NoneCs₂CO₃H₂O/MeCN652Moderate to high (for peptidic aryl bromides)[4]

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol is a generalized procedure based on literature precedents for the Sonogashira coupling of aryl bromides and should be optimized for specific alkynes.[5]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), 2-3 equivalents)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-100 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

Mandatory Visualizations

Sonogashira_Workflow start Start setup Reaction Setup: - this compound - Pd Catalyst - CuI - Inert Atmosphere start->setup addition Reagent Addition: - Anhydrous Solvent - Amine Base - Terminal Alkyne setup->addition reaction Reaction: - Stirring - Heating (if necessary) - Monitor by TLC/LC-MS addition->reaction workup Work-up: - Quench Reaction - Extraction - Washing reaction->workup purification Purification: - Column Chromatography workup->purification product Final Product: 4-ethoxy-3-(alkynyl)benzaldehyde purification->product

Caption: Experimental workflow for the Sonogashira coupling.

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X      L₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)-C≡CR        L₂ PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Product Ar-C≡C-R PdII_Alkynyl->Product Reductive Elimination Cu_acetylide Cu-C≡CR Cu_acetylide->PdII_Aryl Alkyne R-C≡C-H Alkyne->Cu_acetylide + CuI, Base Base Base CuI CuI

Caption: Simplified catalytic cycle of the Sonogashira reaction.

References

Application Notes: The Versatility of 3-Bromo-4-ethoxybenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-ethoxybenzaldehyde is a substituted aromatic aldehyde that holds significant potential as a versatile building block in the field of medicinal chemistry. Its chemical structure, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and an ethoxy substituent, offers multiple avenues for synthetic diversification to generate novel molecular scaffolds. While direct literature on the medicinal applications of compounds derived specifically from this compound is limited, its utility can be inferred from the well-established biological activities of compound classes that can be readily synthesized from it. This document provides an overview of its potential applications, detailed experimental protocols for key synthetic transformations, and illustrates relevant workflows and biological pathways.

Potential Applications in Drug Discovery

The strategic placement of the aldehyde and bromo functionalities on the benzene (B151609) ring makes this compound an ideal starting material for the synthesis of several classes of biologically active compounds.

  • Synthesis of Chalcones: The aldehyde group can readily undergo Claisen-Schmidt condensation with various acetophenones to yield chalcones. Chalcones are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

  • Formation of Schiff Bases: Condensation of the aldehyde with primary amines leads to the formation of Schiff bases. These compounds are important intermediates and have been reported to possess antibacterial, antifungal, and antitumor activities.[1][2][3][4]

  • Suzuki and other Cross-Coupling Reactions: The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6][7] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, leading to the synthesis of complex biaryl structures, which are common motifs in many drug molecules.

The following table summarizes the potential classes of compounds that can be synthesized from this compound and their associated biological activities, based on literature for analogous compounds.

Compound ClassSynthetic TransformationPotential Biological ActivitiesKey Signaling Pathways/Targets
Chalcones Claisen-Schmidt CondensationAnticancer, Anti-inflammatory, Antimicrobial, AntioxidantNF-κB, MAPK, PI3K/Akt signaling pathways
Schiff Bases Condensation with AminesAntibacterial, Antifungal, AntitumorDNA gyrase, Topoisomerase IV
Biaryl Compounds Suzuki-Miyaura CouplingKinase Inhibition, GPCR ModulationReceptor Tyrosine Kinases (e.g., VEGFR, EGFR), Serine/Threonine Kinases
Tetrahydroisoquinolines Pictet-Spengler ReactionCNS activity, AntimicrobialDopamine and Serotonin Receptors

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in key synthetic transformations.

Protocol 1: Synthesis of a Chalcone (B49325) Derivative via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with an acetophenone (B1666503) derivative.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4'-methoxyacetophenone)

  • Ethanol (B145695)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the substituted acetophenone (1.0 eq.) in ethanol.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add an aqueous solution of NaOH (e.g., 10-20%) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of a Schiff Base Derivative

This protocol outlines the formation of an imine from this compound and a primary amine.

Materials:

  • This compound

  • Primary Amine (e.g., Aniline)

  • Methanol (B129727) or Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq.) in methanol or ethanol in a round-bottom flask.

  • Add the primary amine (1.0 eq.) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature to allow the Schiff base to crystallize.

  • Collect the product by filtration, wash with a small amount of cold solvent, and dry.

Protocol 3: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with a boronic acid.[5][6][7]

Materials:

  • This compound

  • Arylboronic Acid (e.g., Phenylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

  • Magnetic Stirrer and Stir Bar

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0 eq.).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Bioactive Scaffolds start This compound r1 Claisen-Schmidt Condensation start->r1 r2 Schiff Base Formation start->r2 r3 Suzuki-Miyaura Coupling start->r3 p1 Chalcones r1->p1 p2 Schiff Bases r2->p2 p3 Biaryl Compounds r3->p3

Caption: Synthetic utility of this compound.

G Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription Chalcone Derivative Chalcone Derivative Chalcone Derivative->IKK inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a chalcone derivative.

G cluster_discovery Drug Discovery Pipeline start Building Block (e.g., 3-Bromo-4- ethoxybenzaldehyde) synthesis Chemical Synthesis (e.g., Parallel Synthesis) start->synthesis library Compound Library synthesis->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Caption: Role of building blocks in the drug discovery process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 3-Bromo-4-ethoxybenzaldehyde.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the Suzuki coupling of this compound.

Issue 1: Low or No Product Yield

Potential Causes & Solutions

Potential CauseSuggested Solutions
Inactive Catalyst • Use a pre-activated Pd(0) catalyst or an air-stable precatalyst. • For electron-rich aryl bromides like this compound, consider using electron-rich and bulky phosphine (B1218219) ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) to promote oxidative addition.[1][2][3][4] • If catalyst inhibition by the aldehyde is suspected, use ligands that can minimize this interaction.
Suboptimal Reaction Conditions Screen different bases: The choice of base is critical. Weaker bases like K₂CO₃ or K₃PO₄ are often effective, especially in polar aprotic solvents.[5] For less reactive coupling partners, stronger bases like Cs₂CO₃ might be necessary.[5][6] • Vary the solvent: Common solvent systems include toluene/water, dioxane/water, and THF/water.[5][6] Anhydrous conditions with a soluble base can also be effective.[5] • Optimize temperature: While higher temperatures can increase reaction rates, they can also lead to decomposition or side reactions.[5][7] Monitor the reaction by TLC or LC-MS to find the optimal temperature.
Poor Reagent Quality • Use fresh, high-purity this compound and boronic acid/ester. • Ensure solvents are anhydrous and properly degassed to prevent catalyst deactivation and side reactions.[5][7]
Issue 2: Significant Side Product Formation

Potential Causes & Solutions

Side ProductPotential Cause(s)Suggested Solutions
Homocoupling of Boronic Acid • Presence of oxygen or Pd(II) species at the start of the reaction.[2][5]• Ensure thorough degassing of all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen).[5][7] • Use a Pd(0) pre-catalyst to minimize initial Pd(II) concentration.[5]
Protodeboronation • The boronic acid is hydrolyzed back to the corresponding arene. This is more common with heteroaryl boronic acids but can occur with others.[2]• Use anhydrous solvents and ensure the base is dry.[7] • Consider using a more stable boronic ester, such as a pinacol (B44631) ester.[2][7] • Use milder bases and avoid excessively high temperatures.[7]
Dehalogenation • The starting aryl bromide is reduced to the corresponding arene.[2]• This can be caused by a hydride source in the reaction. Screen different, non-hydridic bases and ensure high-purity, anhydrous solvents.[5]
Aldehyde Reduction • The aldehyde group is reduced to an alcohol.• Use milder bases and avoid harsh reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound sluggish?

A1: this compound is an electron-rich aryl bromide due to the ethoxy group. Electron-rich aryl halides can undergo slower oxidative addition, which is often the rate-limiting step in the Suzuki coupling.[2][3][8] To overcome this, using a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) can accelerate this step.[2][4]

Q2: Can the aldehyde group in this compound interfere with the reaction?

A2: Yes, the aldehyde functional group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[9][10] While this is more pronounced with nickel catalysts, it can still be a factor with palladium. If you suspect this is an issue, screening different ligands that can minimize this interaction may be beneficial.

Q3: What is the best catalyst system for coupling an electron-rich aryl bromide like this compound?

A3: There is no single "best" system, and optimization is often required. However, for electron-rich aryl bromides, catalyst systems employing bulky, electron-donating phosphine ligands are generally a good starting point.[2][3] Examples include Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos, XPhos, or P(t-Bu)₃.[4][11]

Q4: How can I minimize the formation of homocoupled byproducts from my boronic acid?

A4: Homocoupling is often promoted by the presence of oxygen.[2][5] To minimize this, it is crucial to rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period) and to maintain a strict inert atmosphere throughout the reaction setup and duration.[5][7] Using a Pd(0) source from the start can also help.[5]

Q5: Should I use a boronic acid or a boronic ester?

A5: Boronic acids are often more reactive, but they are also more prone to side reactions like protodeboronation and homocoupling.[12] Boronic esters, such as pinacol esters, are generally more stable and can be a good alternative if you are experiencing issues with boronic acid decomposition.[2][7]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a starting point and may require optimization.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and a ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, or toluene/ethanol/water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X Ln B->C D Transmetalation C->D E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F F->A Ar-Ar' ArX Ar-X (this compound) ArX->B ArB Ar'-B(OR)2 ArB->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the catalyst active and appropriate for an electron-rich substrate? Start->Check_Catalyst No Side_Products Significant Side Products Observed? Start->Side_Products Yes Check_Conditions Are the base, solvent, and temperature optimized? Check_Catalyst->Check_Conditions No Solution_Catalyst Use Buchwald ligands (SPhos, XPhos). Use Pd(0) precatalyst. Check_Catalyst->Solution_Catalyst Yes Check_Reagents Are reagents pure and the system inert? Check_Conditions->Check_Reagents No Solution_Conditions Screen bases (K2CO3, K3PO4, Cs2CO3). Screen solvents (dioxane/H2O, toluene/H2O). Optimize temperature. Check_Conditions->Solution_Conditions Yes Solution_Reagents Use fresh reagents. Thoroughly degas solvents. Check_Reagents->Solution_Reagents Yes Homocoupling Homocoupling? Side_Products->Homocoupling Protodeboronation Protodeboronation? Homocoupling->Protodeboronation No Solution_Homocoupling Improve degassing. Use Pd(0) source. Homocoupling->Solution_Homocoupling Yes Dehalogenation Dehalogenation? Protodeboronation->Dehalogenation No Solution_Protodeboronation Use anhydrous conditions. Use boronic ester. Protodeboronation->Solution_Protodeboronation Yes Solution_Dehalogenation Screen non-hydridic bases. Ensure solvent purity. Dehalogenation->Solution_Dehalogenation Yes

Caption: A troubleshooting workflow for Suzuki coupling reactions.

References

Troubleshooting low yield in Wittig reaction with 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Wittig reaction, with a specific focus on the substrate 3-Bromo-4-ethoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in a Wittig reaction?

A1: Low yields in a Wittig reaction can often be attributed to several factors:

  • Inefficient Ylide Formation: This can be due to an insufficiently strong or fresh base, or impurities in the phosphonium (B103445) salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required under strictly anhydrous and inert conditions.[1]

  • Ylide Instability: Some phosphorus ylides are not stable and should be generated in the presence of the aldehyde to be consumed as they are formed.

  • Poor Quality of Aldehyde: Aldehydes can be susceptible to oxidation, polymerization, or decomposition.[1][2] It is crucial to use a fresh, pure sample of this compound.

  • Steric Hindrance: While less of a concern with aldehydes compared to ketones, significant steric bulk on either the ylide or the aldehyde can slow down the reaction and reduce the yield.[1][3]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact the yield. The presence of water or oxygen can also be detrimental as ylides are sensitive to both.[4]

  • Difficult Product Isolation: The primary byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide, which can sometimes be challenging to separate from the desired alkene, leading to a lower isolated yield.[5]

Q2: How do the substituents on this compound affect the Wittig reaction?

A2: The electronic properties of the substituents on the benzaldehyde (B42025) ring can influence the reactivity of the carbonyl group. The 3-bromo group is electron-withdrawing, which generally increases the electrophilicity of the carbonyl carbon, making it more reactive towards the ylide. Conversely, the 4-ethoxy group is electron-donating, which can slightly decrease the reactivity. The interplay of these two groups will determine the overall reactivity of the aldehyde.

Q3: Can the choice of base impact the yield and stereoselectivity of my reaction?

A3: Absolutely. The choice of base is critical. For forming a non-stabilized ylide (from an alkyltriphenylphosphonium salt), a very strong base is necessary to deprotonate the phosphonium salt effectively.[3][4] The counterion of the base (e.g., Li+, Na+, K+) can also influence the stereochemical outcome of the reaction. For instance, using a lithium base like n-BuLi can lead to different E/Z isomer ratios compared to sodium-based reagents like sodium amide (NaNH₂).[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your Wittig reaction with this compound.

Problem Potential Cause Suggested Solution
Low or no product formation Ineffective ylide formation. - Ensure the phosphonium salt is pure and completely dry. - Use a sufficiently strong and fresh base (e.g., n-BuLi, NaH, KOtBu). - Confirm that the reaction is performed under strictly anhydrous and inert (e.g., nitrogen or argon) conditions.
Degraded this compound. - Use freshly purified aldehyde. Consider checking its purity by NMR or melting point before use.
Unstable ylide. - Generate the ylide in situ in the presence of the aldehyde. This can be achieved by adding the base to a mixture of the phosphonium salt and the aldehyde.
Complex mixture of products Side reactions. - Aldehyde self-condensation (Cannizzaro reaction) can occur in the presence of a strong base.[6] Try adding the aldehyde slowly to the pre-formed ylide at a low temperature. - Ensure the reaction is protected from oxygen to prevent oxidation of the aldehyde.
Mixture of E/Z isomers. - The stereoselectivity of the Wittig reaction is dependent on the ylide's stability and the reaction conditions. Non-stabilized ylides typically favor the Z-alkene.[7] The presence of lithium salts can sometimes decrease Z-selectivity.[8]
Difficulty isolating the pure product Contamination with triphenylphosphine oxide. - Triphenylphosphine oxide is a common byproduct and can be difficult to remove. Purification methods include column chromatography, crystallization, or precipitation of the oxide from a nonpolar solvent.[5]

Experimental Protocols

Protocol 1: General Procedure for Wittig Reaction with a Non-Stabilized Ylide

  • Phosphonium Salt Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve triphenylphosphine in an appropriate anhydrous solvent (e.g., toluene (B28343) or acetonitrile). Add the corresponding alkyl halide and heat the mixture to reflux. The phosphonium salt will often precipitate out of the solution upon cooling. Isolate the salt by filtration, wash with a non-polar solvent (e.g., diethyl ether or hexanes), and dry thoroughly under vacuum.[9]

  • Ylide Generation: To a flame-dried flask under an inert atmosphere, add the phosphonium salt and anhydrous solvent (e.g., THF or diethyl ether). Cool the suspension to the appropriate temperature (e.g., -78 °C or 0 °C). Slowly add a solution of a strong base (e.g., n-BuLi in hexanes or NaH as a dispersion in mineral oil) dropwise. A color change (often to deep red or orange) indicates the formation of the ylide. Allow the mixture to stir for a specified time to ensure complete ylide formation.

  • Reaction with Aldehyde: Dissolve this compound in the same anhydrous solvent and add it dropwise to the ylide solution at a low temperature.

  • Reaction Progression and Quenching: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[5]

  • Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired alkene from triphenylphosphine oxide and any unreacted starting materials.

Visualizing the Workflow and Troubleshooting Logic

Workflow for a Typical Wittig Reaction

Wittig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification PPH3 Triphenylphosphine PhosphoniumSalt Phosphonium Salt PPH3->PhosphoniumSalt SN2 Reaction AlkylHalide Alkyl Halide AlkylHalide->PhosphoniumSalt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde 3-Bromo-4-ethoxy- benzaldehyde Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Elimination TPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPO Workup Aqueous Workup Alkene->Workup TPO->Workup Chromatography Column Chromatography Workup->Chromatography PureAlkene Pure Alkene Chromatography->PureAlkene

A generalized workflow for the Wittig reaction.

Troubleshooting Logic for Low Yield

Troubleshooting_Wittig Start Low Yield Observed CheckYlide Check Ylide Formation? Start->CheckYlide CheckAldehyde Check Aldehyde Quality? CheckYlide->CheckAldehyde No Sol_Ylide Use fresh, strong base. Ensure anhydrous/inert conditions. Verify phosphonium salt purity. CheckYlide->Sol_Ylide Yes CheckConditions Check Reaction Conditions? CheckAldehyde->CheckConditions No Sol_Aldehyde Use fresh aldehyde. Check for impurities. CheckAldehyde->Sol_Aldehyde Yes CheckPurification Review Purification? CheckConditions->CheckPurification No Sol_Conditions Optimize temperature. Consider in situ ylide generation. CheckConditions->Sol_Conditions Yes Sol_Purification Optimize chromatography. Consider alternative purification. CheckPurification->Sol_Purification Yes Success Improved Yield CheckPurification->Success No Sol_Ylide->Success Sol_Aldehyde->Success Sol_Conditions->Success Sol_Purification->Success

A decision tree for troubleshooting low yields.

References

Technical Support Center: Troubleshooting Side Reactions in the Claisen-Schmidt Condensation of 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate side reactions encountered during the Claisen-Schmidt condensation of 3-Bromo-4-ethoxybenzaldehyde with an enolizable ketone.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in a Claisen-Schmidt condensation?

The primary side reactions of concern are the Cannizzaro reaction, self-condensation of the ketone, and Michael addition. The unique substitution pattern of this compound, with both an electron-withdrawing bromine atom and an electron-donating ethoxy group, can influence the propensity of these side reactions.

Q2: How do the substituents on this compound affect its reactivity?

The 3-bromo group is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the 4-ethoxy group is electron-donating, which can decrease the electrophilicity. This electronic interplay can affect the overall reaction rate and the likelihood of side reactions.

Q3: My reaction is resulting in a very low yield or no desired product. What are the likely causes?

Low or no yield can stem from several factors including inactive catalysts (e.g., old NaOH or KOH), suboptimal reaction temperature, incorrect stoichiometry of reactants, or the prevalence of side reactions that consume the starting materials.[1]

Q4: The reaction mixture has turned dark brown or black, and I'm struggling to isolate the product. What does this indicate?

A dark coloration or the formation of a tar-like substance often suggests polymerization or decomposition of the starting materials or the product.[1] This is typically caused by harsh reaction conditions, such as excessively high temperatures or a high concentration of a strong base.[1]

Troubleshooting Guide

Issue 1: Formation of Cannizzaro Reaction Byproducts

The Cannizzaro reaction is a disproportionation of an aldehyde lacking α-hydrogens in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[1] Given that this compound lacks α-hydrogens, this is a potential side reaction.

Possible Cause Recommended Solution
High concentration of strong base.Use a milder base (e.g., Ba(OH)₂) or lower the concentration of the strong base (e.g., NaOH, KOH).[1]
Prolonged reaction time at high temperatures.Reduce the reaction temperature and monitor the reaction progress closely using TLC to avoid extended reaction times after the consumption of the ketone.
Slow addition of the ketone to the reaction mixture.Ensure the aldehyde is added to the mixture of the ketone and base to ensure the enolate is readily available for reaction.
Issue 2: Self-Condensation of the Ketone

If the ketone used in the reaction is highly enolizable, it can react with itself, leading to aldol (B89426) condensation byproducts.[1]

Possible Cause Recommended Solution
Ketone is more reactive than the aldehyde.Slowly add the aldehyde to the reaction mixture containing the ketone and catalyst.
High reaction temperature.Perform the reaction at a lower temperature to favor the cross-condensation.
Suboptimal stoichiometry.Use a slight excess of the aldehyde to ensure the ketone preferentially reacts with it.
Issue 3: Michael Addition to the Chalcone Product

The enolate of the ketone can act as a nucleophile and add to the α,β-unsaturated ketone (chalcone) product in a Michael addition reaction.[1]

Possible Cause Recommended Solution
Excess ketone is present after the initial condensation.Use a stoichiometric amount or a slight excess of the aldehyde.[1]
High concentration of base.Lower the concentration of the base to reduce the equilibrium concentration of the enolate.
Elevated reaction temperature.Conduct the reaction at a lower temperature to decrease the rate of the Michael addition.

Data Presentation

The yield of the Claisen-Schmidt condensation is highly dependent on the substituents of the benzaldehyde. The following table summarizes reported yields for various substituted benzaldehydes with acetophenone (B1666503) under basic conditions, which can serve as a reference for expected outcomes.

Substituted BenzaldehydeKetoneCatalyst/SolventYield (%)
BenzaldehydeAcetophenoneNaOH/Ethanol43
4-MethylbenzaldehydeAcetophenoneSolid NaOH (Solvent-free)High
4-MethoxybenzaldehydeAcetophenoneSolid NaOH (Solvent-free)High
4-ChlorobenzaldehydeAcetophenoneSolid NaOH (Solvent-free)High
4-NitrobenzaldehydeAcetophenoneSolid NaOH (Solvent-free)High

This table is adapted from a comparative analysis of substituted benzaldehydes in the Claisen-Schmidt condensation.[2]

Experimental Protocols

Protocol 1: Conventional Synthesis using Ethanolic NaOH

This protocol is a standard method for Claisen-Schmidt condensation.

Materials:

  • This compound (1.0 eq)

  • Enolizable ketone (e.g., acetophenone) (1.0 eq)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% aqueous solution)

  • 95% Ethanol

  • Magnetic stirrer

  • Round bottom flask

Procedure:

  • In a round bottom flask, dissolve this compound and the ketone in a minimal amount of 95% ethanol.

  • With continuous stirring, add the NaOH solution dropwise to the reaction mixture at room temperature.

  • Stir the mixture for a designated time (typically 1-4 hours), monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl to precipitate the crude product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Solvent-Free Synthesis using Solid NaOH

This method is a greener alternative that can lead to high yields.

Materials:

  • This compound (1.0 eq)

  • Enolizable ketone (1.0 eq)

  • Solid NaOH (e.g., 20 mol%)

  • Mortar and pestle

Procedure:

  • In a mortar, combine this compound, the ketone, and solid NaOH.

  • Grind the mixture with a pestle for 5-10 minutes at room temperature. The mixture will typically turn into a paste and then solidify.

  • Monitor the reaction by taking a small sample, dissolving it in a suitable solvent, and running a TLC.

  • Once the reaction is complete, add dilute HCl to the mortar to neutralize the NaOH and precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water to remove any inorganic salts, and dry.

  • Recrystallize from an appropriate solvent if necessary.

Visualizations

Claisen_Schmidt_Side_Reactions Reactants This compound + Ketone Enolate Chalcone Desired Chalcone Product Reactants->Chalcone Main Reaction Cannizzaro Cannizzaro Products: Alcohol + Carboxylic Acid Reactants->Cannizzaro Side Reaction 1 SelfCondensation Ketone Self-Condensation Product Reactants->SelfCondensation Side Reaction 2 Base Strong Base (e.g., NaOH) MichaelAdduct Michael Addition Product Chalcone->MichaelAdduct Side Reaction 3 (+ Ketone Enolate)

Caption: Main reaction and common side reactions.

Troubleshooting_Workflow Start Low Yield or Multiple Products CheckPurity 1. Check Purity of Starting Materials Start->CheckPurity MonitorTLC 2. Monitor Reaction by TLC CheckPurity->MonitorTLC Incomplete Reaction Incomplete? MonitorTLC->Incomplete MultipleProducts Multiple Products Observed? Incomplete->MultipleProducts No OptimizeConditions Optimize Reaction Conditions: - Adjust Temperature - Modify Reaction Time - Check Catalyst Activity Incomplete->OptimizeConditions Yes IdentifySideProducts Identify Side Products: - Cannizzaro - Self-Condensation - Michael Addition MultipleProducts->IdentifySideProducts Yes AdjustStoichiometry Adjust Stoichiometry IdentifySideProducts->AdjustStoichiometry ModifyBase Modify Base: - Lower Concentration - Use Milder Base IdentifySideProducts->ModifyBase

Caption: Troubleshooting workflow for Claisen-Schmidt condensation.

References

Technical Support Center: Purification of 3-Bromo-4-ethoxybenzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Bromo-4-ethoxybenzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low Yield After Recrystallization - Excessive solvent used, keeping the product dissolved. - Premature crystallization during hot filtration. - Incomplete crystallization due to insufficient cooling time or temperature. - Washing crystals with a solvent that is not cold enough.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. - Allow the solution to cool slowly to room temperature before placing it in an ice bath for at least 30 minutes. - Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Product "Oils Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated with the compound or impurities. - Rapid cooling of the solution.- Reheat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. - Try a different solvent or a mixed solvent system with a lower boiling point. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product.[1]
Poor Separation During Column Chromatography - Inappropriate solvent system (eluent). - Column overloading with too much crude product. - Irregular packing of the stationary phase (silica gel). - Cracking of the silica (B1680970) gel bed due to running the column dry.- Use Thin-Layer Chromatography (TLC) to determine the optimal eluent system that provides good separation and an Rf value of 0.2-0.4 for the target compound.[2] - As a general guideline, use a ratio of 20:1 to 100:1 of silica gel to crude product by weight.[2] - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Presence of Colored Impurities in Final Product - Co-crystallization of colored impurities with the product. - Adsorption of impurities onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration during recrystallization (use with caution as it may adsorb some product).[1] - Perform a second recrystallization to improve purity.
Persistent Impurity Peak in Analytical Data (e.g., NMR, GC-MS) - Incomplete reaction, leaving unreacted starting materials (e.g., 4-ethoxybenzaldehyde). - Formation of side-products such as the corresponding carboxylic acid (3-bromo-4-ethoxybenzoic acid) via oxidation. - Isomeric impurities from the bromination reaction.- If the impurity is the starting material, consider driving the reaction to completion or using a more efficient purification method like column chromatography. - To remove acidic impurities like the carboxylic acid, wash an organic solution of the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution). - Column chromatography is generally effective for separating isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Common impurities can include unreacted 4-ethoxybenzaldehyde, over-brominated products, and the corresponding carboxylic acid, 3-bromo-4-ethoxybenzoic acid, formed by oxidation of the aldehyde.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: For aromatic aldehydes, common recrystallization solvents include ethanol, methanol, or mixed solvent systems like ethyl acetate (B1210297)/hexane (B92381) or ethanol/water.[3] It is recommended to perform small-scale solvent screening to find the optimal solvent or solvent pair that dissolves the compound when hot but gives good crystal recovery upon cooling.

Q3: How can I effectively remove the 3-bromo-4-ethoxybenzoic acid impurity?

A3: A simple and effective method is to dissolve the crude product in an organic solvent like ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate. The basic wash will deprotonate the carboxylic acid, making it soluble in the aqueous layer, while the desired aldehyde remains in the organic layer.

Q4: When should I choose column chromatography over recrystallization?

A4: Column chromatography is preferred when you have a complex mixture with multiple impurities that have similar polarities, making separation by recrystallization difficult. It is also useful for separating non-polar impurities from your more polar aldehyde. Recrystallization is a good choice when you have a major product with minor impurities that have different solubilities.

Q5: My purified this compound is a solid. What is its expected melting point?

A5: The melting point for this compound is reported to be in the range of 70-74 °C. A broad melting range can indicate the presence of impurities.

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane) to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

This protocol provides a general method for purifying this compound using silica gel column chromatography.

  • Eluent Selection: Use Thin-Layer Chromatography (TLC) to determine the best solvent system (eluent). Test various mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal eluent should give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add another layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant level of eluent above the silica gel to prevent the column from running dry.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Purification Workflow

PurificationWorkflow Crude Crude 3-Bromo-4- ethoxybenzaldehyde Analysis Analyze Purity (TLC, NMR, etc.) Crude->Analysis Pure Pure Product ( >95%) Analysis->Pure Purity OK Impure Product with Impurities Analysis->Impure Purity Not OK ColumnChromatography Column Chromatography Impure->ColumnChromatography Multiple Impurities AcidicImpurity Acidic Impurity Present? Impure->AcidicImpurity Recrystallization Recrystallization Recrystallization->Analysis Re-analyze ColumnChromatography->Analysis Re-analyze AcidWash Aqueous Base Wash (e.g., NaHCO3) AcidWash->Recrystallization AcidicImpurity->Recrystallization No AcidicImpurity->AcidWash Yes

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Improving Stereoselectivity in Wittig Reactions of 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Wittig reaction of 3-Bromo-4-ethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance stereoselectivity in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the Wittig reaction with this compound, offering potential causes and solutions to improve your stereochemical outcomes.

Problem Potential Cause Suggested Solution
Low E/Z Selectivity Semi-stabilized ylide: Ylides derived from benzylphosphonium salts are often semi-stabilized, leading to mixtures of E and Z isomers.To favor the Z-isomer , use salt-free conditions and a non-polar, aprotic solvent like THF or toluene (B28343) at low temperatures. To favor the E-isomer , consider using the Schlosser modification or switching to a stabilized ylide if the desired alkene structure permits.
Reaction temperature: Higher temperatures can lead to equilibration and reduced selectivity.Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetically controlled product.
Base selection: The choice of base can influence the aggregation of intermediates and affect stereoselectivity. Lithium-containing bases can sometimes lead to decreased Z-selectivity with unstabilized ylides.For high Z-selectivity with unstabilized ylides, consider using sodium-based strong bases like sodium hexamethyldisilazide (NaHMDS) or sodium amide (NaNH₂).
Poor Yield Steric hindrance: The ortho-bromo group on the benzaldehyde (B42025) can sterically hinder the approach of the ylide.Use a less bulky phosphonium (B103445) ylide if possible. Ensure slow addition of the aldehyde to the ylide solution to minimize side reactions.
Ylide decomposition: Unstabilized ylides are sensitive to air and moisture and can decompose before reacting with the aldehyde.Prepare the ylide in situ under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Aldehyde quality: this compound may contain impurities or have oxidized over time.Purify the aldehyde before use, for example, by recrystallization or column chromatography.
Difficulty in Achieving High E-Selectivity Unstabilized ylide: Standard conditions for unstabilized ylides strongly favor the Z-isomer.Employ the Schlosser modification . This involves deprotonation of the betaine (B1666868) intermediate at low temperature with a strong base (like phenyllithium), followed by protonation to invert the stereochemistry, leading to the E-alkene.[1][2]
Ineffective Schlosser modification: Improper temperature control or choice of reagents can lead to failure of the modification.Maintain very low temperatures (typically -78 °C) during the deprotonation and protonation steps. Use a strong, non-nucleophilic base for the deprotonation.
Difficulty in Achieving High Z-Selectivity Use of stabilized ylide: Stabilized ylides (e.g., those with an adjacent ester or ketone group) inherently favor the formation of the E-alkene.[3][4][5]To obtain the Z-alkene, an unstabilized ylide must be used.
Presence of lithium salts: Lithium salts can promote the equilibration of reaction intermediates, leading to a higher proportion of the thermodynamically more stable E-alkene.[2]Prepare the ylide using a sodium or potassium base to generate "salt-free" conditions.

Frequently Asked Questions (FAQs)

Q1: How does the choice of ylide affect the stereoselectivity of the Wittig reaction with this compound?

The nature of the phosphonium ylide is the primary determinant of the stereochemical outcome.[5]

  • Unstabilized Ylides (e.g., from alkyltriphenylphosphonium salts) generally lead to the formation of the (Z)-alkene under kinetic control. This is because the reaction proceeds through a less sterically hindered, puckered four-membered transition state that leads to the syn-oxaphosphetane intermediate, which then decomposes to the (Z)-alkene.[4]

  • Stabilized Ylides (e.g., those with an adjacent electron-withdrawing group like an ester or ketone) predominantly yield the (E)-alkene. The reaction is thermodynamically controlled, and the initial cycloaddition is reversible, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which decomposes to the (E)-alkene.[3][4]

  • Semi-stabilized Ylides (e.g., from benzyltriphenylphosphonium (B107652) salts) often give mixtures of (E)- and (Z)-alkenes, and the selectivity can be highly dependent on the specific reaction conditions.[2]

Q2: What are "salt-free" Wittig conditions and when should I use them?

"Salt-free" conditions refer to Wittig reactions where lithium salts are absent. These conditions are crucial when high (Z)-selectivity is desired with unstabilized ylides. Lithium salts can coordinate with the betaine-like intermediates, promoting equilibration and leading to a decrease in (Z)-selectivity. To achieve salt-free conditions, the ylide should be prepared using a sodium or potassium base (e.g., NaHMDS, KHMDS, or sodium amide) instead of a lithium base (e.g., n-butyllithium).

Q3: How can I favor the formation of the (E)-alkene with an unstabilized ylide?

The Schlosser modification is the most common method to obtain the (E)-alkene from an unstabilized ylide.[1][2] This technique involves the initial formation of the syn-betaine intermediate at low temperature, followed by deprotonation with a strong base (e.g., phenyllithium) to form a β-oxido ylide. Subsequent protonation with a mild acid leads to the more stable anti-betaine, which then eliminates to give the (E)-alkene.

Q4: Do the substituents on this compound influence the stereoselectivity?

Yes, the substituents on the benzaldehyde can have an electronic and steric influence. The electron-donating ethoxy group at the para position can slightly increase the electron density of the carbonyl group, potentially affecting the reaction rate. The ortho-bromo substituent can exert a steric effect, which may influence the approach of the ylide and the relative energies of the transition states leading to the syn- and anti-oxaphosphetanes. In some cases, ortho-substituents have been shown to influence the E/Z ratio.

Data Presentation: Stereoselectivity in Wittig Reactions of Substituted Benzaldehydes

The following tables summarize representative data for Wittig reactions of benzaldehydes with substitution patterns analogous to this compound. This data can be used as a guide to predict the expected stereochemical outcome.

Table 1: Reactions with Unstabilized Ylides (Favoring Z-Alkene)

AldehydeYlideBaseSolventTemp (°C)E/Z Ratio
BenzaldehydePh₃P=CHCH₃NaHMDSTHF-78 to 20~5:95
4-MethoxybenzaldehydePh₃P=CHCH₃NaHMDSTHF-78 to 20~10:90
2-BromobenzaldehydePh₃P=CHPhNaHMDSTHF-78 to 20~15:85

Table 2: Reactions with Stabilized Ylides (Favoring E-Alkene)

AldehydeYlideBaseSolventTemp (°C)E/Z Ratio
BenzaldehydePh₃P=CHCO₂EtNaOEtEtOH25>95:5
4-EthoxybenzaldehydePh₃P=CHCO₂EtNaOEtEtOH25>95:5
3-BromobenzaldehydePh₃P=CHCO₂EtNaOEtEtOH25>95:5

Table 3: Schlosser Modification for E-Alkene Synthesis with Unstabilized Ylides

AldehydeYlide1. Base2. Additive3. Base4. Proton SourceSolventTemp (°C)E/Z Ratio
BenzaldehydePh₃P=CHCH₃n-BuLiLiBrPhLit-BuOHTHF/Hexane-78 to 0>95:5
4-MethoxybenzaldehydePh₃P=CHCH₃n-BuLiLiBrPhLit-BuOHTHF/Hexane-78 to 0>95:5

Experimental Protocols

Protocol 1: General Procedure for Z-Selective Wittig Reaction with an Unstabilized Ylide (Salt-Free)

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium (B96628) bromide (1.1 eq.). Add anhydrous THF and cool the suspension to 0 °C. Add sodium hexamethyldisilazide (NaHMDS) (1.05 eq., as a solution in THF) dropwise. A deep red or orange color indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous THF. Slowly add the aldehyde solution to the ylide solution at -78 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous phase).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for E-Selective Wittig Reaction with a Stabilized Ylide

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and (carbethoxymethylene)triphenylphosphorane (B24862) (1.1 eq.) in a suitable solvent such as ethanol (B145695) or toluene.

  • Reaction: Heat the reaction mixture to reflux (or stir at room temperature, depending on the reactivity) and monitor the progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography to separate the alkene from the triphenylphosphine (B44618) oxide byproduct.

Visualizations

Wittig_Stereoselectivity_Factors cluster_ylide Ylide Type cluster_conditions Reaction Conditions cluster_outcome Stereochemical Outcome Unstabilized Unstabilized Schlosser Modification Schlosser Modification Unstabilized->Schlosser Modification Z-Alkene (Kinetic) Z-Alkene (Kinetic) Unstabilized->Z-Alkene (Kinetic) Favors Stabilized Stabilized E-Alkene (Thermodynamic) E-Alkene (Thermodynamic) Stabilized->E-Alkene (Thermodynamic) Favors Salt-Free (Na+, K+ base) Salt-Free (Na+, K+ base) Salt-Free (Na+, K+ base)->Z-Alkene (Kinetic) Enhances Li+ Salts Present Li+ Salts Present Li+ Salts Present->E-Alkene (Thermodynamic) Can increase Schlosser Modification->E-Alkene (Thermodynamic) Forces Schlosser_Modification_Workflow start Unstabilized Ylide + Aldehyde syn_betaine syn-Betaine (kinetic intermediate) start->syn_betaine deprotonation Deprotonation (e.g., PhLi, -78°C) syn_betaine->deprotonation oxido_ylide β-Oxido Ylide deprotonation->oxido_ylide protonation Protonation (e.g., t-BuOH) oxido_ylide->protonation anti_betaine anti-Betaine (thermodynamic intermediate) protonation->anti_betaine elimination Elimination of Ph₃PO anti_betaine->elimination e_alkene E-Alkene elimination->e_alkene

References

Technical Support Center: Catalyst Selection for Suzuki Coupling of 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3-Bromo-4-ethoxybenzaldehyde. The information is designed to help you navigate common challenges and optimize your reaction conditions for successful synthesis.

Catalyst and Condition Selection Overview

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its success with substrates like this compound—possessing both an electron-donating ethoxy group and an electron-withdrawing aldehyde group—relies on the careful selection of the catalyst system and reaction parameters.

Recommended Starting Conditions

For researchers beginning to work with this compound, a common and effective starting point involves a palladium catalyst with a phosphine (B1218219) ligand, a suitable base, and an appropriate solvent system. Below is a table summarizing typical conditions reported for analogous aryl bromides, which can serve as a strong baseline for optimization.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(OAc)₂PPh₃Na₂CO₃ (2M aq.)1-PropanolReflux0.5~86
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane (B91453)/Water80-1008-16>85[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/Water10012>95
PdCl₂(dppf)-Cs₂CO₃THF/Water8012~95

Note: Yields are representative and can vary based on the specific arylboronic acid used and other reaction parameters.

Troubleshooting Guide

Encountering issues such as low yield or the formation of impurities is common in cross-coupling reactions. This guide addresses specific problems you might face during the Suzuki coupling of this compound.

Q1: My reaction is showing low or no conversion of the starting material. What are the likely causes and how can I fix it?

A1: Low or no conversion is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst:

    • Solution: Use a fresh batch of the palladium precursor and ligand. Ensure that both are stored under an inert atmosphere to prevent degradation. Consider using a more robust pre-formed catalyst.

    • Rationale: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen and moisture, which can lead to deactivation.

  • Inefficient Oxidative Addition:

    • Solution: Switch to a more electron-rich and sterically bulky phosphine ligand, such as a Buchwald-type ligand (e.g., SPhos, XPhos). You can also try incrementally increasing the reaction temperature.

    • Rationale: The electronic properties of the aryl bromide can influence the rate-determining oxidative addition step. Electron-rich ligands enhance the electron density on the palladium center, which can facilitate this step.

  • Inappropriate Base:

    • Solution: Screen different bases. For Suzuki couplings, stronger inorganic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate. Ensure the base is finely powdered and dry.

    • Rationale: The base plays a critical role in the transmetalation step by activating the boronic acid. The strength and solubility of the base are crucial for an efficient reaction.

Q2: I'm observing significant amounts of side products, such as homocoupled products or debromination of my starting material. What can I do to minimize these?

A2: The formation of side products can significantly reduce the yield of your desired product. Here’s how to address common side reactions:

  • Homocoupling of the Boronic Acid:

    • Solution: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (argon or nitrogen). Use a Pd(0) source or an efficient pre-catalyst system to avoid the presence of Pd(II) species at the start of the reaction.

    • Rationale: Homocoupling is often promoted by the presence of oxygen or Pd(II) species.

  • Protodeboronation (Loss of the Boronic Acid Group):

    • Solution: If you suspect your boronic acid is unstable under the reaction conditions, consider switching to a more stable boronic ester, such as a pinacol (B44631) ester or an MIDA boronate. Using milder bases or shorter reaction times can also be beneficial.

    • Rationale: Boronic acids can be susceptible to hydrolysis, where the boronic acid moiety is replaced by a hydrogen atom, especially in aqueous conditions.

  • Hydrodehalogenation (Debromination of the Starting Material):

    • Solution: Avoid bases that can act as hydride sources. Ensure all reagents and solvents are pure and free of impurities that could be hydride sources. Using a co-solvent system that includes water can sometimes suppress this side reaction.

    • Rationale: This side reaction occurs when the palladium-aryl intermediate reacts with a hydride source instead of the organoboron reagent.

Frequently Asked Questions (FAQs)

Q3: What is the best catalyst for the Suzuki coupling of this compound?

A3: While there is no single "best" catalyst for all Suzuki reactions, a good starting point for this compound is often a combination of a palladium(II) precursor like Pd(OAc)₂ with a phosphine ligand. For challenging couplings or to improve yields, more advanced catalyst systems are recommended:

  • For General Use: Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) is a widely used and reliable catalyst.

  • For Higher Activity: Systems using bulky, electron-rich phosphine ligands like SPhos or XPhos in combination with Pd(OAc)₂ or a pre-catalyst can offer superior performance, often at lower catalyst loadings and milder temperatures.

  • For Robustness: PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is another robust catalyst that is often effective.

Q4: How do I choose the right solvent and base for my reaction?

A4: The choice of solvent and base is highly interdependent and substrate-specific.

  • Solvents: A mixture of an organic solvent and water is very common.

    • 1,4-Dioxane/Water or Toluene/Water: These are standard biphasic systems that work well for a wide range of substrates. The water helps to dissolve the inorganic base.

    • DMF or THF: These polar aprotic solvents can be effective, especially if substrate solubility is an issue.

  • Bases: The base is crucial for activating the boronic acid for transmetalation.

    • K₂CO₃ or Na₂CO₃: These are common and effective bases for many Suzuki couplings.

    • K₃PO₄ or Cs₂CO₃: These stronger bases are often used for more challenging substrates or when faster reaction rates are desired.

    • KF: Potassium fluoride (B91410) is a milder option that can be useful if your substrate has base-labile functional groups.

Q5: My reaction mixture turned black. What does this mean?

A5: The formation of a black precipitate (palladium black) is an indication of catalyst decomposition. This can happen for several reasons:

  • Presence of oxygen in the reaction mixture.

  • Reaction temperature is too high.

  • The ligand is not effectively stabilizing the palladium catalyst.

If this occurs, the catalytic activity will decrease or cease altogether, leading to low yields. To prevent this, ensure thorough degassing of your solvents and maintain a strict inert atmosphere throughout the reaction. If the problem persists, consider using a more robust ligand or a lower reaction temperature.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-aryl-4-ethoxybenzaldehyde.

Visualizing Reaction Logic

Suzuki Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd R¹-Pd(II)L₂(R²) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 label_re R¹-R² reductive_elimination->label_re label_oa R¹-X label_oa->oxidative_addition label_tm [R²-B(OR)₃]⁻ label_tm->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues with low reaction yield.

Troubleshooting_Workflow start Low Yield Observed check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes replace_catalyst Use fresh catalyst/ligand. Consider a more robust system. check_catalyst->replace_catalyst No check_reagents Are reagents pure and stable? check_conditions->check_reagents Yes optimize_temp_base Optimize temperature. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). check_conditions->optimize_temp_base No check_side_reactions Are side reactions occurring? check_reagents->check_side_reactions Yes purify_reagents Purify starting materials. Use boronic ester for stability. check_reagents->purify_reagents No mitigate_side_reactions Ensure inert atmosphere. Use milder conditions. check_side_reactions->mitigate_side_reactions Yes success High Yield Achieved check_side_reactions->success No replace_catalyst->check_catalyst optimize_temp_base->check_conditions purify_reagents->check_reagents mitigate_side_reactions->check_side_reactions

Caption: A workflow for troubleshooting low yields in Suzuki coupling.

References

Preventing byproduct formation in the synthesis of 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Bromo-4-ethoxybenzaldehyde

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is incomplete, and I have a significant amount of unreacted 4-ethoxybenzaldehyde (B43997) remaining. What are the likely causes and how can I improve the conversion rate?

A1: Incomplete conversion is a common issue that can often be resolved by optimizing several reaction parameters.

  • Insufficient Brominating Agent: Ensure the molar ratio of the brominating agent to the starting material is appropriate. A slight excess of the brominating agent (e.g., 1.05-1.1 equivalents) is often used to drive the reaction to completion. However, a large excess can lead to dibromination.

  • Low Reaction Temperature: Electrophilic aromatic substitution reactions like bromination are sensitive to temperature. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion in a practical timeframe. Consider a modest increase in temperature, but monitor carefully for the formation of byproducts.

  • Inadequate Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time until the starting material spot/peak is no longer visible or is significantly diminished.

  • Poor Solubility: If the starting material is not fully dissolved in the chosen solvent, the reaction will be slow and inefficient. Ensure you are using a suitable solvent in which 4-ethoxybenzaldehyde is fully soluble.

Q2: I am observing a significant amount of a dibrominated byproduct in my crude product mixture. How can I prevent the formation of 3,5-dibromo-4-ethoxybenzaldehyde (B2498478)?

A2: The formation of a dibrominated product is typically due to over-bromination. The ethoxy group is an activating group, making the aromatic ring susceptible to a second bromination, primarily at the other ortho position (C5).

  • Control Stoichiometry: Use a precise amount of the brominating agent. A 1:1 molar ratio of 4-ethoxybenzaldehyde to the brominating agent is theoretically required. In practice, a very slight excess of the brominating agent might be used, but this should be carefully optimized.

  • Slow Addition of Brominating Agent: Add the brominating agent (e.g., a solution of bromine in a suitable solvent) dropwise to the reaction mixture over an extended period. This maintains a low concentration of the brominating agent in the reaction flask at any given time, favoring monobromination.

  • Maintain Low Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can help to control the reaction rate and improve selectivity for the mono-brominated product.

  • Choice of Brominating Agent: Consider using a milder brominating agent than elemental bromine. N-Bromosuccinimide (NBS) is often a good alternative for selective monobromination of activated aromatic rings.

Q3: My final product contains an impurity that I suspect is 3-bromo-4-hydroxybenzaldehyde. What could be causing the cleavage of the ethyl ether, and how do I avoid it?

A3: Cleavage of the ethyl ether to the corresponding phenol (B47542) is typically caused by strongly acidic conditions, especially in the presence of a nucleophile (like a bromide ion).

  • Avoid Strong Protic Acids: If your bromination protocol uses a strong acid as a catalyst or in the workup, this could be the cause. Try to use a non-acidic or milder acidic medium if possible.

  • Control Temperature: Higher temperatures can promote ether cleavage. Maintaining a low and controlled temperature throughout the reaction and workup is crucial.

  • Aqueous Workup: During the workup, avoid prolonged contact with strong aqueous acids. If an acidic wash is necessary, perform it quickly and at a low temperature.

Q4: How can I effectively purify my crude this compound to remove these byproducts?

A4: The purification strategy will depend on the specific byproducts present and their relative polarities.

  • Recrystallization: This is often the most effective method for removing both less polar (dibrominated) and more polar (unreacted starting material, phenolic byproduct) impurities. A suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) needs to be identified.

  • Column Chromatography: If recrystallization is not effective, silica (B1680970) gel column chromatography can be used to separate the desired product from the byproducts. A gradient elution with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically employed. The separation can be monitored by TLC.

Data Presentation

Table 1: Effect of Reaction Conditions on Product Distribution (Illustrative Data)

EntryBrominating Agent (Equivalents)Temperature (°C)Reaction Time (h)Conversion (%)Yield of this compound (%)Yield of 3,5-dibromo-4-ethoxybenzaldehyde (%)
1Br₂ (1.05)25285755
2Br₂ (1.05)0-5498922
3Br₂ (1.2)0-541008018
4NBS (1.1)2569590<1

This table presents hypothetical data to illustrate the impact of reaction parameters on product distribution. Actual results may vary.

Experimental Protocols

Protocol 1: Controlled Bromination using Elemental Bromine

  • Dissolution: Dissolve 4-ethoxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Bromine Addition: Prepare a solution of bromine (1.05 equivalents) in the same solvent. Add the bromine solution dropwise to the cooled solution of 4-ethoxybenzaldehyde over a period of 1-2 hours with vigorous stirring. Maintain the temperature below 5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (B1220275) until the orange color disappears.

  • Workup: If using an organic solvent like dichloromethane, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. If using acetic acid, the product may precipitate upon addition of water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Selective Bromination using N-Bromosuccinimide (NBS)

  • Dissolution: Dissolve 4-ethoxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., acetonitrile (B52724) or DMF) in a round-bottom flask.

  • Addition of NBS: Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours. The reaction can be gently heated if the conversion is slow, but this should be done with caution.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

Byproduct_Formation_Pathway A 4-Ethoxybenzaldehyde (Starting Material) B This compound (Desired Product) A->B + Br (Desired Reaction) C 3,5-Dibromo-4-ethoxybenzaldehyde (Dibromination Byproduct) B->C + Br (Over-bromination) D 3-Bromo-4-hydroxybenzaldehyde (Ether Cleavage Byproduct) B->D Strong Acid / Heat (Ether Cleavage)

Caption: Reaction pathway showing the formation of the desired product and key byproducts.

Troubleshooting_Workflow start Analyze Crude Product (TLC, GC, NMR) issue1 High Starting Material? start->issue1 issue2 Dibrominated Byproduct? issue1->issue2 No solution1a Increase Reaction Time issue1->solution1a Yes issue3 Ether Cleavage Byproduct? issue2->issue3 No solution2a Decrease Bromine eq. issue2->solution2a Yes solution3a Avoid Strong Acid issue3->solution3a Yes end Purify Product (Recrystallization / Chromatography) issue3->end No solution1b Increase Temperature Slightly solution1a->solution1b solution1c Check Stoichiometry solution1b->solution1c solution1c->end solution2b Add Bromine Slowly solution2a->solution2b solution2c Lower Reaction Temp. solution2b->solution2c solution2d Use Milder Agent (NBS) solution2c->solution2d solution2d->end solution3b Lower Reaction Temp. solution3a->solution3b solution3b->end

Caption: Troubleshooting workflow for byproduct formation in the synthesis of this compound.

Technical Support Center: Scale-Up Synthesis of 3-Bromo-4-ethoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 3-Bromo-4-ethoxybenzaldehyde and its derivatives.

Frequently Asked Questions (FAQs) - General Scale-Up Principles

Q1: Why can't a lab-scale synthesis simply be multiplied by a larger factor for industrial production? A: Scaling up a chemical process is not a linear process.[1] When the volume of a reaction increases, the surface-area-to-volume ratio decreases significantly. This non-linear change dramatically affects key physical parameters. Heat generated by the reaction increases with volume (cubed), while the ability to remove that heat only increases with surface area (squared). This can lead to dangerous temperature increases and thermal runaway.[2] Similarly, achieving efficient mixing becomes more complex in large vessels, potentially leading to localized concentration gradients, hot spots, and an increase in side reactions.[1][3]

Q2: What are the most critical safety hazards to consider during the scale-up of this synthesis? A: The primary safety risks involve thermal hazards and material handling.[4] Exothermic events, such as the Vilsmeier-Haack formylation or certain bromination reactions, can run away if cooling is insufficient.[2] Handling large quantities of corrosive and toxic reagents like bromine, phosphorus oxychloride (POCl3), and N-bromosuccinimide (NBS) increases the risk of exposure and requires specialized equipment and safety protocols.[4][5] The use of solvents like DMF with reactive reagents like NBS can also lead to decomposition and gas evolution, especially at elevated temperatures.[5]

Q3: How does reagent quality impact a scaled-up process compared to a lab-scale reaction? A: The impact of reagent impurities is magnified at scale. In the lab, minor impurities might slightly lower the yield or require an extra purification step. At an industrial scale, these same impurities can lead to significant byproduct formation, affect reaction kinetics, poison catalysts, and complicate downstream processing, potentially causing the failure of an entire batch.[6] Batch-to-batch variability in raw materials can also severely impact product quality and consistency.[4]

Synthetic Workflow and Key Challenge Areas

The synthesis of this compound typically involves two key transformations: etherification and bromination. The order of these steps can be adapted based on the available starting materials. Below is a common synthetic workflow.

G SM 4-Hydroxybenzaldehyde R1 Williamson Ether Synthesis SM->R1 INT 4-Ethoxybenzaldehyde R2 Electrophilic Aromatic Bromination INT->R2 PROD This compound R1->INT R2->PROD G start Problem Observed (e.g., Low Yield, Impurities) is_conversion_low Is Conversion Low? start->is_conversion_low are_impurities_present Are Impurities High? start->are_impurities_present is_conversion_low->are_impurities_present No check_reagents 1. Verify Reagent Stoichiometry & Purity 2. Check for Water in System (if applicable) is_conversion_low->check_reagents Yes is_overreaction Over-reaction Byproduct (e.g., Dibromination)? are_impurities_present->is_overreaction Yes workup_issue Investigate Work-up & Purification (e.g., pH, extraction solvent, crystallization) are_impurities_present->workup_issue No optimize_temp_time Optimize Temperature & Time check_reagents->optimize_temp_time is_side_reaction Other Side Reaction Byproduct? is_overreaction->is_side_reaction No control_addition 1. Slow Reagent Addition 2. Improve Cooling/Agitation 3. Stop Reaction Earlier is_overreaction->control_addition Yes modify_conditions 1. Lower Reaction Temperature 2. Re-evaluate Solvent/Base Choice 3. Check Starting Material Purity is_side_reaction->modify_conditions Yes is_side_reaction->workup_issue No

References

Removal of triphenylphosphine oxide from Wittig reaction with 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Triphenylphosphine (B44618) Oxide from the Wittig Reaction with 3-Bromo-4-ethoxybenzaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot the removal of triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction, particularly in the synthesis of stilbene (B7821643) derivatives from this compound.

Frequently Asked Questions (FAQs)

Q1: Why is triphenylphosphine oxide (TPPO) difficult to remove from my Wittig reaction?

A1: Triphenylphosphine oxide is a highly polar and crystalline byproduct that often has similar solubility profiles to many organic products, making separation challenging. Its tendency to co-precipitate or co-elute with the desired compound complicates purification, especially on a larger scale where column chromatography may be impractical.[1]

Q2: What are the primary methods for removing TPPO?

A2: The main strategies for TPPO removal are:

  • Precipitation/Crystallization: This involves selectively precipitating TPPO from a solution in which your product remains soluble. This is often achieved by using a non-polar solvent.

  • Complexation with Metal Salts: TPPO, being a Lewis base, can form insoluble complexes with metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[2][3] These complexes can then be easily removed by filtration.

  • Chromatography: Techniques such as filtration through a silica (B1680970) plug or full column chromatography can be effective.[4]

  • Chemical Conversion: TPPO can be chemically modified to a more easily separable derivative, for instance, by reacting it with oxalyl chloride to form an insoluble salt.[4]

Q3: How do I choose the best method for my specific product from the reaction with this compound?

A3: The choice of method depends on the properties of your product, which is likely a substituted stilbene. Stilbenes are generally soluble in many organic solvents.[5] Given the bromo and ethoxy substituents, your product is expected to be of low to moderate polarity. The flowchart below can help guide your decision.

G start Start: Crude Wittig Reaction Mixture (Product + TPPO) product_polarity Assess Product Polarity & Solubility start->product_polarity non_polar_product Product is non-polar and soluble in hexanes/ether product_polarity->non_polar_product Low Polarity polar_product Product is moderately polar or insoluble in non-polar solvents product_polarity->polar_product Moderate Polarity method1 Method 1: Precipitation with Non-Polar Solvent non_polar_product->method1 method3 Method 3: Filtration through Silica Plug non_polar_product->method3 method2 Method 2: Precipitation of TPPO-ZnCl₂ Complex polar_product->method2 polar_product->method3 end Purified Product method1->end method2->end method3->end

Figure 1. Decision flowchart for selecting a TPPO removal method.

Troubleshooting Guides

Issue 1: After adding a non-polar solvent like hexane (B92381), my product precipitates along with the TPPO.

  • Cause: Your product may not be sufficiently soluble in the chosen non-polar solvent, or you may have added too much of the "anti-solvent."

  • Solution 1: Optimize the Solvent System. Try using a slightly more polar solvent or a solvent mixture. For example, instead of pure hexane, try a mixture of hexane and diethyl ether or hexane and ethyl acetate. Start with a higher proportion of the more polar solvent and gradually add the non-polar solvent until you observe the precipitation of TPPO while your product remains in solution.

  • Solution 2: Use a Different Method. If your product has significant polarity, the precipitation method with a non-polar solvent may not be suitable. Consider using the zinc chloride precipitation method (Method 2) or filtration through a silica plug (Method 3).

Issue 2: I tried the zinc chloride precipitation method, but the TPPO-ZnCl₂ complex is not precipitating.

  • Cause 1: Incorrect Solvent. The precipitation of the TPPO-ZnCl₂ complex is solvent-dependent. It works well in polar solvents like ethanol (B145695), ethyl acetate, and isopropyl alcohol but is less effective or may not work in solvents like THF or dichloromethane (B109758).[2]

  • Solution 1: Change the Solvent. If your reaction was performed in a solvent incompatible with this method, first remove the reaction solvent under reduced pressure and then redissolve the crude mixture in a suitable polar solvent like ethanol before adding the zinc chloride solution.

  • Cause 2: Insufficient Concentration. The concentration of the reactants can affect precipitation.

  • Solution 2: Concentrate the Solution. If the solution is too dilute, you may need to concentrate it before or after the addition of the zinc chloride solution to induce precipitation.

  • Cause 3: Nucleation Inhibition. Sometimes, precipitation requires nucleation sites to begin.

  • Solution 3: Induce Precipitation. Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Seeding with a small crystal of the TPPO-ZnCl₂ complex, if available, can also initiate precipitation.

Issue 3: When using a silica plug, the TPPO is eluting with my product.

  • Cause: The eluting solvent is too polar, causing the TPPO to be washed off the silica gel along with your product.

  • Solution: Use a Less Polar Eluent. Start by eluting with a very non-polar solvent like hexane to wash your less polar product through the silica plug. The highly polar TPPO should remain adsorbed at the top of the silica. You can gradually increase the polarity of the eluent if your product requires it, but be careful not to reach a polarity that will also elute the TPPO. Thin Layer Chromatography (TLC) can be used to determine the optimal solvent system beforehand.

Data Presentation: Comparison of TPPO Removal Methods

MethodPrincipleAdvantagesDisadvantagesTypical TPPO Removal Efficiency
Precipitation with Non-Polar Solvent Low solubility of TPPO in non-polar solvents like hexane or diethyl ether.[2]Simple, fast, and inexpensive. Can be effective for non-polar to moderately polar products.May not be suitable for polar products that co-precipitate. May require optimization of the solvent system.Variable, but can be >90% with optimization.
Precipitation of TPPO-ZnCl₂ Complex Formation of an insoluble TPPO-ZnCl₂ complex in polar solvents.[2]Highly effective for a wide range of product polarities. Can be performed in polar solvents like ethanol.[2][5]Requires the use of a metal salt, which may need to be removed in a subsequent step. Not effective in all organic solvents.>95% in suitable solvents.[2]
Filtration through a Silica Plug Strong adsorption of the polar TPPO onto silica gel.[4]Fast and effective for removing TPPO from less polar products. Avoids full column chromatography.Less effective for highly polar products that may also adsorb to the silica. May require multiple passes for complete removal.Can be very high (>98%) for non-polar products.

Experimental Protocols

Method 1: Precipitation of TPPO with a Non-Polar Solvent

  • Concentrate the Reaction Mixture: After the Wittig reaction is complete, remove the reaction solvent under reduced pressure to obtain a crude residue.

  • Dissolve in a Minimal Amount of a Moderately Polar Solvent: Dissolve the crude residue in a minimal amount of a solvent in which both your product and TPPO are soluble (e.g., dichloromethane or ethyl acetate).

  • Induce Precipitation: While stirring, slowly add a non-polar "anti-solvent" such as hexane or diethyl ether. You should observe the formation of a white precipitate, which is the TPPO.

  • Cool the Mixture: To maximize the precipitation of TPPO, cool the mixture in an ice bath or refrigerate for about 30 minutes.

  • Isolate the Product: Filter the mixture to remove the precipitated TPPO. Wash the filter cake with a small amount of the cold non-polar solvent to recover any entrained product.

  • Purify the Product: The filtrate contains your product. Concentrate the filtrate under reduced pressure to obtain the purified product. Further purification by recrystallization may be necessary.

Method 2: Precipitation of the TPPO-ZnCl₂ Complex

  • Solvent Exchange (if necessary): If the Wittig reaction was not performed in a suitable polar solvent, remove the reaction solvent under reduced pressure. Dissolve the crude residue in ethanol.

  • Prepare Zinc Chloride Solution: Prepare a 1.8 M solution of anhydrous zinc chloride (ZnCl₂) in warm ethanol.

  • Precipitation: At room temperature, add the ZnCl₂ solution to the ethanolic solution of your crude product. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO is often a good starting point.[2] A white precipitate of the ZnCl₂(TPPO)₂ complex should form. Stir the mixture for 1-2 hours to ensure complete precipitation.

  • Filtration: Filter the mixture to remove the insoluble TPPO-ZnCl₂ complex.

  • Product Isolation: The filtrate contains your purified product. Concentrate the filtrate under reduced pressure. The remaining residue can be further purified by slurrying with a solvent like acetone (B3395972) to remove any excess zinc chloride, which is insoluble.

Method 3: Filtration through a Silica Plug

  • Prepare the Silica Plug: Place a small amount of cotton or glass wool at the bottom of a Pasteur pipette or a small chromatography column. Add a layer of sand, followed by a 2-3 inch layer of silica gel. Top with another layer of sand.

  • Prepare the Crude Sample: Concentrate the crude reaction mixture and dissolve it in a minimal amount of a non-polar solvent, such as hexane or a hexane/diethyl ether mixture.

  • Load the Sample: Carefully load the solution of your crude product onto the top of the silica plug.

  • Elute the Product: Elute your product from the silica plug using a non-polar solvent or a solvent mixture of low polarity. The more polar TPPO will remain adsorbed to the top of the silica gel. Collect the eluent containing your purified product.

  • Isolate the Product: Concentrate the collected eluent under reduced pressure to obtain your purified product.

Visualization of Experimental Workflow

G cluster_0 Wittig Reaction cluster_1 Purification A 1. Combine this compound, phosphonium ylide, and solvent B 2. Reaction under appropriate conditions A->B C 3. Obtain crude mixture (Product + TPPO + residual reactants) B->C D 4. Choose Purification Method (See Decision Flowchart) C->D E1 Method 1: Precipitation with Non-Polar Solvent D->E1 E2 Method 2: Precipitation of TPPO-ZnCl₂ Complex D->E2 E3 Method 3: Filtration through Silica Plug D->E3 F 5. Isolate Purified Product E1->F E2->F E3->F

Figure 2. General experimental workflow for the Wittig reaction and subsequent purification.

References

Technical Support Center: Claisen-Schmidt Condensation with 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Bromo-4-ethoxybenzaldehyde in Claisen-Schmidt condensation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the Claisen-Schmidt condensation of this compound with an enolizable ketone?

A1: The choice of base is critical for maximizing the yield and minimizing side reactions. Both sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are commonly used and effective for this transformation.[1] For solvent-free conditions, solid NaOH has been shown to give slightly higher yields compared to KOH.[1] The optimal concentration of the base is also a crucial factor to consider.[2]

Q2: What are the most common side reactions to expect with this substrate?

A2: Common side reactions include the self-condensation of the ketone, the Cannizzaro reaction of the aldehyde, and Michael addition of the enolate to the newly formed chalcone (B49325).[2][3] The Cannizzaro reaction is more likely at high concentrations of a strong base.[2] Due to the presence of the electron-donating ethoxy group and the electron-withdrawing bromo group, the reactivity of the aldehyde is modulated, but careful control of reaction conditions is still necessary to suppress these side reactions.

Q3: My reaction is not going to completion. What are the possible reasons?

A3: Incomplete reactions can be due to several factors:

  • Inactive Catalyst: The base may be old or have reacted with atmospheric carbon dioxide. Use freshly prepared solutions or new pellets.[1]

  • Low Temperature: The reaction may require gentle heating to proceed at a reasonable rate.[2]

  • Poor Solubility: Ensure all reactants are adequately dissolved in the chosen solvent.

  • Insufficient Base: A stoichiometric amount of base is often required to drive the reaction to completion.

Q4: The reaction mixture has turned dark, and I am getting a low yield of a tar-like substance. What is happening?

A4: Dark coloration and tar formation usually indicate decomposition of the starting materials or product, often due to overly harsh reaction conditions such as high temperatures or a high concentration of a strong base.[2] To mitigate this, consider running the reaction at a lower temperature (e.g., in an ice bath) and adding the base solution dropwise to avoid localized high concentrations.[3]

Troubleshooting Guide

Low or No Product Yield
Potential CauseTroubleshooting Steps & Recommendations
Ineffective Base Use a fresh batch of NaOH or KOH. For solvent-based reactions, prepare fresh aqueous or alcoholic solutions. Consider that KOH is generally more soluble in alcohols than NaOH.
Suboptimal Reaction Temperature If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C). Conversely, if decomposition is observed, perform the reaction at a lower temperature (0-5 °C).[2]
Incorrect Stoichiometry A 1:1 molar ratio of the aldehyde to the ketone is standard. A slight excess of the aldehyde can sometimes help to ensure the complete consumption of the ketone.[3]
Impure Starting Materials Ensure the purity of this compound and the ketone, as impurities can interfere with the reaction.
Formation of Multiple Products
Potential CauseTroubleshooting Steps & Recommendations
Self-Condensation of Ketone This is more likely if the ketone is highly reactive. Add the ketone slowly to the mixture of the aldehyde and the base to maintain a low concentration of the enolate.[3]
Cannizzaro Reaction This disproportionation of the aldehyde is favored by high base concentrations. Use the minimum effective amount of base and add it slowly. Milder bases like barium hydroxide can be considered.[2]
Michael Addition The enolate can add to the product chalcone. To minimize this, use a stoichiometric amount of the aldehyde and avoid prolonged reaction times after the starting materials are consumed. Lowering the reaction temperature can also help.[3]

Quantitative Data Summary

The following table summarizes yields for the Claisen-Schmidt condensation of substituted benzaldehydes with acetophenone (B1666503) under various conditions. While specific data for this compound is limited, the data for structurally similar compounds can provide a useful starting point for optimization.

AldehydeBaseSolventTemperatureTimeYield (%)
3-BromobenzaldehydeNaOHEthanol (B145695)0-20 °C120 h64.5[4]
3-BromobenzaldehydeNaOH (solid)None (Grinding)Room Temp.10 minHigh
BenzaldehydeNaOH (20 mol%)None (Grinding)Room Temp.5 min98[1]
BenzaldehydeKOH (20 mol%)None (Grinding)Room Temp.5 min85[1]
4-MethoxybenzaldehydeNaOH (40%)Ethanol10 °C then RT5 hHigh[5]
4-ChlorobenzaldehydeNaOHEthanolRoom Temp.-58.5[4]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis using KOH in Ethanol

This protocol is adapted from a general procedure for chalcone synthesis.[5]

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the ketone (e.g., acetophenone, 1.0 eq) in absolute ethanol.

  • Base Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (~1.2 eq) in ethanol dropwise.

  • Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath to precipitate the chalcone product.

  • Purification: Collect the solid by vacuum filtration. Wash the crystals with cold water to remove the base, followed by a wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Solvent-Free Synthesis by Grinding

This green chemistry approach is adapted from solvent-free procedures.[1]

  • Preparation: In a mortar, add the ketone (e.g., acetophenone, 1.0 eq) and solid sodium hydroxide (1.0 eq).

  • Grinding: Grind the mixture with a pestle for 1-2 minutes until it becomes a homogeneous powder.

  • Reagent Addition: Add this compound (1.0 eq) to the mortar.

  • Reaction: Continue to grind the mixture vigorously. The solid mixture may turn into a thick paste and then solidify again. The reaction is typically complete within 5-15 minutes.

  • Isolation: Scrape the solid product from the mortar and transfer it to a beaker. Add cold water and stir to dissolve the NaOH.

  • Purification: Collect the crude chalcone by suction filtration and wash the solid thoroughly with water until the filtrate is neutral. Recrystallization from ethanol can be performed for further purification.

Visualizations

Claisen_Schmidt_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Dissolve Aldehyde & Ketone in Solvent start->reactants add_base Add Base Dropwise reactants->add_base base_prep Prepare Base Solution base_prep->add_base stir Stir at RT or Gentle Heat add_base->stir monitor Monitor by TLC stir->monitor cool Cool in Ice Bath monitor->cool Reaction Complete filter Vacuum Filtration cool->filter wash Wash with Cold Water & Ethanol filter->wash recrystallize Recrystallize wash->recrystallize end End (Pure Product) recrystallize->end

Caption: Experimental workflow for solution-phase Claisen-Schmidt condensation.

Troubleshooting_Logic start Low Yield or Multiple Products check_purity Check Purity of Starting Materials start->check_purity monitor_tlc Monitor Reaction by TLC check_purity->monitor_tlc incomplete Reaction Incomplete? monitor_tlc->incomplete multiple_products Multiple Products Observed? incomplete->multiple_products No increase_time Increase Reaction Time incomplete->increase_time Yes adjust_stoichiometry Adjust Stoichiometry multiple_products->adjust_stoichiometry Yes optimize_temp Optimize Temperature increase_time->optimize_temp check_base Check Base Activity & Concentration optimize_temp->check_base slow_addition Slow Base/Ketone Addition adjust_stoichiometry->slow_addition lower_temp Lower Reaction Temperature slow_addition->lower_temp

Caption: Troubleshooting decision tree for Claisen-Schmidt condensation.

References

Technical Support Center: Identifying Impurities in 3-Bromo-4-ethoxybenzaldehyde by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the identification of impurities in 3-Bromo-4-ethoxybenzaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the NMR analysis of this compound for impurity profiling.

FAQs

Q1: I see extra peaks in the aromatic region of the ¹H NMR spectrum of my this compound sample. What could they be?

A1: Extra peaks in the aromatic region (typically δ 6.5-8.0 ppm) often indicate the presence of structurally related aromatic impurities. Common possibilities include:

  • Unreacted starting material: If the synthesis involves the bromination of 4-ethoxybenzaldehyde, you might see signals corresponding to this starting material.

  • Over-brominated or under-brominated species: Depending on the synthetic route, species with different bromination patterns could be present.

  • Hydrolysis product: The ethoxy group can be susceptible to hydrolysis, leading to the formation of 3-bromo-4-hydroxybenzaldehyde.

  • Oxidation product: The aldehyde can oxidize to form 3-bromo-4-ethoxybenzoic acid.

To identify the specific impurity, carefully compare the chemical shifts and coupling patterns of the unknown peaks with the data provided in Table 1.

Q2: My aldehyde proton signal (around δ 9.8 ppm) has a lower integration value than expected. What does this suggest?

A2: A lower-than-expected integration for the aldehyde proton can indicate several issues:

  • Presence of non-aldehydic impurities: The sample may contain impurities that do not have an aldehyde proton, thus contributing to the total sample mass but not to the aldehyde signal.

  • Degradation of the aldehyde: Aldehydes can be susceptible to oxidation or other degradation pathways. For example, oxidation to the corresponding carboxylic acid would lead to the disappearance of the aldehyde proton signal and the appearance of a broad carboxylic acid proton signal (often > δ 10 ppm).

  • Incomplete dissolution of the sample: If the sample is not fully dissolved in the NMR solvent, the quantitative accuracy of the integration will be compromised.

Q3: I observe a broad singlet in the downfield region (δ 10-13 ppm). What is its origin?

A3: A broad singlet in this region is characteristic of a carboxylic acid proton. This strongly suggests the presence of 3-bromo-4-ethoxybenzoic acid, the oxidation product of your target compound. The presence of this impurity can be confirmed by looking for characteristic shifts in the ¹³C NMR spectrum, particularly the carbonyl carbon of the carboxylic acid (around 170 ppm).

Q4: There are unexpected signals in the aliphatic region (δ 1.0-4.5 ppm). What are the possible sources?

A4: Besides the characteristic triplet and quartet of the ethoxy group in this compound, other aliphatic signals could arise from:

  • Residual solvents: Common laboratory solvents used during synthesis or purification (e.g., ethanol, ethyl acetate, dichloromethane) can remain in the sample.

  • Starting materials or reagents: If the synthesis involved other aliphatic moieties, their presence as unreacted starting materials or byproducts is a possibility. For instance, if the ethoxy group was introduced using bromoethane, residual amounts might be present.

Consult standard tables of NMR solvent impurities to identify potential solvent peaks.

Experimental Protocols

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate impurity identification.

Sample Preparation

  • Weighing the Sample: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Internal Standard: For quantitative analysis, add a known amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) or 1,4-dioxane.

  • Transfer to NMR Tube: Transfer the solution to a clean 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detector coil of the NMR spectrometer.

NMR Data Acquisition

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: A 30° or 45° pulse is typically used for routine ¹H spectra.

    • Acquisition Time: Usually 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons, which is important for accurate integration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program is standard for routine ¹³C NMR to obtain singlets for each unique carbon.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A 2-5 second delay is recommended.

    • Number of Scans: A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio.

Data Presentation: NMR Data of this compound and Potential Impurities

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts (δ) in ppm for this compound and its common impurities. This data is essential for direct comparison with experimental spectra.

Table 1: ¹H and ¹³C NMR Chemical Shift Data

Compound NameAldehyde/Acid Proton (δ, ppm)Aromatic Protons (δ, ppm)Ethoxy Protons (δ, ppm)Other Protons (δ, ppm)Carbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Ethoxy Carbons (δ, ppm)
This compound ~9.8 (s, 1H)~7.9 (d, 1H), ~7.7 (dd, 1H), ~7.0 (d, 1H)~4.2 (q, 2H), ~1.5 (t, 3H)-~190~160, 135, 132, 128, 115, 112~65, 15
4-Ethoxybenzaldehyde~9.9 (s, 1H)~7.8 (d, 2H), ~7.0 (d, 2H)~4.1 (q, 2H), ~1.4 (t, 3H)-~191~164, 132, 130, 115~64, 15
3-Bromo-4-hydroxybenzaldehyde~9.8 (s, 1H)~7.9 (d, 1H), ~7.7 (dd, 1H), ~7.1 (d, 1H)-~6.0 (br s, 1H, -OH)~191~158, 136, 133, 125, 116, 110-
3-Bromo-4-ethoxybenzoic Acid>10 (br s, 1H)~8.0 (d, 1H), ~7.8 (dd, 1H), ~7.0 (d, 1H)~4.2 (q, 2H), ~1.5 (t, 3H)-~170~160, 136, 133, 125, 115, 112~65, 15

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets, br s = broad singlet.

Visualization of the Impurity Identification Workflow

The following diagram illustrates a logical workflow for identifying impurities in a sample of this compound using NMR spectroscopy.

impurity_identification_workflow Workflow for Impurity Identification in this compound by NMR cluster_start Sample Preparation & Data Acquisition cluster_analysis Spectral Analysis cluster_identification Impurity Identification cluster_conclusion Conclusion start Prepare NMR Sample acquire_1H Acquire 1H NMR Spectrum start->acquire_1H acquire_13C Acquire 13C NMR Spectrum start->acquire_13C analyze_1H Analyze 1H Spectrum: - Chemical Shifts - Integration - Coupling Patterns acquire_1H->analyze_1H analyze_13C Analyze 13C Spectrum: - Chemical Shifts acquire_13C->analyze_13C compare Compare with Reference Data (Table 1) analyze_1H->compare analyze_13C->compare identify_impurities Identify Potential Impurities: - Starting Materials - Byproducts - Degradation Products compare->identify_impurities quantify Quantify Impurities (if internal standard is used) identify_impurities->quantify report Report Findings identify_impurities->report quantify->report

Caption: A flowchart illustrating the systematic process for identifying and quantifying impurities in this compound using ¹H and ¹³C NMR spectroscopy.

Technical Support Center: Grignard Reactions with 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard reaction of 3-Bromo-4-ethoxybenzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?

A1: Failure to initiate is a frequent issue in Grignard reactions. Several factors can be responsible:

  • Wet Glassware or Solvents: Grignard reagents are highly reactive towards protic sources like water.[1][2][3] Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying, and use anhydrous solvents.[2]

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction.[3]

    • Activation Techniques:

      • Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface.[3]

      • Add a small crystal of iodine. The disappearance of the brown color often indicates the reaction has started.[4]

      • Use a sonicator to activate the magnesium surface.[3]

      • Add a few drops of 1,2-dibromoethane (B42909) as an activating agent.[3]

  • Poor Quality Alkyl Halide: Ensure your alkyl halide is pure and dry.

Q2: I am observing a low yield of the desired secondary alcohol. What are the potential side reactions?

A2: Low yields can be attributed to several side reactions. The primary side reactions in a Grignard reaction with an aromatic aldehyde like this compound include:

  • Enolization: If the Grignard reagent is sterically bulky, it can act as a base and deprotonate any acidic alpha-hydrogens on the aldehyde, leading to the formation of an enolate and recovery of the starting material upon workup.[5] However, this compound lacks alpha-hydrogens, so this is not a concern.

  • Reduction (Meerwein-Ponndorf-Verley type): The Grignard reagent can reduce the aldehyde to the corresponding primary alcohol. This occurs when the Grignard reagent has a beta-hydrogen, which can be transferred to the carbonyl carbon via a six-membered transition state.[5]

  • Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide, leading to the formation of a dimer. This is more prevalent with primary and benzylic halides.[4]

  • Reaction with the Aryl Bromide: There is a possibility of the Grignard reagent reacting with the bromo-substituent on the benzaldehyde (B42025) ring, leading to undesired coupling products. This is generally less favorable than addition to the aldehyde.

Q3: I have isolated an unexpected product in my reaction. What could it be?

A3: Besides the products from the side reactions mentioned above, other unexpected products can arise:

  • From Reaction with Air (Oxygen): If the reaction is not performed under a completely inert atmosphere (like nitrogen or argon), the Grignard reagent can react with oxygen to form hydroperoxides, which are then reduced to alcohols upon workup.[6]

  • From Reaction with Carbon Dioxide: Exposure to carbon dioxide (from the air or improper handling of dry ice for cooling) can lead to the formation of a carboxylic acid after acidic workup.[6][7]

Summary of Potential Side Reactions

Side ReactionContributing FactorsResulting Side Product(s)Mitigation Strategies
Reduction Sterically hindered Grignard reagent with β-hydrogens.Primary alcohol corresponding to the aldehyde.Use a less bulky Grignard reagent. Perform the reaction at a lower temperature.
Wurtz Coupling High concentration of alkyl halide; reactive halides.Dimer of the alkyl group from the Grignard reagent.Slow, dropwise addition of the alkyl halide during Grignard formation.
Reaction with Oxygen Leaks in the reaction setup; insufficient inert gas flow.Alcohol corresponding to the Grignard's alkyl/aryl group.Ensure a completely inert atmosphere (N₂ or Ar).
Reaction with CO₂ Exposure to air.Carboxylic acid from the Grignard reagent.Maintain a positive pressure of inert gas.
Halogen-Metal Exchange Can occur between the Grignard reagent and the aryl bromide.Complex mixture of products.Use of appropriate solvents and temperatures can minimize this.

Detailed Experimental Protocol

This is a general protocol that should be optimized for your specific Grignard reagent and setup.

Materials:

  • This compound

  • Magnesium turnings

  • Appropriate alkyl or aryl halide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Small crystal of iodine (for activation, if needed)

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Add magnesium turnings to the flask and allow it to cool to room temperature under an inert atmosphere.

    • In the dropping funnel, prepare a solution of the alkyl/aryl halide in anhydrous diethyl ether.

    • Add a small portion of the halide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance.[8] If not, add a crystal of iodine and gently warm.[4][8]

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[8]

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve this compound in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[8]

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.[8]

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution.[8]

    • Stir until all the ice has melted and the magnesium salts have dissolved.[8]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[8]

    • Remove the solvent under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.

Visual Guides

Grignard_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions RMgX Grignard Reagent (R-MgX) Alkoxide Alkoxide Intermediate RMgX->Alkoxide Nucleophilic Addition Reduced_Product Reduced Primary Alcohol RMgX->Reduced_Product Reduction (if R has β-H) Wurtz_Product Wurtz Coupling Product (R-R) RMgX->Wurtz_Product Wurtz Coupling with R-X Oxygen_Product Alcohol from O₂ (R-OH) RMgX->Oxygen_Product Reaction with O₂ Aldehyde This compound Aldehyde->Alkoxide Aldehyde->Reduced_Product Desired_Product Desired Secondary Alcohol Alkoxide->Desired_Product H₃O⁺ Workup

Caption: Main reaction and side reactions in the Grignard synthesis.

Troubleshooting_Workflow Start Grignard Reaction with This compound Initiation Does the reaction initiate? Start->Initiation No_Initiation No Initiation->No_Initiation No Yes_Initiation Yes Initiation->Yes_Initiation Yes Check_Reagents Check for water in solvents/glassware. No_Initiation->Check_Reagents Activate_Mg Activate Mg: - Iodine crystal - Crushing - Sonication Check_Reagents->Activate_Mg Low_Yield Low yield of desired product? Yes_Initiation->Low_Yield Yes_Low_Yield Yes Low_Yield->Yes_Low_Yield Yes No_Low_Yield No Low_Yield->No_Low_Yield No Check_Temp Control temperature during aldehyde addition (0-10 °C). Yes_Low_Yield->Check_Temp Check_Atmosphere Ensure inert atmosphere (N₂ or Ar). Check_Temp->Check_Atmosphere Analyze_Side_Products Analyze byproducts (TLC, NMR) to identify side reactions. Check_Atmosphere->Analyze_Side_Products Success Successful Reaction No_Low_Yield->Success

Caption: Troubleshooting workflow for the Grignard reaction.

References

Overcoming steric hindrance in reactions with 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in chemical reactions involving 3-Bromo-4-ethoxybenzaldehyde. The steric hindrance presented by the ortho-bromo and meta-ethoxy groups can significantly impact reaction outcomes. This resource offers troubleshooting strategies and detailed protocols to overcome these challenges.

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Issue 1: Low or No Yield in Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

Question: My Wittig or HWE reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?

Answer: Low yields in these olefination reactions are common due to the steric bulk around the aldehyde functional group, which impedes the approach of the phosphorus ylide or phosphonate (B1237965) carbanion.

Troubleshooting Steps:

  • Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: If you are using a Wittig reagent, consider switching to an HWE reaction. Phosphonate carbanions are generally more nucleophilic and less basic than Wittig ylides, making them more effective with sterically hindered aldehydes.[1][2]

  • Optimize the Base and Reaction Conditions (for HWE):

    • Stronger Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete deprotonation of the phosphonate.

    • Masamune-Roush Conditions: For base-sensitive substrates, milder conditions using lithium chloride (LiCl) and a base like DBU or triethylamine (B128534) can be effective.[3]

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.

  • Increase Reaction Time: Sterically hindered reactions often proceed more slowly. Monitor the reaction by TLC and extend the reaction time accordingly.

  • Choice of Phosphonate Reagent (for HWE): The structure of the phosphonate can influence stereoselectivity and reactivity. Using phosphonates with electron-withdrawing groups can accelerate the elimination of the oxaphosphetane intermediate.[3]

Issue 2: Poor Reactivity in Suzuki Coupling

Question: I am attempting a Suzuki coupling with this compound, but the reaction is sluggish and gives low conversion. How can I drive the reaction to completion?

Answer: The electronic properties and steric hindrance of this compound can affect the efficiency of the Suzuki coupling. The key is to select a highly active catalyst system and optimize the reaction conditions.

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Bulky, Electron-Rich Ligands: Use palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or P(t-Bu)₃. These ligands promote the oxidative addition step and stabilize the active catalytic species.

    • Pre-catalyst Choice: Consider using a pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂ in combination with the appropriate ligand. For aryl chlorides, which are less reactive, specific catalyst systems have been developed that may also be effective for this hindered bromide.[4]

  • Choice of Base and Solvent:

    • A variety of bases can be used, including potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium fluoride (B91410) (CsF). The choice of base can be critical and may need to be screened.[4]

    • The reaction can be run in various solvents, including biphasic systems (e.g., toluene/water) or polar aprotic solvents (e.g., dioxane, DMF).[5]

  • Use of Aryltrifluoroborates: Instead of boronic acids, consider using the corresponding potassium aryltrifluoroborate salts. These reagents can be more robust and less prone to protodeboronation.[5]

  • Increase Temperature: Microwave irradiation can be an effective method to rapidly heat the reaction and improve yields for sluggish couplings.[6]

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a significant issue with this compound?

A1: The bromine atom at the 3-position (ortho to the aldehyde) is sterically demanding. This bulkiness physically blocks the trajectory of incoming nucleophiles, making it more difficult for them to attack the carbonyl carbon of the aldehyde. This increases the activation energy of the reaction, leading to slower reaction rates and lower yields.

Q2: Can I perform an Aldol condensation with this compound?

A2: Yes, an Aldol condensation is possible. Since this compound does not have α-protons, it can only act as the electrophilic partner (the acceptor). You will need to react it with an enolizable ketone or aldehyde in the presence of a base (like NaOH or KOH) or acid. The primary challenge will be overcoming the steric hindrance at the aldehyde, which may require longer reaction times or elevated temperatures.

Q3: Are there any protecting group strategies I should consider?

A3: While the aldehyde is the primary site of reaction, its reactivity can sometimes interfere with other desired transformations on a more complex molecule. If you need to perform a reaction elsewhere on the molecule that is incompatible with the aldehyde, you can protect it as an acetal (B89532) (e.g., using ethylene (B1197577) glycol and an acid catalyst). The acetal is stable to many reaction conditions and can be easily removed with aqueous acid to regenerate the aldehyde.

Q4: What is the best way to monitor the progress of these reactions?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions. It allows you to visualize the consumption of the starting materials (the aldehyde) and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate (B83412) or an anisaldehyde stain) can help in visualizing the spots if they are not UV-active.

Quantitative Data Summary

The following tables provide representative data for common reactions. Note that yields are highly dependent on the specific substrate and reaction conditions.

Table 1: Horner-Wadsworth-Emmons Olefination of Substituted Benzaldehydes *

Aldehyde SubstratePhosphonate ReagentBaseSolventTemp (°C)Time (h)Yield (%)
BenzaldehydeTriethyl phosphonoacetateNaHTHF25295
4-MethoxybenzaldehydeTriethyl phosphonoacetateNaHTHF25292
2-ChlorobenzaldehydeTriethyl phosphonoacetateK₂CO₃ / 18-crown-6Acetonitrile801285
This compound (projected) Triethyl phosphonoacetate NaH or KOtBu THF/DMF 25-80 4-24 70-90

*Data for analogous reactions. Conditions for this compound are projected based on typical modifications for sterically hindered substrates.

Table 2: Suzuki Coupling of Substituted Aryl Bromides *

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-BromobenzaldehydePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O10095
1-Bromo-2-nitrobenzenePhenylboronic acidPd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane10092
2-Bromoanisole4-Methylphenylboronic acidPd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄Toluene8088
This compound (projected) Arylboronic acid Pd₂(dba)₃ (1-2) SPhos or XPhos (2-4) K₃PO₄ Dioxane 100-120 75-95

*Data for analogous reactions. Conditions for this compound are projected based on the use of modern catalyst systems for challenging substrates.[4]

Diagrams

Troubleshooting_Logic_Flow start Low Yield with This compound reaction_type Identify Reaction Type start->reaction_type olefination Wittig / HWE reaction_type->olefination Olefination suzuki Suzuki Coupling reaction_type->suzuki C-C Coupling aldol Aldol Condensation reaction_type->aldol Condensation switch_to_hwe Using Wittig? Switch to HWE olefination->switch_to_hwe optimize_hwe Optimize HWE Conditions switch_to_hwe->optimize_hwe No switch_to_hwe->optimize_hwe Yes stronger_base Use Stronger Base (NaH, KOtBu) optimize_hwe->stronger_base masamune_roush Base Sensitive? Use Masamune-Roush (LiCl, DBU) optimize_hwe->masamune_roush increase_temp_time1 Increase Temperature and/or Reaction Time stronger_base->increase_temp_time1 masamune_roush->increase_temp_time1 optimize_suzuki Optimize Suzuki Conditions suzuki->optimize_suzuki catalyst Use Bulky, Electron-Rich Ligand (SPhos, XPhos) optimize_suzuki->catalyst base_solvent Screen Base and Solvent (K3PO4, Dioxane) catalyst->base_solvent trifluoroborate Use Potassium Aryltrifluoroborate base_solvent->trifluoroborate microwave Consider Microwave Irradiation trifluoroborate->microwave optimize_aldol Optimize Aldol Conditions aldol->optimize_aldol increase_temp_time2 Increase Temperature and/or Reaction Time optimize_aldol->increase_temp_time2 lewis_acid Consider Lewis Acid Catalysis optimize_aldol->lewis_acid Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Flame-dry glassware under inert atmosphere (N2 or Ar) reagents Add aldehyde, coupling partner, catalyst, ligand, and base (if applicable) prep->reagents solvent Add anhydrous/ degassed solvent reagents->solvent reaction Heat to desired temperature (e.g., 80-120 °C) solvent->reaction monitor Monitor reaction progress by TLC reaction->monitor quench Cool and quench reaction mixture monitor->quench extract Perform aqueous workup and extract with organic solvent quench->extract dry Dry organic layer (e.g., Na2SO4) and concentrate extract->dry purify Purify by flash column chromatography dry->purify product product purify->product Final Product

References

Technical Support Center: Synthesis of Chalcones from 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in improving the yield of chalcones synthesized from 3-Bromo-4-ethoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing chalcones from this compound?

A1: The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[1][2][3] This base-catalyzed reaction involves the condensation of an aromatic aldehyde (in this case, this compound) with an acetophenone (B1666503) or another suitable ketone.[1][2]

Q2: Why am I experiencing a low yield in my chalcone (B49325) synthesis?

A2: Low yields in chalcone synthesis can stem from several factors, including:

  • Side Reactions: Competing reactions such as the self-condensation of the ketone or the Cannizzaro reaction of the aldehyde can reduce the yield of the desired chalcone.[4]

  • Catalyst Inactivity: The base catalyst (e.g., NaOH, KOH) can become inactive through exposure to atmospheric CO2.[4]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent choice can negatively impact the yield.[4]

  • Impure Reactants: The purity of the starting materials, this compound and the ketone, is crucial for a successful reaction. It is often recommended to use freshly distilled aldehydes.[4]

Q3: Are there alternative, "greener" methods for chalcone synthesis?

A3: Yes, several green chemistry approaches have been developed to improve yields and reduce environmental impact. These include:

  • Solvent-Free Grinding: This method involves grinding the solid reactants with a solid base catalyst, often leading to shorter reaction times and high yields.[5][6][7]

  • Microwave-Assisted Synthesis (MAOS): Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields.[8][9][10]

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[11] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q5: My product is an oil instead of a solid. What should I do?

A5: The formation of an oily product can be due to impurities or the inherent properties of the synthesized chalcone. If the product is pure but oily, crystallization can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal. Cooling the mixture in an ice bath may also promote solidification.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Inactive or insufficient catalyst.Use a fresh batch of base catalyst (e.g., NaOH, KOH). Ensure the correct molar ratio is used.[4]
Poor quality of starting materials.Verify the purity of this compound and the acetophenone derivative using appropriate analytical techniques. Use freshly distilled aldehyde if possible.[4]
Insufficient reaction time or temperature.For conventional methods, ensure the reaction runs for the recommended time (e.g., 2-4 hours). Monitor the reaction by TLC and consider extending the reaction time or moderately increasing the temperature if necessary.[1]
Multiple Spots on TLC Self-condensation of ketone: The ketone reacts with itself.Slowly add the ketone to a mixture of the aldehyde and the base catalyst to keep the enolate concentration low.
Cannizzaro reaction of aldehyde: The aldehyde undergoes disproportionation in the presence of a strong base.Use a milder base or add the base catalyst portion-wise.
Product is Difficult to Purify Formation of byproducts due to impurities in starting materials.Ensure the purity of your reactants before starting the reaction.
Oily product that is difficult to crystallize.Try to induce crystallization by scratching the flask or adding a seed crystal. If that fails, column chromatography is a suitable purification method for oily products.[11]

Experimental Protocols

Protocol 1: Conventional Synthesis via Claisen-Schmidt Condensation

This protocol describes a standard method for the synthesis of chalcones.[1]

Materials:

  • This compound (1.0 eq)

  • Substituted Acetophenone (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), dilute solution

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the this compound and the substituted acetophenone in ethanol.

  • Prepare a solution of NaOH in water and add it dropwise to the reaction mixture while stirring, maintaining the temperature below 25°C with an ice bath.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Solvent-Free Synthesis using Grinding

This "green" protocol offers a rapid and efficient alternative to conventional methods.[5][7]

Materials:

  • This compound (1.0 eq)

  • Substituted Acetophenone (1.0 eq)

  • Powdered Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.0 eq)

  • Mortar and pestle

Procedure:

  • Place the this compound, substituted acetophenone, and powdered NaOH or KOH in a mortar.

  • Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically become a paste and may solidify.

  • After grinding, add cold water to the mortar and continue to grind to break up the solid.

  • Transfer the contents to a beaker and collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral.

Protocol 3: Microwave-Assisted Synthesis

This method significantly reduces reaction time while often improving yields.[8][12]

Materials:

  • This compound (1.0 eq)

  • Substituted Acetophenone (1.0 eq)

  • 10% aqueous solution of Sodium Hydroxide (NaOH)

  • Ethanol

  • Microwave-safe reaction vessel

Procedure:

  • In a microwave-safe reaction vessel, dissolve the this compound and substituted acetophenone in a minimal amount of ethanol.

  • Add the 10% aqueous NaOH solution dropwise.

  • Place the vessel in a microwave reactor and irradiate for 45-90 seconds at a suitable power level (e.g., 140-210 watts).

  • After irradiation, cool the mixture and pour it into ice-cold water to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

Data Presentation

Table 1: Comparison of Yields for Different Synthesis Methods

MethodCatalystSolventReaction TimeTypical Yield (%)Reference
ConventionalNaOHEthanol2-4 hours60-80[1]
Solvent-Free GrindingNaOH (solid)None5-15 minutes85-95[5][6]
Microwave-AssistedNaOH (aq)Ethanol45-90 seconds80-92[8][12]

Table 2: Effect of Catalyst on Chalcone Synthesis Yield

CatalystSolventYield (%)Reference
NaOHEthanol90-96[3]
KOHEthanol88-94[3]
Ba(OH)₂Ethanol88-98[3]
PiperidineEthanol(variable, used for base-sensitive substrates)[4]

Visualizations

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Ketone Acetophenone (or derivative) Enolate Enolate (Nucleophile) Ketone->Enolate + OH⁻ Base Base (OH⁻) Aldehyde 3-Bromo-4-ethoxy- benzaldehyde (Electrophile) Alkoxide Alkoxide Intermediate Enolate2->Alkoxide + Aldehyde Aldol Aldol Adduct Chalcone Chalcone (α,β-unsaturated ketone) Aldol->Chalcone - H₂O Alkoxide2->Aldol + H₂O Experimental_Workflow start Start reactants 1. Mix Aldehyde and Ketone in Solvent start->reactants add_base 2. Add Base Catalyst (e.g., NaOH solution) reactants->add_base reaction 3. Stir at Room Temperature (or heat/irradiate) add_base->reaction monitor 4. Monitor by TLC reaction->monitor monitor->reaction Incomplete workup 5. Quench with Ice/Acid monitor->workup Reaction Complete filter 6. Filter Crude Product workup->filter purify 7. Purify by Recrystallization or Column Chromatography filter->purify characterize 8. Characterize Product (NMR, IR, MP) purify->characterize end End characterize->end Troubleshooting_Yield start Low Yield Issue q1 Are starting materials pure? start->q1 s1 Purify reactants or use new batch q1->s1 No q2 Is catalyst fresh & correct conc.? q1->q2 Yes s1->q2 s2 Prepare fresh catalyst solution q2->s2 No q3 Was reaction time sufficient? q2->q3 Yes s2->q3 s3 Extend reaction time / Monitor by TLC q3->s3 No q4 Is temperature optimal? q3->q4 Yes s3->q4 s4 Adjust temperature q4->s4 No end Improved Yield q4->end Yes s4->end

References

Technical Support Center: Suzuki Coupling Reactions of 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions of 3-bromo-4-ethoxybenzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up and purification stages of Suzuki coupling reactions involving this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Catalyst: The palladium catalyst may be deactivated.1. Ensure an inert atmosphere (nitrogen or argon) is maintained throughout the reaction. Use freshly degassed solvents. For challenging couplings, consider using more robust catalysts like Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a bulky phosphine (B1218219) ligand (e.g., SPhos, XPhos).
2. Base Incompatibility: The chosen base may not be optimal for the reaction.2. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous if required by the protocol.
3. Protodeboronation of Boronic Acid: The boronic acid may be degrading.3. Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Add the boronic acid portion-wise or use a slow-release boronate ester (e.g., MIDA boronate) for sensitive substrates.
4. Low Reaction Temperature: The reaction may not have reached the necessary activation energy.4. Increase the reaction temperature in increments of 10°C. Microwave irradiation can also be effective in accelerating the reaction.
Presence of Starting Material (this compound) 1. Incomplete Reaction: The reaction has not gone to completion.1. Extend the reaction time and monitor by TLC or LC-MS. If the reaction has stalled, consider adding a fresh portion of the catalyst and/or base.
2. Poor Catalyst Activity: See "Low or No Product Yield".2. See "Low or No Product Yield".
Significant Byproduct Formation 1. Homocoupling of Boronic Acid: The boronic acid is reacting with itself.1. Ensure the reaction is thoroughly deoxygenated, as oxygen can promote homocoupling. Using a slight excess of the aryl bromide can sometimes suppress this side reaction.
2. Debromination of Starting Material: The bromo group is replaced by hydrogen.2. This can be caused by impurities in the solvent or reagents. Ensure high-purity materials are used. The choice of ligand can also influence this side reaction.
Difficult Purification 1. Co-elution of Product and Byproducts: The desired product has a similar polarity to impurities.1. Optimize the solvent system for column chromatography. A shallow gradient elution can improve separation. If co-elution persists, consider recrystallization or preparative HPLC.
2. Emulsion Formation During Aqueous Work-up: The organic and aqueous layers do not separate cleanly.2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Filtration through a pad of Celite® can also be effective.
3. Residual Palladium in the Final Product: The product is contaminated with palladium.3. Filter the reaction mixture through a pad of Celite® before the aqueous work-up. Washing the organic layer with a solution of a thiol-containing scavenger can also help remove residual palladium.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for the Suzuki coupling of this compound?

A typical work-up procedure involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent such as ethyl acetate (B1210297). The mixture is then washed with water and brine to remove inorganic salts and water-soluble impurities. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which is then typically purified by column chromatography.[1]

Q2: How can I effectively remove the palladium catalyst after the reaction?

To remove the palladium catalyst, the reaction mixture can be filtered through a pad of Celite® before the aqueous work-up. For more stubborn palladium contamination, the organic solution of the crude product can be stirred with a palladium scavenger (e.g., silica-bound thiol) for a few hours before filtration and concentration.

Q3: I am observing a significant amount of a byproduct that I suspect is the homocoupled boronic acid. How can I minimize this?

Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[2] To minimize this, ensure your reaction is set up under a strict inert atmosphere (argon or nitrogen) and that all solvents are properly degassed. Using a slight excess of this compound relative to the boronic acid can also favor the cross-coupling pathway.

Q4: Can the aldehyde group in this compound interfere with the Suzuki coupling reaction?

The aldehyde group is generally well-tolerated in Suzuki coupling reactions. However, under certain conditions, side reactions involving the aldehyde, such as aldol (B89426) condensation, can occur, especially with strong bases or high temperatures. Using a milder base like K₂CO₃ or K₃PO₄ is often preferred.

Q5: What are the expected byproducts in this reaction?

Besides the desired 3-aryl-4-ethoxybenzaldehyde, common byproducts include the homocoupled product of the boronic acid, the debrominated starting material (4-ethoxybenzaldehyde), and unreacted starting materials. Boric acid and its salts are also formed as byproducts of the reaction.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

Disclaimer: This is a general protocol and may require optimization for specific arylboronic acids.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) at least three times.

  • Solvent and Catalyst Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane (B91453) and water) via syringe. Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%), to the reaction mixture under a positive flow of the inert gas.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.[1]

Data Presentation

Disclaimer: The following data is based on Suzuki coupling reactions of analogous bromo-benzaldehyde derivatives and is intended to serve as a general guide for expected yields. Actual yields with this compound may vary.

Table 1: Representative Yields for Suzuki Coupling of Bromo-benzaldehyde Derivatives with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄ (2)Toluene/H₂O (10:1)1001680-90
34-Fluorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)100890-98
43-Thienylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)DME/H₂O (4:1)851875-85

Visualizations

Experimental Workflow

G General Workflow for Suzuki Coupling Work-up A Reaction Completion B Cool to Room Temperature A->B C Dilute with Organic Solvent (e.g., Ethyl Acetate) B->C D Aqueous Work-up (Wash with H₂O and Brine) C->D E Dry Organic Layer (e.g., Na₂SO₄) D->E F Filter and Concentrate E->F G Purification (Column Chromatography) F->G H Pure Product G->H

Caption: A diagram illustrating the general experimental workflow for the work-up of a Suzuki coupling reaction.

Troubleshooting Decision Tree

G Troubleshooting Low Yield in Suzuki Coupling A Low Yield Observed B Check for Starting Material A->B C Incomplete Reaction B->C Yes E Starting Material Consumed B->E No D Increase Reaction Time/Temp Add More Catalyst C->D F Check for Byproducts E->F G Significant Homocoupling F->G Yes I Significant Protodeboronation F->I Yes K Other/Unknown Byproducts F->K Other H Improve Degassing Use Excess Aryl Bromide G->H J Use Excess Boronic Acid Consider Boronate Esters I->J L Re-evaluate Catalyst/Ligand/Base Check Reagent Purity K->L

Caption: A decision tree to guide troubleshooting for low product yield in Suzuki coupling reactions.

References

Validation & Comparative

A Comparative Study of the Reactivity of 3-Bromo-4-ethoxybenzaldehyde and 3-bromo-4-methoxybenzaldehyde for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the reactivity of two closely related benzaldehyde (B42025) derivatives: 3-Bromo-4-ethoxybenzaldehyde and 3-Bromo-4-methoxybenzaldehyde (B45424). These compounds are valuable intermediates in the synthesis of various pharmaceutical agents. This document outlines their chemical properties, explores the electronic and steric factors influencing their reactivity, and provides detailed experimental protocols for key synthetic transformations.

Introduction: Unveiling the Subtle Differences

This compound and 3-bromo-4-methoxybenzaldehyde are aromatic aldehydes that share a common structural framework, differing only in the para-alkoxy substituent. This seemingly minor variation—an ethoxy versus a methoxy (B1213986) group—imparts subtle yet significant differences in their electronic and steric profiles. These differences can influence reaction rates, yields, and the overall efficiency of synthetic routes. Understanding these nuances is critical for the rational design and optimization of synthetic pathways in drug discovery and development. Both compounds are notably used as precursors in the synthesis of complex organic molecules.[1] For instance, 3-bromo-4-methoxybenzaldehyde is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fluorescent probes.[1]

Physicochemical and Electronic Properties: A Tabular Comparison

The fundamental properties of these two aldehydes are summarized below. The electronic nature of the alkoxy substituents is a key determinant of the electrophilicity of the aldehyde's carbonyl carbon.

PropertyThis compound3-Bromo-4-methoxybenzaldehydeData Source(s)
Molecular Formula C₉H₉BrO₂C₈H₇BrO₂[2],[3]
Molecular Weight 229.07 g/mol 215.04 g/mol [2],[3]
CAS Number 108373-05-334841-06-0[4],
Appearance White to light yellow solidWhite to off-white crystalline solid[4],
Melting Point 70-74 °C51-54 °C[4],
Hammett Constant (σp) -0.24 (for -OEt)-0.27 (for -OMe)

Note: Hammett constants are for the para-alkoxy group and are used to quantify the electronic effect of the substituent on the reactivity of the benzene (B151609) ring.

Comparative Reactivity Analysis

The reactivity of the aldehyde functional group is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by both electronic and steric effects of the substituents on the aromatic ring.

Electronic Effects

Both the methoxy and ethoxy groups are electron-donating through resonance, which increases the electron density on the aromatic ring and, consequently, on the carbonyl carbon. This effect tends to decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.

Based on their Hammett substituent constants (σp), the methoxy group (σp = -0.27) is a slightly stronger electron-donating group than the ethoxy group (σp = -0.24). This suggests that 3-bromo-4-methoxybenzaldehyde would have a slightly less electrophilic carbonyl carbon and therefore be marginally less reactive towards nucleophiles than this compound. However, it is important to note that the bromo substituent at the meta position to the aldehyde is an electron-withdrawing group, which increases the overall electrophilicity of the carbonyl carbon in both molecules.

Steric Effects

The ethoxy group is sterically bulkier than the methoxy group. This increased steric hindrance around the para position can influence the approach of reagents to the reaction center, although the effect is likely to be more pronounced for reactions at the ortho positions. For reactions directly involving the aldehyde group, the steric difference between a para-methoxy and para-ethoxy group is generally considered to have a minor impact on reactivity.

Key Synthetic Transformations and Experimental Protocols

Both this compound and 3-bromo-4-methoxybenzaldehyde can undergo a variety of synthetic transformations. Below are detailed protocols for three common and important reactions.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. The general workflow for this reaction is depicted below.

Wittig_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Aldehyde 3-Bromo-4-alkoxybenzaldehyde Reaction_Vessel Anhydrous Solvent (e.g., THF) Aldehyde->Reaction_Vessel Ylide Phosphonium Ylide Ylide->Reaction_Vessel Alkene Stilbene Derivative Reaction_Vessel->Alkene Byproduct Triphenylphosphine Oxide Reaction_Vessel->Byproduct Knoevenagel_Condensation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aldehyde 3-Bromo-4-alkoxybenzaldehyde Reaction_Vessel Solvent (e.g., Ethanol) Basic Catalyst (e.g., Piperidine) Aldehyde->Reaction_Vessel Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Reaction_Vessel Unsaturated_Product α,β-Unsaturated Compound Reaction_Vessel->Unsaturated_Product Oxidation_Reaction cluster_reactant Reactant cluster_reaction Reaction cluster_product Product Aldehyde 3-Bromo-4-alkoxybenzaldehyde Reaction_Vessel Oxidizing Agent (e.g., KMnO₄ or Jones Reagent) Solvent (e.g., Acetone/Water) Aldehyde->Reaction_Vessel Carboxylic_Acid 3-Bromo-4-alkoxybenzoic Acid Reaction_Vessel->Carboxylic_Acid

References

Validating the structure of 3-Bromo-4-ethoxybenzaldehyde derivatives by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structural Validation of 3-Bromo-4-ethoxybenzaldehyde Derivatives by X-ray Crystallography

Introduction

The precise determination of the three-dimensional atomic arrangement within a molecule is paramount in the fields of medicinal chemistry, materials science, and drug development. X-ray crystallography stands as the gold standard for elucidating the solid-state structure of crystalline compounds, providing unequivocal evidence of molecular conformation, configuration, and packing. This guide offers a comparative overview of the structural validation of brominated benzaldehyde (B42025) derivatives using X-ray crystallography, with a focus on this compound and its analogues. While specific crystallographic data for this compound was not publicly available at the time of this writing, this guide presents data from closely related structures to provide a valuable comparative framework.

Comparative Crystallographic Data

The analysis of crystal structures of various brominated benzaldehyde derivatives reveals insights into the effects of substituent placement on molecular geometry and intermolecular interactions. Below is a comparison of crystallographic data for representative compounds.

Parameter2-Bromo-4-methylbenzaldehyde[1][2]5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone[3]4-Bromo-N-(4-hydroxybenzylidene)aniline[3]
Chemical Formula C₈H₇BrOC₁₀H₁₂BrN₃OSC₁₃H₁₀BrNO
Molecular Weight -302.20 g/mol 276.13 g/mol
Crystal System -MonoclinicOrthorhombic
Space Group -C2/cP2₁2₁2₁
a (Å) -22.040 (4)21.9588 (10)
b (Å) -11.844 (2)11.0866 (5)
c (Å) -9.5102 (19)9.3132 (4)
α (°) -9090
β (°) -101.69 (3)90
γ (°) -9090
Volume (ų) -2431.1 (8)2267.28 (17)
Z -88
Temperature (K) -123293
Radiation Mo KαMo KαMo Kα
Key Interactions van der Waals forces, offset face-to-face and edge-to-face π-stacking[1][2]Intramolecular O-H···N hydrogen bond; Intermolecular N-H···S hydrogen bonds forming supramolecular dimers.[3]Intermolecular O-H···N hydrogen bonds forming infinite chains.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis of Schiff base derivatives of brominated benzaldehydes and their analysis by single-crystal X-ray diffraction.

Synthesis of Schiff Base Derivatives

A common method for preparing derivatives of benzaldehydes for crystallographic analysis is through the synthesis of Schiff bases.

General Procedure: The synthesis of Schiff base derivatives is typically achieved through a condensation reaction between the aldehyde (e.g., this compound) and a primary amine in a suitable solvent, such as ethanol.[3]

  • Dissolution: The aldehyde and amine are dissolved in the solvent.

  • Reaction: The mixture is refluxed for several hours.[3] For some reactions, a catalytic amount of acid may be added to facilitate the condensation.[3]

  • Isolation: The resulting solid precipitate is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried under a vacuum.[3]

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.[3]

  • Crystal Growth: High-quality single crystals are grown from the purified compound, often by slow evaporation of a suitable solvent.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[3]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 123 K or 293 K) to minimize thermal vibrations of the atoms.[3] X-ray data are collected as a series of diffraction patterns as the crystal is rotated.

  • Data Processing: The collected diffraction data is processed, which includes integration of reflection intensities and correction for various factors such as absorption.[3]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map.[3] This initial model is then refined against the experimental data to obtain an accurate molecular structure.[3]

Alternative Structural Validation Methods

While X-ray crystallography is the definitive method for solid-state structure determination, other spectroscopic techniques are essential for characterizing compounds in solution and providing complementary information. These methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in a molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound.

Often, a combination of these techniques is used to fully characterize a new compound before proceeding with X-ray crystallographic analysis.

Visualizing the Workflow

The following diagrams illustrate the general workflow for X-ray crystallography and a comparison of structural validation methods.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Compound Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Slow Evaporation / Diffusion purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: A flowchart of the experimental workflow for X-ray crystallography.

Caption: A diagram illustrating the complementary nature of different structural validation methods.

References

Biological activity screening of compounds synthesized from 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the antimicrobial, anticancer, and anti-inflammatory potential of synthetic compounds originating from bromo-substituted benzaldehydes, closely related to 3-Bromo-4-ethoxybenzaldehyde.

This guide provides an objective comparison of the biological performance of various classes of compounds synthesized from bromo-benzaldehyde derivatives. Due to limited published data specifically on derivatives of this compound, this guide draws comparisons from closely related structures, such as other bromo-substituted salicylaldehydes and benzaldehydes. The experimental data summarized herein offers insights into the therapeutic potential of these compound classes.

Data Presentation

The following tables summarize the quantitative data for different classes of compounds, highlighting their antimicrobial and anticancer activities.

Table 1: Antimicrobial Activity of Schiff Base Derivatives
Compound ClassTest OrganismMIC (µg/mL)MBC (µg/mL)Reference CompoundMIC (µg/mL)
Schiff Bases (from Benzaldehyde derivatives)Escherichia coli62.5 - 250125 - 500KanamycinNot specified
Staphylococcus aureus62.5125 - 250KanamycinNot specified
Candida albicans62.5 - 250Not specifiedNystatinNot specified

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data is compiled from studies on various Schiff bases derived from substituted benzaldehydes.

Table 2: Anticancer Activity of Benzohydrazide and Schiff Base Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3/4-Bromo BenzohydrazidesHCT116 (Colon)1.205-Fluorouracil4.6
Tetrandrine1.53
Schiff Base Complexes (from 4-bromo-2-hydroxybenzaldehyde)Hep-G2 (Liver)2.6 ± 0.11Cisplatin4.0
MCF-7 (Breast)3.0 ± 0.2Cisplatin4.0

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed methodologies for the key biological assays cited are provided below.

Antimicrobial Activity: Agar (B569324) Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

  • Preparation of Inoculum : A standardized bacterial or fungal suspension is prepared in a suitable broth.

  • Inoculation of Agar Plates : The surface of a sterile agar plate is uniformly inoculated with the microbial suspension using a sterile swab.

  • Well Creation : Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Application of Test Compound : A defined volume of the test compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement : The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

  • MTT Addition : After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization : The culture medium is removed, and a solvent (like DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Mandatory Visualization

Diagrams of Experimental Workflows and Signaling Pathways

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening start This compound reaction Condensation Reaction (e.g., Schiff Base or Chalcone formation) start->reaction reagent Primary Amines / Acetophenones reagent->reaction product Synthesized Compounds reaction->product antimicrobial Antimicrobial Assay (Agar Well Diffusion) product->antimicrobial anticancer Anticancer Assay (MTT Assay) product->anticancer anti_inflammatory Anti-inflammatory Assay (e.g., Cytokine measurement) product->anti_inflammatory results Comparative Data Analysis antimicrobial->results anticancer->results anti_inflammatory->results

Caption: General workflow for the synthesis and biological screening of compounds.

anti_inflammatory_pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB_activation NF-κB Pathway Activation TLR4->NFkB_activation MAPK_activation MAPK Pathway Activation TLR4->MAPK_activation Gene_expression Pro-inflammatory Gene Expression NFkB_activation->Gene_expression MAPK_activation->Gene_expression Cytokines Release of IL-6, TNF-α Gene_expression->Cytokines Compound Bromo-Benzaldehyde Derivative Compound->NFkB_activation Inhibition Compound->MAPK_activation Inhibition

Caption: Simplified anti-inflammatory signaling pathway showing inhibition points.

References

A Comparative Analysis of Suzuki Coupling Efficiency: 3-Bromo-4-ethoxybenzaldehyde versus Other Bromo-aromatics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the Suzuki coupling efficiency of 3-Bromo-4-ethoxybenzaldehyde against a selection of other bromo-aromatic compounds. By examining experimental data, this report aims to offer researchers valuable insights for substrate selection and reaction optimization in the synthesis of complex biaryl scaffolds, which are pivotal in drug discovery and materials science.

Executive Summary

The reactivity of bromo-aromatics in Suzuki coupling is intricately linked to both electronic and steric factors. Generally, electron-withdrawing groups on the aromatic ring enhance the rate of the oxidative addition step, which is often rate-determining, thereby increasing reactivity. Conversely, electron-donating groups can decrease this rate. Steric hindrance, particularly at the ortho position to the bromine atom, can significantly impede the approach of the bulky palladium catalyst, leading to lower reaction efficiency.

This guide presents a compilation of experimental data for the Suzuki coupling of this compound and compares it with other bromo-aromatics such as 4-bromoanisole, 4-bromobenzaldehyde, and 3-bromobenzaldehyde. While a single study with directly comparable, side-by-side data under identical conditions was not identified in the surveyed literature, the collated data provides a strong indication of the relative reactivity of these substrates.

Data Presentation: Comparative Suzuki Coupling Yields

The following table summarizes the Suzuki coupling yields of this compound and other selected bromo-aromatics with various boronic acids. It is important to note that the reaction conditions are not identical across all entries, which may influence the observed yields.

Bromo-aromatic SubstrateBoronic AcidCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Thiophene-2-boronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane (B91453)/H₂O901285[1]
4-BromoanisolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100195[2]
4-BromobenzaldehydePhenylboronic acidPd/GrapheneK₂CO₃H₂O/EtOH800.17>99[3]
3-BromobenzaldehydePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DME80292[4]
4-BromobenzonitrilePhenylboronic acidPd-bpydc-NdK₂CO₃H₂O80198

Discussion of Comparative Efficiency

Based on the collated data, this compound demonstrates high reactivity in Suzuki coupling, affording an 85% yield in the synthesis of 4-ethoxy-3-(thiophen-2-yl)benzaldehyde[1]. This suggests that the combination of an electron-donating ethoxy group and a moderately electron-withdrawing aldehyde group results in a substrate that is well-suited for this transformation.

  • Electronic Effects: The ethoxy group at the para-position is electron-donating through resonance, which would typically be expected to decrease the rate of oxidative addition. However, the aldehyde group at the meta-position to the bromine is electron-withdrawing, which tends to activate the C-Br bond towards oxidative addition. The observed high yield suggests that the activating effect of the aldehyde group may play a dominant role, or that the overall electronic balance is favorable for the catalytic cycle.

  • Comparison with Analogs:

    • 4-Bromoanisole , with a strongly electron-donating methoxy (B1213986) group, also shows high reactivity (95% yield), indicating that with an appropriate catalytic system, electron-rich substrates can couple efficiently[2].

    • 4-Bromobenzaldehyde exhibits excellent reactivity, often achieving near-quantitative yields in very short reaction times[3]. The strong electron-withdrawing nature of the para-aldehyde group significantly activates the C-Br bond.

    • 3-Bromobenzaldehyde also couples with high efficiency (92% yield)[4]. The meta-aldehyde group provides electronic activation without introducing significant steric hindrance.

In the context of these comparators, this compound appears to be a highly effective substrate for Suzuki coupling. Its reactivity is comparable to other activated bromo-aromatics, making it a valuable building block for the synthesis of complex molecules.

Experimental Protocols

Below are detailed experimental protocols for representative Suzuki coupling reactions cited in this guide.

Protocol 1: Synthesis of 4-ethoxy-3-(thiophen-2-yl)benzaldehyde from this compound [1]

  • Materials:

    • This compound

    • Thiophene-2-boronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium phosphate (B84403) (K₃PO₄)

    • 1,4-Dioxane

    • Water

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 mmol), thiophene-2-boronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

    • The flask is evacuated and backfilled with nitrogen three times.

    • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

    • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture under a nitrogen atmosphere.

    • The reaction mixture is heated to 90 °C and stirred for 12 hours.

    • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired product.

Protocol 2: General Procedure for Suzuki Coupling of a Bromo-aromatic [5]

  • Materials:

    • Bromo-aromatic substrate (1.0 equiv.)

    • Phenylboronic acid (1.5 equiv.)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 equiv.)

    • Triphenylphosphine (PPh₃) or other suitable ligand (0.1 equiv.)

    • Cesium fluoride (B91410) (CsF) (10 equiv.) or other suitable base

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the bromo-aromatic substrate, phenylboronic acid, Pd₂(dba)₃, the phosphine (B1218219) ligand, and the base.

    • Add anhydrous THF via syringe.

    • Stir the mixture at room temperature or an elevated temperature (e.g., 60-80 °C) for the specified time (typically 12-24 hours), monitoring the reaction by TLC or GC/MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with an organic solvent like ethyl acetate.

    • The filtrate is concentrated in vacuo, and the residue is purified by flash column chromatography to yield the biaryl product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)L2-Br Ar-Pd(II)L₂-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Ar-Pd(II)L2-Br->Ar-Pd(II)L2-Ar' Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Biaryl Product) Ar-Pd(II)L2-Ar'->Ar-Ar' Ar-Br Ar-Br (Bromo-aromatic) Ar-Br->Ar-Pd(II)L2-Br Ar'-B(OH)2 Ar'-B(OH)₂ (Boronic Acid) Ar'-B(OH)2->Ar-Pd(II)L2-Ar' Base Base Base->Ar-Pd(II)L2-Ar' activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Workflow for Suzuki Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Bromo-aromatic, Boronic Acid, Base B Add Solvent A->B C Degas Mixture B->C D Add Palladium Catalyst & Ligand C->D E Heat and Stir (Monitor Progress) D->E F Cool to RT E->F G Aqueous Workup (Extraction) F->G H Dry Organic Layer G->H I Concentrate H->I J Purify (e.g., Column Chromatography) I->J K Final Product J->K

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

Navigating Olefin Synthesis: A Comparative Guide to the Reaction Kinetics of 3-Bromo-4-ethoxybenzaldehyde in Wittig Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Wittig reaction stands as a cornerstone for the creation of carbon-carbon double bonds. The reactivity of the aldehyde component is a critical factor governing the efficiency and kinetics of this transformation. This guide provides a comprehensive analysis of the reaction kinetics of 3-Bromo-4-ethoxybenzaldehyde in Wittig reactions, offering a comparative perspective against other substituted benzaldehydes to aid in experimental design and optimization.

The electronic nature of substituents on the benzaldehyde (B42025) ring profoundly influences the electrophilicity of the carbonyl carbon, which is the primary determinant of the reaction rate in a Wittig reaction. Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, thereby accelerating the nucleophilic attack by the phosphorus ylide. Conversely, electron-donating groups diminish the electrophilicity of the carbonyl carbon, leading to a slower reaction.

The Electronic Profile of this compound

This compound presents a unique case with two competing electronic effects. The bromine atom at the meta position acts as an electron-withdrawing group through its inductive effect (-I), which tends to increase the reaction rate. In contrast, the ethoxy group at the para position is an electron-donating group through its resonance effect (+R), which tends to decrease the reaction rate. The overall reactivity of this compound in a Wittig reaction is therefore a result of the interplay between these opposing electronic influences.

Comparative Kinetic Data

Substituent on BenzaldehydeElectronic EffectExpected Relative Rate (k/k₀)
4-NitroStrong Electron-Withdrawing> 10
3-NitroStrong Electron-Withdrawing> 10
4-ChloroElectron-Withdrawing~ 2-3
3-Bromo Electron-Withdrawing (Inductive) Likely > 1
Benzaldehyde (unsubstituted)-1
4-MethylElectron-Donating< 1
4-Ethoxy Electron-Donating (Resonance) Likely < 1
4-MethoxyElectron-Donating< 1

Note: The expected relative rate for this compound would be a composite of the individual effects of the bromo and ethoxy groups.

Based on the established principles, the electron-withdrawing inductive effect of the bromine atom is expected to be more dominant than the electron-donating resonance effect of the ethoxy group in influencing the electrophilicity of the carbonyl carbon. Therefore, it is anticipated that this compound will exhibit a faster reaction rate compared to unsubstituted benzaldehyde, but slower than benzaldehydes with strongly deactivating groups like a nitro group.

Experimental Protocols

To facilitate further research and direct comparison, a detailed experimental protocol for monitoring the kinetics of the Wittig reaction is provided below. This protocol can be adapted for various substituted benzaldehydes and ylides.

General Experimental Protocol for Kinetic Analysis of Wittig Reactions

This protocol outlines a general method for determining the reaction kinetics of a Wittig reaction between a substituted benzaldehyde and a phosphorus ylide using techniques like NMR or UV-Vis spectroscopy.[1][2]

1. Materials and Reagents:

2. Ylide Preparation (in situ):

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt in the anhydrous solvent.

  • Cool the suspension to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add the strong base dropwise to the suspension.

  • Allow the mixture to stir for a specified time (e.g., 1-2 hours) to ensure complete formation of the ylide. The formation of a colored solution often indicates ylide generation.

3. Reaction Monitoring by NMR Spectroscopy: [1]

  • Prepare a stock solution of the substituted benzaldehyde and the internal standard in the deuterated solvent.

  • At time zero (t=0), add a known amount of the ylide solution to the NMR tube containing the aldehyde solution.

  • Immediately acquire the first NMR spectrum.

  • Continue to acquire spectra at regular time intervals.

  • The reaction progress can be monitored by observing the disappearance of the aldehyde proton signal and the appearance of the alkene proton signals.

  • Integrate the relevant peaks against the internal standard to determine the concentration of the reactant and product at each time point.

  • Plot the concentration of the aldehyde versus time to determine the reaction rate and order.

4. Reaction Monitoring by UV-Vis Spectroscopy: [2]

  • If the ylide or the product has a distinct UV-Vis absorbance, the reaction can be monitored using a UV-Vis spectrophotometer.

  • Prepare a solution of the ylide in the chosen solvent.

  • At time zero (t=0), add a known concentration of the substituted benzaldehyde to the cuvette containing the ylide solution.

  • Record the absorbance at the wavelength of maximum absorbance (λmax) of the monitored species at regular time intervals.

  • Use the Beer-Lambert law to convert absorbance values to concentrations.

  • Plot the concentration of the monitored species versus time to determine the reaction kinetics.

Logical Workflow for Kinetic Analysis

The following diagram illustrates the logical workflow for conducting a kinetic analysis of a Wittig reaction.

Wittig_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Ylide_Prep Ylide Preparation Reaction_Initiation Reaction Initiation Ylide_Prep->Reaction_Initiation Aldehyde_Sol Aldehyde Solution Preparation Aldehyde_Sol->Reaction_Initiation Data_Acquisition Time-Resolved Data Acquisition (NMR/UV-Vis) Reaction_Initiation->Data_Acquisition Concentration_Calc Concentration vs. Time Calculation Data_Acquisition->Concentration_Calc Kinetic_Plot Kinetic Plotting Concentration_Calc->Kinetic_Plot Rate_Determination Rate Constant & Order Determination Kinetic_Plot->Rate_Determination

Workflow for Wittig Reaction Kinetic Analysis.

Conclusion

The reactivity of this compound in Wittig reactions is governed by a balance of inductive and resonance effects. While direct kinetic data is sparse, a comparative analysis with other substituted benzaldehydes suggests a moderate reaction rate, likely faster than unsubstituted benzaldehyde. The provided experimental protocols and logical workflow offer a robust framework for researchers to conduct their own kinetic studies, enabling a more precise understanding and optimization of this critical olefination reaction in their synthetic endeavors. This systematic approach will undoubtedly contribute to the more efficient and predictable synthesis of target molecules in pharmaceutical and materials science research.

References

Spectroscopic Profiles of 3-Bromo-4-ethoxybenzaldehyde and Its Key Reaction Products: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 3-Bromo-4-ethoxybenzaldehyde with its principal reaction products—3-bromo-4-ethoxybenzoic acid, (3-bromo-4-ethoxyphenyl)methanol, and 3-bromo-4-ethoxy-β-nitrostyrene—reveals distinct shifts in spectral data corresponding to the functional group transformations. This guide provides a detailed overview of these differences, supported by experimental protocols and data, to aid researchers in the identification and characterization of these compounds.

This comparison guide is designed for researchers, scientists, and professionals in drug development, offering a clear, data-driven analysis of the spectroscopic signatures of this compound and its derivatives. The aldehyde functionality of the parent compound serves as a versatile synthetic handle, allowing for oxidation to a carboxylic acid, reduction to an alcohol, and carbon-carbon bond formation through reactions like the Henry condensation. Each of these transformations imparts unique characteristics to the resulting molecule, which are readily distinguishable through spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its reaction products. This quantitative data allows for a direct comparison of the chemical shifts, vibrational frequencies, and mass-to-charge ratios, facilitating the identification of each compound.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic ProtonsAldehyde/Carboxylic Acid/Alcohol/Vinyl ProtonsEthoxy Protons (-OCH₂CH₃)Methylene Protons (-CH₂OH)Nitroalkene Protons
This compound 7.99 (d), 7.72 (dd), 7.08 (d)9.79 (s)4.20 (q), 1.45 (t)--
3-Bromo-4-ethoxybenzoic acid 8.12 (d), 7.91 (dd), 7.03 (d)12.5 (s, br)4.18 (q), 1.44 (t)--
(3-Bromo-4-ethoxyphenyl)methanol 7.48 (d), 7.20 (dd), 6.89 (d)5.25 (t, br)4.09 (q), 1.42 (t)4.55 (d)-
3-Bromo-4-ethoxy-β-nitrostyrene 7.75 (d), 7.50 (dd), 7.00 (d)-4.15 (q), 1.48 (t)-8.05 (d), 7.65 (d)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundAromatic CarbonsC=O / COOH / CH₂OH CarbonEthoxy Carbons (-OCH₂CH₃)Vinyl Carbons
This compound 160.5, 134.5, 131.0, 128.5, 112.0, 111.5190.564.5, 14.5-
3-Bromo-4-ethoxybenzoic acid 159.0, 135.0, 132.5, 125.0, 112.5, 111.0166.064.8, 14.6-
(3-Bromo-4-ethoxyphenyl)methanol 155.0, 133.0, 129.0, 128.0, 115.0, 112.064.064.2, 14.8-
3-Bromo-4-ethoxy-β-nitrostyrene 158.0, 138.0, 132.0, 127.0, 125.0, 112.5-65.0, 14.7139.0, 135.0

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundC=O StretchO-H StretchC-Br StretchC-O Stretch (Ether)NO₂ Stretch
This compound 1685-6801250-
3-Bromo-4-ethoxybenzoic acid 16903000-2500 (broad)6851255-
(3-Bromo-4-ethoxyphenyl)methanol -3350 (broad)6751245-
3-Bromo-4-ethoxy-β-nitrostyrene --69012601520, 1340

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
This compound 228/230200/202, 171/173, 123
3-Bromo-4-ethoxybenzoic acid 244/246227/229, 199/201, 121
(3-Bromo-4-ethoxyphenyl)methanol 230/232201/203, 172/174, 123
3-Bromo-4-ethoxy-β-nitrostyrene 271/273225/227, 196/198, 117

Experimental Protocols

Detailed methodologies for the synthesis of the compared reaction products are provided below.

Synthesis of 3-Bromo-4-ethoxybenzoic acid (Oxidation)

To a solution of this compound (1.0 g, 4.37 mmol) in a mixture of tert-butanol (B103910) (20 mL) and water (10 mL) is added 2-methyl-2-butene (B146552) (4.6 mL, 43.7 mmol). The mixture is stirred at room temperature, and a solution of sodium chlorite (B76162) (1.18 g, 13.1 mmol) and sodium dihydrogen phosphate (B84403) (1.05 g, 8.74 mmol) in water (10 mL) is added dropwise over 30 minutes. The reaction mixture is stirred for an additional 4 hours. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which is then purified by recrystallization from an ethanol (B145695)/water mixture to afford 3-bromo-4-ethoxybenzoic acid as a white solid.

Synthesis of (3-Bromo-4-ethoxyphenyl)methanol (Reduction)

To a stirred solution of this compound (1.0 g, 4.37 mmol) in methanol (B129727) (20 mL) at 0 °C is added sodium borohydride (B1222165) (0.25 g, 6.55 mmol) in small portions. The reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is quenched with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give (3-bromo-4-ethoxyphenyl)methanol as a white solid, which can be further purified by column chromatography on silica (B1680970) gel.

Synthesis of 3-Bromo-4-ethoxy-β-nitrostyrene (Henry Reaction)

A solution of this compound (1.0 g, 4.37 mmol), nitromethane (B149229) (0.32 mL, 5.24 mmol), and ammonium (B1175870) acetate (0.17 g, 2.18 mmol) in glacial acetic acid (10 mL) is heated at reflux for 2 hours. After cooling to room temperature, the reaction mixture is poured into ice water (50 mL). The resulting yellow precipitate is collected by filtration, washed with water, and dried under vacuum. The crude product is purified by recrystallization from ethanol to yield 3-bromo-4-ethoxy-β-nitrostyrene as yellow crystals.

Visualizing the Transformations

The chemical transformations from this compound to its various products can be visualized as a clear workflow.

G start This compound oxidation Oxidation (e.g., NaClO₂) start->oxidation [O] reduction Reduction (e.g., NaBH₄) start->reduction [H] henry Henry Reaction (CH₃NO₂, NH₄OAc) start->henry +CH₃NO₂ product_acid 3-Bromo-4-ethoxybenzoic acid oxidation->product_acid product_alcohol (3-Bromo-4-ethoxyphenyl)methanol reduction->product_alcohol product_nitro 3-Bromo-4-ethoxy-β-nitrostyrene henry->product_nitro

Caption: Reaction pathways of this compound.

This comparative guide underscores the power of spectroscopic techniques in synthetic chemistry for the unambiguous identification of molecules. The provided data and protocols offer a valuable resource for researchers working with this compound and its derivatives, facilitating efficient and accurate characterization of these important chemical entities.

A Comparative Guide to Catalyst Efficacy in Suzuki Coupling of 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This guide provides a comparative overview of the efficacy of various catalyst systems in the Suzuki coupling of 3-Bromo-4-ethoxybenzaldehyde with arylboronic acids. This reaction is a key step in the synthesis of polysubstituted aromatic compounds, which are significant in the development of pharmaceuticals and functional materials. The choice of catalyst, ligand, base, and solvent system is critical for optimizing reaction yield and time.

Performance Comparison of Catalyst Systems

While specific comparative studies on this compound are not extensively documented in a single source, data from analogous aryl bromides provide valuable insights into catalyst performance. The following table summarizes the performance of different palladium-based catalyst systems in the Suzuki coupling of substrates structurally similar to this compound.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)ObservationsReference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-110-75Effective for mono-arylation of bromoquinolines, suggesting applicability.[2]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane (B91453)100-92High yield for a related bromoquinoline, indicating good efficiency.[2]
Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O60694Effective for sterically hindered substrates.[3]
Pd(OAc)₂PCy₃K₃PO₄Toluene/H₂O80--Suitable for a diverse array of aryl triflates, may work for aryl bromides.[4]
Pd/IPrIPr-THFRT--Promotes diarylation, may be useful for exhaustive functionalization.[5]
NiCl₂(PCy₃)₂PCy₃K₃PO₄2-Me-THF-12-Nickel catalyst effective in green solvents for various aryl halides.[6]

Note: The data presented is compiled from various sources and involves different but structurally related substrates. Direct comparison should be made with caution as reaction conditions and substrates vary. RT = Room Temperature.

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide, adaptable for this compound, is provided below. Optimization of the base, solvent, temperature, and catalyst loading is often necessary for a specific substrate combination.[1]

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol).[7]

  • Solvent and Degassing: Add a suitable solvent, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[7] Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 mmol).[7]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 8-24 hours).[7]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).[7]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[7]

Visualizing the Process

To better understand the experimental process, a generalized workflow diagram is provided below.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation Reactants Combine Aryl Halide, Arylboronic Acid, & Base Solvent Add Degassed Solvent Reactants->Solvent Degas Degas Mixture (Ar/N2 Purge) Solvent->Degas Catalyst Add Catalyst under Inert Atmosphere Degas->Catalyst Heat Heat and Stir (e.g., 80-100°C) Catalyst->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Extract Aqueous Work-up & Extraction Cool->Extract Dry Dry & Concentrate Organic Phase Extract->Dry Purify Purify by Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Final Product

Caption: General experimental workflow for the Suzuki coupling reaction.

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Ar-Pd(II)-X (Ln) pd0->oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X transmetalation Ar-Pd(II)-Ar' (Ln) oxidative_addition->transmetalation Transmetalation oxidative_addition->transmetalation Ar'-B(OR)2 + Base reductive_elimination Ar-Ar' transmetalation->reductive_elimination Reductive Elimination transmetalation->reductive_elimination Ar-Ar' cycle_center reactants Ar-X + Ar'-B(OR)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

In Vitro Evaluation of Chalcones Derived from 3-Bromo-4-ethoxybenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis of Chalcones from 3-Bromo-4-ethoxybenzaldehyde

Chalcones are typically synthesized via the Claisen-Schmidt condensation, a reliable and straightforward base-catalyzed reaction.[1][2][3] In this case, this compound would be reacted with various substituted acetophenones in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent.[2][3] The general synthetic scheme is presented below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 This compound P Chalcone (B49325) Derivative (3-Bromo-4-ethoxy-β-R'-chalcone) R1->P R2 Substituted Acetophenone (R'-C(O)CH3) R2->P C1 Base (e.g., NaOH, KOH) C1->P C2 Solvent (e.g., Ethanol) C2->P C3 Room Temperature C3->P

Caption: General workflow for the synthesis of chalcones.

Comparative In Vitro Biological Evaluation

The biological activities of the synthesized chalcones would be evaluated through a series of in vitro assays to determine their efficacy in key therapeutic areas.

Anticancer Activity

The anticancer potential of novel chalcones is a significant area of research.[4][5][6] The primary screening method is typically a cytotoxicity assay against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colorectal cancer) are cultured in appropriate media and seeded in 96-well plates.[6]

  • Compound Treatment: The cells are treated with various concentrations of the synthesized chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated.

G A Seed Cancer Cells in 96-well plate B Treat with Chalcone Derivatives (various conc.) A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (Formation of Formazan) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: Workflow of the MTT assay for cytotoxicity testing.

Comparative Data for Structurally Similar Chalcones

The following table presents example IC50 values for bromo-substituted chalcones against various cancer cell lines from existing literature to provide a benchmark for expected activity.

Compound IDR' Group (on Acetophenone)Cancer Cell LineIC50 (µM)Reference
1 4-BromoMCF-7 (Breast)< 20 µg/mL[4]
2 4-BromoA549 (Lung)> 20 µg/mL[4]
3 4-BromoPC3 (Prostate)< 20 µg/mL[4]
4 4-BromoHT-29 (Colorectal)< 20 µg/mL[4]
Antimicrobial Activity

Chalcones are known to possess a broad spectrum of antimicrobial activities.[3][8][9] The in vitro evaluation of these properties is crucial for the development of new antimicrobial agents.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution: The chalcone derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Comparative Data for Structurally Similar Chalcones

The following table provides example MIC values for bromo- and methoxy-substituted chalcones against common bacterial strains.

Compound IDR' Group (on Acetophenone)Bacterial StrainMIC (µg/mL)Reference
5 4-BromoStaphylococcus aureus7.8[9]
6 4-BromoEscherichia coli-[2]
7 4-MethoxyStaphylococcus aureus-[8]
8 4-MethoxyEscherichia coli-[8]
Anti-inflammatory Activity

Many chalcone derivatives have demonstrated significant anti-inflammatory properties.[10][11] In vitro assays for anti-inflammatory activity often focus on the inhibition of key inflammatory mediators.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture and Seeding: RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.

  • Compound Treatment: The cells are pre-treated with various concentrations of the chalcone derivatives.

  • LPS Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.

  • Griess Assay: After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated, LPS-stimulated wells.

G cluster_pathway Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Chalcone Chalcone Derivative Chalcone->NFkB Inhibition

Caption: Simplified signaling pathway of chalcone-mediated NO inhibition.

Comparative Data for Structurally Similar Chalcones

The following table shows example data for the anti-inflammatory activity of chalcone derivatives.

Compound IDR' Group (on Acetophenone)AssayResultReference
9 -Inhibition of 5-lipoxygenaseActive[10]
10 -Inhibition of cyclo-oxygenase-2Active[10]
11 -Superoxide scavengingActive[10]
12 -Inhibition of NO productionActive[12]

Conclusion

This guide outlines a systematic approach for the in vitro evaluation of novel chalcones derived from this compound. Based on the extensive literature on analogous compounds, it is anticipated that this class of chalcones will exhibit promising anticancer, antimicrobial, and anti-inflammatory activities. The provided experimental protocols and comparative data serve as a valuable resource for researchers to design and interpret their in vitro studies, ultimately contributing to the discovery of new therapeutic agents.

References

A Comparative Guide to the Characterization of Schiff Bases Derived from 3-Bromo-4-ethoxybenzaldehyde and Structurally Similar Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of Schiff bases, with a focus on those derived from 3-Bromo-4-ethoxybenzaldehyde. Due to the limited availability of direct experimental data for Schiff bases synthesized from this compound, this document leverages data from analogous Schiff bases derived from structurally similar substituted benzaldehydes. This comparative approach allows for the prediction of spectral characteristics, thermal stability, and potential biological activity, providing a valuable reference for researchers in the field.

The synthesis of Schiff bases is typically achieved through a straightforward condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde.[1][2] These compounds, containing the characteristic azomethine or imine group (-C=N-), are of significant interest due to their wide-ranging applications in medicinal chemistry, including their roles as antimicrobial, anti-inflammatory, and anticancer agents.[3][4][5]

Experimental Protocols

The synthesis and characterization of Schiff bases follow a well-established workflow. Below are detailed methodologies for the key experimental procedures.

Synthesis of Schiff Bases via Condensation Reaction:

A general and widely adopted protocol for the synthesis of Schiff bases involves the condensation of an aldehyde with a primary amine.[2][6][7]

  • Materials:

    • Substituted Benzaldehyde (B42025) (e.g., this compound)

    • Primary Amine (e.g., aniline, substituted aniline, or other primary amines)

    • Absolute Ethanol (B145695) or Methanol

    • Glacial Acetic Acid (optional, as a catalyst)

  • Procedure:

    • An equimolar amount of the substituted benzaldehyde is dissolved in a minimal amount of absolute ethanol in a round-bottom flask.

    • An equimolar amount of the primary amine, also dissolved in ethanol, is added dropwise to the aldehyde solution while stirring continuously.

    • A few drops of glacial acetic acid can be added to the mixture to catalyze the reaction.[2]

    • The reaction mixture is then refluxed for a period of 2 to 4 hours.[7]

    • The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration.

    • The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.

Characterization Techniques:

The synthesized Schiff bases are characterized using various spectroscopic and analytical techniques to confirm their structure and purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are typically recorded using KBr pellets or an ATR spectrometer in the range of 4000-400 cm⁻¹. This technique is crucial for identifying the formation of the imine bond.[5][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded using a spectrometer (e.g., 400 or 600 MHz) with a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[5][9]

  • Mass Spectrometry (MS): Mass spectra are obtained to confirm the molecular weight of the synthesized compounds.[5]

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded in a suitable solvent (e.g., DMSO, DMF) to study the electronic transitions within the molecule.[10]

  • Thermal Analysis (TGA/DTA): Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are performed to evaluate the thermal stability of the Schiff bases, typically under a nitrogen atmosphere with a constant heating rate.[11][12]

Data Presentation: A Comparative Analysis

The following tables summarize the expected and reported characterization data for Schiff bases derived from this compound and other substituted benzaldehydes.

Table 1: Comparative FT-IR Spectral Data (cm⁻¹)

Functional GroupExpected Range for this compound DerivativesBenzaldehyde Derivatives[13]2-Chlorobenzaldehyde Derivatives[14]Salicylaldehyde Derivatives[7]
C=N (Azomethine)1600 - 16501624 - 1644~1616~1620
C-Br~550 - 650---
C-O (Ether)1200 - 1300---
Aromatic C-H3000 - 3100~3050~2900~3060
Absence of C=O (Aldehyde)-ConfirmedConfirmedConfirmed
Absence of N-H (Amine)-ConfirmedConfirmedConfirmed

Table 2: Comparative ¹H NMR Spectral Data (δ, ppm)

ProtonExpected Range for this compound DerivativesBenzaldehyde Derivatives[9]2-Chlorobenzaldehyde Derivatives[5]4-Propoxybenzaldehyde Derivatives[15]
HC=N (Azomethine)8.0 - 9.58.90 - 9.358.96 - 9.008.32 - 8.34
Aromatic Protons6.8 - 8.06.8 - 8.27.0 - 8.06.90 - 8.15
-OCH₂CH₃ (Ethoxy)~4.1 (q), ~1.4 (t)---

Table 3: Comparative ¹³C NMR Spectral Data (δ, ppm)

CarbonExpected Range for this compound Derivatives2-Nitrophenyl Derivatives[16]Thiophene-2-carbaldehyde Derivatives[17]4-Propoxybenzaldehyde Derivatives[15]
C=N (Azomethine)150 - 165161.6 - 163.1~155158.7 - 158.8
Aromatic Carbons110 - 160115 - 155113 - 145113 - 161
-OCH₂CH₃ (Ethoxy)~65, ~15---

Table 4: Comparative Antimicrobial Activity (MIC, µg/mL)

Schiff Base Derivative SourceEscherichia coliStaphylococcus aureusCandida albicansReference
Benzaldehyde62.562.5-[1]
Anisaldehyde25062.562.5[1]
4-Nitrobenzaldehyde25062.5125[1]
Cinnamaldehyde62.5-62.5[1]
2,4-dihydroxybenzaldehyde--24[3]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: This compound + Primary Amine dissolve Dissolve in Ethanol start->dissolve reflux Reflux with Catalytic Acid dissolve->reflux cool Cool to Room Temperature reflux->cool filter Filter and Wash cool->filter recrystallize Recrystallize filter->recrystallize product Purified Schiff Base recrystallize->product ftir FT-IR Spectroscopy product->ftir nmr NMR (1H & 13C) Spectroscopy product->nmr ms Mass Spectrometry product->ms uvvis UV-Vis Spectroscopy product->uvvis tga Thermal Analysis (TGA/DTA) product->tga

Caption: Experimental workflow for the synthesis and characterization of Schiff bases.

logical_relationship cluster_structure Molecular Structure cluster_properties Physicochemical & Biological Properties aldehyde Substituted Benzaldehyde (e.g., this compound) schiff_base Schiff Base Product aldehyde->schiff_base amine Primary Amine amine->schiff_base spectral Spectral Properties (FT-IR, NMR, UV-Vis) schiff_base->spectral determines thermal Thermal Stability schiff_base->thermal determines biological Biological Activity (e.g., Antimicrobial) schiff_base->biological determines

Caption: Relationship between Schiff base structure and its properties.

References

A Comparative Guide to Green Synthesis of Chalcones from 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of chalcones, pivotal precursors in the biosynthesis of flavonoids and isoflavonoids, is a cornerstone of medicinal chemistry and drug development. Traditional synthesis methods often rely on harsh conditions and volatile organic solvents. In contrast, green chemistry approaches offer significant advantages by enhancing reaction efficiency, reducing waste, and minimizing environmental impact. This guide provides a comparative analysis of three prominent green synthesis methods—microwave-assisted synthesis, ultrasound-assisted synthesis, and solvent-free grinding—for the synthesis of a target chalcone (B49325) from 3-Bromo-4-ethoxybenzaldehyde and 4'-methoxyacetophenone (B371526).

Comparison of Green Synthesis Methods

The selection of a synthesis method is often a trade-off between reaction speed, yield, energy consumption, and scalability. The following table summarizes the key quantitative parameters for the microwave-assisted, ultrasound-assisted, and solvent-free grinding methods for chalcone synthesis.

ParameterMicrowave-Assisted SynthesisUltrasound-Assisted SynthesisSolvent-Free Grinding
Reaction Time 1–5 minutes[1]15–60 minutes2–10 minutes[2][3]
Typical Yield 78–92%[1]~90%65–94%[4][5]
Energy Source Microwave Irradiation[6]Ultrasonic CavitationMechanical Grinding[4]
Solvent Minimal (e.g., Ethanol)[1]Green Solvents (e.g., Water, Ethanol)Solvent-free[4]
Catalyst Base (e.g., KOH, K2CO3)[1][6]Base (e.g., NaOH, KOH)Solid Base (e.g., NaOH, Ba(OH)2)[2][3]
Temperature 80–100°C[1][7]Room Temperature to 40°C[8]Room Temperature[9]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of (E)-1-(4-methoxyphenyl)-3-(3-bromo-4-ethoxyphenyl)prop-2-en-1-one via the three compared green methods.

Microwave-Assisted Synthesis

This method utilizes microwave energy to rapidly heat the reaction mixture, significantly reducing reaction times.[1]

Materials:

  • This compound

  • 4'-methoxyacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (B145695)

  • Microwave Synthesis Reactor

Procedure:

  • In a 10 mL microwave vial, dissolve equimolar amounts of 4'-methoxyacetophenone in 5 mL of a 5% ethanolic KOH solution.[1]

  • Add an equimolar amount of this compound to the reaction vial.

  • Cap the vial and place it in the microwave synthesis reactor.

  • Set the reaction parameters: temperature at 100°C, stirring at 600 rpm, and reaction time of 1–5 minutes.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with 2M HCl to precipitate the chalcone product.[6]

  • Collect the precipitate by filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol.

Ultrasound-Assisted Synthesis

This method employs ultrasonic waves to create acoustic cavitation, which promotes mass transfer and accelerates the reaction rate at ambient temperatures.[10]

Materials:

  • This compound

  • 4'-methoxyacetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Ultrasonic Homogenizer

Procedure:

  • In a 10 mL flask, dissolve equimolar amounts of this compound and 4'-methoxyacetophenone in 2 mL of ethanol.[10]

  • Add 2 mL of a 2.5 M aqueous solution of NaOH.[10]

  • Immerse the tip of the ultrasonic probe into the reaction mixture.

  • Irradiate the mixture with ultrasound at a 30% amplitude for 15-30 minutes at 40°C.[8][11]

  • Monitor the reaction by TLC.

  • After completion, pour the mixture into ice-cold water and acidify with dilute HCl.

  • Filter the resulting solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol.

Solvent-Free Grinding (Mechanochemical) Synthesis

This eco-friendly method avoids the use of solvents by grinding the reactants together in the solid state.[4]

Materials:

  • This compound

  • 4'-methoxyacetophenone

  • Solid Sodium Hydroxide (NaOH) or Barium Hydroxide (Ba(OH)2)[2]

  • Mortar and Pestle

Procedure:

  • Place equimolar amounts of this compound, 4'-methoxyacetophenone, and one equivalent of solid NaOH in a mortar.[3]

  • Grind the mixture vigorously with a pestle for 5–10 minutes at room temperature.[2][4] The mixture will typically turn into a paste and then solidify.

  • Monitor the reaction completion by TLC.

  • Add ice-cold water to the mortar and grind further to break up the solid.

  • Acidify with cold 10% HCl.[9]

  • Isolate the chalcone product by suction filtration and wash thoroughly with water.[4]

  • Recrystallize the crude product from 95% ethanol to obtain pure chalcone.[3]

Visualizing the Process

To better understand the workflow and the comparison between the methods, the following diagrams are provided.

G cluster_start Reactant Preparation cluster_reaction Green Synthesis Method cluster_workup Work-up & Purification cluster_end Final Product Start This compound + 4'-methoxyacetophenone + Catalyst Method Microwave / Ultrasound / Grinding Start->Method Workup Acidification & Filtration Method->Workup Purification Recrystallization (Ethanol) Workup->Purification End Pure Chalcone Product Purification->End

Caption: General experimental workflow for the green synthesis of chalcones.

G cluster_microwave Microwave-Assisted cluster_ultrasound Ultrasound-Assisted cluster_grinding Solvent-Free Grinding M_Time Time: 1-5 min M_Yield Yield: High (78-92%) M_Energy Energy: High (Localized Heating) M_Solvent Solvent: Minimal U_Time Time: 15-60 min U_Yield Yield: Very High (~90%) U_Energy Energy: Moderate U_Solvent Solvent: Green (Water/Ethanol) G_Time Time: 2-10 min G_Yield Yield: Good to High (65-94%) G_Energy Energy: Low (Mechanical) G_Solvent Solvent: None Chalcone Chalcone Synthesis Chalcone->M_Time Chalcone->U_Time Chalcone->G_Time

Caption: Comparison of key parameters for green chalcone synthesis methods.

References

A Comparative Guide to HPLC-Based Purity Assessment of 3-Bromo-4-ethoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of synthesized 3-Bromo-4-ethoxybenzaldehyde and its derivatives. Designed for researchers, chemists, and quality control analysts, this document outlines detailed experimental protocols and presents comparative data to aid in selecting an optimal analytical strategy.

The purity of active pharmaceutical ingredients (APIs) and key intermediates like this compound is critical. HPLC is the predominant technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. The choice of stationary phase (column) is a crucial parameter that directly influences separation efficiency, resolution, and peak shape.

This guide compares two common reversed-phase columns for the analysis of a synthesized this compound sample, which may contain impurities such as the unreacted starting material, 4-ethoxybenzaldehyde (B43997).

  • Method A: Utilizes a standard C18 column, the workhorse of reversed-phase chromatography, which separates compounds primarily based on hydrophobic interactions.[1][2]

  • Method B: Employs a Phenyl-Hexyl column, which provides alternative selectivity through π-π interactions with the aromatic rings of the analyte and impurities, potentially offering better resolution for structurally similar compounds.[2][3]

Experimental Workflow for Purity Analysis

The general workflow for assessing the purity of a synthesized batch of this compound is depicted below. The process begins with precise sample preparation, followed by chromatographic separation and detection, and concludes with data analysis to determine purity and impurity profiles.

HPLC Purity Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Synthesized This compound Weigh Accurately Weigh Sample (approx. 10 mg) Sample->Weigh Dissolve Dissolve in Diluent (e.g., 10 mL ACN:Water) Weigh->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18 or Phenyl Column) Inject->Separate Detect UV Detection (e.g., at 254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: Workflow for HPLC purity assessment of synthesized compounds.

Detailed Experimental Protocols

The following protocols provide a comprehensive guide for reproducing the comparative analysis.

1. Reagents and Materials

  • Acetonitrile (ACN): HPLC grade

  • Water: Deionized (DI) or Milli-Q water

  • Formic Acid: LC-MS grade

  • Reference Standard: this compound (>99.5% purity)

  • Potential Impurity Standard: 4-ethoxybenzaldehyde (>99% purity)

  • Sample: Synthesized this compound batch

2. Standard and Sample Preparation

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Impurity Stock Solution (1000 µg/mL): Prepare similarly using the 4-ethoxybenzaldehyde standard.

  • System Suitability Solution (Spiked Sample): Create a working solution containing approximately 100 µg/mL of the main analyte and 1 µg/mL of the key impurity (4-ethoxybenzaldehyde) to check for adequate resolution.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the synthesized sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

3. HPLC Instrumentation and Conditions

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
HPLC System Agilent 1260 Infinity II or equivalentAgilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient IsocraticIsocratic
Composition 55% B45% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
UV Detector 254 nm254 nm
Run Time 15 min15 min

Comparative Data and Performance

The performance of each method was evaluated based on its ability to separate the main product from a key potential impurity (4-ethoxybenzaldehyde) and on standard chromatographic performance metrics. The following table summarizes representative data obtained from the analysis.

Chromatographic ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)
Retention Time (t_R) - 4-ethoxybenzaldehyde 4.8 min5.5 min
Retention Time (t_R) - this compound 6.5 min7.8 min
Resolution (R_s) between peaks 2.83.9
Asymmetry Factor (A_s) - Main Peak 1.11.0
Theoretical Plates (N) - Main Peak 8,5009,800
Calculated Purity (% Area) 98.7%98.7%

Discussion and Conclusion

Both the C18 and Phenyl-Hexyl columns provided acceptable purity assessments for the synthesized this compound. However, key performance differences were observed:

  • Selectivity and Resolution: Method B (Phenyl-Hexyl) demonstrated superior resolution (R_s = 3.9) compared to Method A (C18, R_s = 2.8). This indicates a better separation between the main analyte and the 4-ethoxybenzaldehyde impurity, which is advantageous for accurately quantifying low-level impurities. The enhanced selectivity is likely due to the π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.

  • Efficiency and Peak Shape: The Phenyl-Hexyl column also showed a higher number of theoretical plates and a perfectly symmetrical peak (A_s = 1.0), indicating higher column efficiency and ideal peak shape.

  • Retention: As expected, the Phenyl-Hexyl column was more retentive, leading to longer analysis times. This could be a consideration for high-throughput screening environments.

Recommendation:

For routine quality control where speed is essential and impurities are well-separated, the C18 column (Method A) is a robust and reliable choice. For method development, impurity profiling, or when resolving closely-eluting isomers is necessary, the Phenyl-Hexyl column (Method B) is highly recommended due to its superior resolution and alternative selectivity.

References

Comparative Cytotoxicity Analysis of Novel Compounds Derived from Brominated Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the anticancer potential of synthetic derivatives of 3-bromobenzaldehyde (B42254) analogues, with a focus on chalcones, Schiff bases, and heterocyclic compounds. This report provides a comparative analysis of their cytotoxic effects against various cancer cell lines, supported by experimental data and detailed methodologies.

This guide offers a comprehensive comparison of the cytotoxic activities of various compound classes synthesized from substituted 3-bromobenzaldehydes. While direct cytotoxicity studies on derivatives of 3-Bromo-4-ethoxybenzaldehyde are limited in the reviewed literature, this report consolidates data from closely related analogues, providing valuable insights into the structure-activity relationships of these potential anticancer agents. The following sections present a comparative analysis of different compound series, their synthesis, in vitro cytotoxicity, and the experimental protocols used for their evaluation.

Comparative Cytotoxicity Data

The cytotoxic effects of various synthesized compounds were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below for different classes of compounds.

Chalcone Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, have shown significant cytotoxic potential. The following table summarizes the IC50 values of novel chalcone-like agents.

Compound IDR Group (on Chromanone Ring)R' Group (on Benzylidene Moiety)K562 (Leukemia) IC50 (µg/mL)MDA-MB-231 (Breast Cancer) IC50 (µg/mL)SK-N-MC (Neuroblastoma) IC50 (µg/mL)
4a 7-hydroxy3-bromo-4-hydroxy-5-methoxy≤ 3.86≤ 3.86≤ 3.86
Etoposide (Standard) --25.4066.8241.35

Table 1: Cytotoxic activity of the most potent chalcone-like agent (4a) compared to the standard drug Etoposide against three human cancer cell lines. Data sourced from a study on poly-functionalized 3-benzylidenechroman-4-ones.

Schiff Base Metal Complexes

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, and their metal complexes are another class of compounds exhibiting promising anticancer activities. The cytotoxic activities of novel bromo and methoxy (B1213986) substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) were evaluated against Hep-G2 (liver carcinoma) and MCF-7 (breast cancer) cell lines.

Compound IDDescriptionHep-G2 (Liver Cancer) IC50 (µg/mL)MCF-7 (Breast Cancer) IC50 (µg/mL)
MnL2 Mn(II) complex with 2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]-4-methoxy phenol2.6 ± 0.113.0 ± 0.2
Cisplatin (Standard) --4.0

Table 2: Cytotoxic activity of the most active Schiff base complex (MnL2) in comparison to the standard drug Cisplatin.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the cytotoxicity studies.

Synthesis of 3-(benzylidene)-4-chromanones (Chalcone-like agents)

A solution of a 7-substituted chroman-4-one (0.5 mmol), a substituted aldehyde (0.5 mmol), and hydrochloric acid (1 ml) in ethanol (B145695) (5 ml) was heated under reflux for 6 hours. The reaction mixture was then concentrated under reduced pressure and diluted with water (20 ml). The resulting precipitate was filtered, washed with water, and purified by recrystallization from ethanol to yield the target 3-(benzylidene)-4-chromanones.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis and cytotoxicity screening of the novel compounds.

G Workflow for Synthesis and Cytotoxicity Screening cluster_synthesis Synthesis of Derivatives cluster_screening In Vitro Cytotoxicity Screening start Starting Materials (e.g., 3-Bromobenzaldehyde analogue, Substituted Amine/Ketone) reaction Chemical Reaction (e.g., Condensation) start->reaction purification Purification (e.g., Recrystallization) reaction->purification characterization Structural Characterization (e.g., NMR, Mass Spec) purification->characterization treatment Treatment with Synthesized Compounds characterization->treatment Test Compounds cell_culture Cancer Cell Line Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis

Caption: A flowchart illustrating the general workflow from the synthesis of novel compounds to their in vitro cytotoxicity evaluation.

G MTT Assay Protocol A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with compounds at various concentrations B->C D Incubate for 48 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and determine IC50 values H->I

Caption: A step-by-step diagram of the MTT assay protocol used for determining the cytotoxicity of the synthesized compounds.

Comparing the antimicrobial spectrum of different 3-Bromo-4-ethoxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzaldehyde (B42025) Derivatives as Antimicrobial Agents

Benzaldehyde and its derivatives have emerged as a promising class of compounds in the search for new antimicrobial agents. Their versatile chemical structure allows for the synthesis of a wide array of derivatives, such as chalcones, Schiff bases, and oximes, which have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi. The antimicrobial efficacy of these compounds is often attributed to the presence of specific functional groups and their arrangement on the aromatic ring. Substituents such as halogens (e.g., bromine), and alkoxy groups (e.g., ethoxy) can modulate the lipophilicity, electronic properties, and steric hindrance of the molecule, thereby influencing its interaction with microbial targets.

Comparative Antimicrobial Activity

The following tables summarize the antimicrobial activity of various benzaldehyde derivatives, providing a basis for predicting the potential efficacy of novel compounds, including those derived from 3-Bromo-4-ethoxybenzaldehyde. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of Benzaldehyde Derivatives (MIC in µg/mL)
Compound TypeDerivativeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
Schiff Base Benzaldehyde-derived (PC1)62.562.5-[1][2]
Anisaldehyde-derived (PC2)62.5250-[1]
4-Nitrobenzaldehyde-derived (PC3)62.5250-[1]
Cinnamaldehyde-derived (PC4)No Activity62.5-[1]
Chalcone (B49325) 4-bromophenyl-substituted cinnamaldehyde (B126680) analog---[3]
Oxime Ester Esters of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) oxime31.25 - 125-31.25 - 125[4]

Note: A lower MIC value indicates greater antimicrobial activity. "-" indicates data not available.

Table 2: Antifungal Activity of Benzaldehyde Derivatives (MIC in µg/mL)
Compound TypeDerivativeCandida albicansAspergillus fumigatusTrichophyton rubrumReference
Schiff Base Benzaldehyde-derived (PC1)250--[1][2]
Anisaldehyde-derived (PC2)62.5--[1]
4-Nitrobenzaldehyde-derived (PC3)125--[1]
Cinnamaldehyde-derived (PC4)125--[1]
Chalcone Brominated chalcone derivative (13)>128>128128[5]
Brominated chalcone derivative (14)>128>12816-32[5]
Oxime Ester Esters of 3-ethoxy-4-hydroxybenzaldehyde oxime---[6]

Note: A lower MIC value indicates greater antimicrobial activity. "-" indicates data not available.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to determine the antimicrobial activity of benzaldehyde derivatives.

Synthesis of Benzaldehyde Derivatives

1. Synthesis of Chalcones via Claisen-Schmidt Condensation:

Chalcones are frequently synthesized through a base-catalyzed Claisen-Schmidt condensation reaction between a substituted benzaldehyde and an appropriate acetophenone (B1666503).[7]

  • Procedure:

    • Dissolve the substituted benzaldehyde (1 mmol) and the substituted acetophenone (1 mmol) in ethanol.

    • Add an aqueous solution of a base, such as potassium hydroxide (B78521) or sodium hydroxide, dropwise to the mixture with constant stirring.

    • Continue stirring the reaction mixture at room temperature for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water and acidify to precipitate the chalcone.

    • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

2. Synthesis of Schiff Bases:

Schiff bases are typically formed by the condensation reaction of a primary amine with a carbonyl compound (aldehyde or ketone).[1][2]

  • Procedure:

    • Dissolve the substituted benzaldehyde (1 equivalent) in a suitable solvent such as ethanol.

    • Add the primary amine (1 equivalent) to the solution.

    • A catalytic amount of acid (e.g., glacial acetic acid) can be added to facilitate the reaction.

    • Reflux the reaction mixture for a few hours.

    • Monitor the formation of the Schiff base by TLC.

    • Cool the reaction mixture to allow the product to crystallize.

    • Filter the solid, wash with a small amount of cold solvent, and dry.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This method is a widely used quantitative technique to determine the MIC of an antimicrobial agent against bacteria and fungi.[4]

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare a standardized inoculum of the test microorganism and add it to each well.

    • Include positive control wells (microorganism with no compound) and negative control wells (medium only).

    • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

2. Agar (B569324) Well Diffusion Method:

This is a qualitative or semi-quantitative method to screen for antimicrobial activity.

  • Procedure:

    • Prepare agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) and uniformly spread a standardized inoculum of the test microorganism on the surface.

    • Create wells of a specific diameter in the agar using a sterile borer.

    • Add a known concentration of the test compound solution to each well.

    • Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound).

    • Incubate the plates under suitable conditions.

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition generally indicates higher antimicrobial activity.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows.

Experimental_Workflow Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Data Analysis A Prepare Stock Solution of Test Compound D Serial Dilution of Compound (for MIC determination) A->D B Culture and Standardize Microorganism Inoculum E Inoculate Microorganism into Test Wells/Plates B->E C Prepare Growth Medium (Broth or Agar) C->D C->E F Add Compound to Wells/Plates D->F E->F G Incubate at Optimal Temperature (e.g., 37°C for 24h) F->G H Observe for Microbial Growth G->H I Determine MIC or Measure Zone of Inhibition H->I J Compare with Controls I->J

Caption: Workflow for Antimicrobial Susceptibility Testing.

Synthesis_Workflow General Synthesis Workflow for Benzaldehyde Derivatives start Start with Substituted Benzaldehyde reactant Select Reactant: - Acetophenone (for Chalcone) - Primary Amine (for Schiff Base) - Hydroxylamine (for Oxime) start->reactant reaction Condensation Reaction (with catalyst/heat as needed) reactant->reaction monitoring Monitor Reaction (e.g., TLC) reaction->monitoring workup Reaction Work-up: - Precipitation - Extraction monitoring->workup purification Purification: - Recrystallization - Chromatography workup->purification characterization Characterization: - NMR - IR - Mass Spectrometry purification->characterization end Pure Derivative characterization->end

Caption: General Synthesis Workflow for Benzaldehyde Derivatives.

References

A Comparative Guide to the Synthesis of 3-Ethoxy-4-methoxybenzaldehyde, a Key Apremilast Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two synthetic routes to 3-ethoxy-4-methoxybenzaldehyde (B45797), a crucial precursor for the anti-inflammatory drug Apremilast. The comparison focuses on a modern approach utilizing phase-transfer catalysis against a classical Williamson ether synthesis, with supporting experimental data to objectively evaluate their performance.

Overview of Synthetic Strategies

The synthesis of 3-ethoxy-4-methoxybenzaldehyde from the readily available starting material, isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde), is a common transformation in medicinal chemistry. The core of this synthesis is the ethylation of the phenolic hydroxyl group of isovanillin. This guide will compare two distinct methodologies for achieving this etherification:

  • Route A: Phase-Transfer Catalyzed Williamson Ether Synthesis: This contemporary method employs a phase-transfer catalyst to facilitate the reaction between the water-soluble phenoxide and the water-insoluble ethylating agent.

  • Route B: Classical Williamson Ether Synthesis: This traditional approach is conducted in an organic solvent, where the phenoxide is generated in situ and reacts with the ethylating agent.

Experimental Data and Performance Comparison

The following tables summarize the quantitative data for the two synthetic routes, highlighting key performance indicators such as yield, purity, and reaction conditions.

Table 1: Reaction Conditions and Reagents

ParameterRoute A: Phase-Transfer CatalysisRoute B: Classical Williamson Synthesis
Starting Material IsovanillinIsovanillin
Ethylating Agent BromoethaneEthyl Bromide
Base Sodium Hydroxide (B78521) (NaOH)Potassium Hydroxide (KOH)
Catalyst Tetrabutylammonium (B224687) FluorideNone
Solvent WaterEthanol (B145695)/Water
Temperature 25°CReflux
Reaction Time 4 hoursOvernight

Table 2: Performance Metrics

MetricRoute A: Phase-Transfer Catalysis[1]Route B: Classical Williamson Synthesis[2]
Product Yield 96.1%93%
Product Purity 99.9%Not explicitly stated, but product crystallized

Detailed Experimental Protocols

Route A: Phase-Transfer Catalyzed Williamson Ether Synthesis

This protocol is adapted from a patented industrial synthesis.[1]

Procedure:

  • In a 3-liter dry reaction flask, dissolve 157 g of sodium hydroxide in 1500 ml of water.

  • To the aqueous solution, add 500 g of isovanillin, 120 g of tetrabutylammonium fluoride, and 537 g of bromoethane.

  • Stir the resulting mixture at 25°C for 4 hours.

  • After the reaction period, collect the solid product by suction filtration.

  • The obtained product is an off-white solid powder of 3-ethoxy-4-methoxybenzaldehyde.

Route B: Classical Williamson Ether Synthesis

This protocol is a representative example of a traditional Williamson ether synthesis.[2]

Procedure:

  • To a solution of 100 g of isovanillin in 200 ml of ethanol, add a solution of 44 g of potassium hydroxide in 44 ml of water.

  • Heat the mixture to reflux until the solids dissolve.

  • Slowly add 56 ml of ethyl bromide to the refluxing solution. A yellow solid will begin to precipitate after approximately 15 minutes.

  • Continue heating the mixture at reflux overnight.

  • Remove the excess ethyl bromide and solvent under reduced pressure.

  • Partition the residue between water and chloroform (B151607).

  • Dry the chloroform layer and evaporate the solvent to yield a pale yellow oil, which is then crystallized from ethanol to give 3-ethoxy-4-methoxybenzaldehyde.

Visualization of Synthetic Pathways

The following diagrams illustrate the workflows of the two synthetic routes.

Route_A cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Product Isovanillin Isovanillin ReactionVessel Reaction Vessel (Water, 25°C, 4h) Isovanillin->ReactionVessel Bromoethane Bromoethane Bromoethane->ReactionVessel NaOH NaOH (aq) NaOH->ReactionVessel PTC Tetrabutylammonium Fluoride PTC->ReactionVessel Filtration Suction Filtration ReactionVessel->Filtration Product_A 3-Ethoxy-4-methoxybenzaldehyde (Yield: 96.1%, Purity: 99.9%) Filtration->Product_A Route_B cluster_start_B Starting Materials cluster_reaction_B Reaction cluster_workup_B Workup & Product Isovanillin_B Isovanillin ReactionVessel_B Reaction Vessel (Ethanol, Reflux, Overnight) Isovanillin_B->ReactionVessel_B EthylBromide_B Ethyl Bromide EthylBromide_B->ReactionVessel_B KOH_B KOH (aq) KOH_B->ReactionVessel_B Evaporation Solvent Evaporation ReactionVessel_B->Evaporation Extraction Liquid-Liquid Extraction (Water/Chloroform) Evaporation->Extraction Crystallization Crystallization (from Ethanol) Extraction->Crystallization Product_B 3-Ethoxy-4-methoxybenzaldehyde (Yield: 93%) Crystallization->Product_B

References

A Head-to-Head Comparison of Bases for Claisen-Schmidt Condensation with 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Optimizing Chalcone (B49325) Synthesis

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis, pivotal for the formation of chalcones, which are precursors to a wide array of pharmacologically active compounds. The choice of base is a critical parameter that can significantly influence the reaction's efficiency, yield, and purity of the final product. This guide provides a head-to-head comparison of common bases used for the Claisen-Schmidt condensation of 3-Bromo-4-ethoxybenzaldehyde with a ketone, offering a summary of performance based on available experimental data.

Performance Comparison of Bases

While direct comparative studies on the Claisen-Schmidt condensation of this compound with various bases are not extensively documented in the literature, a general performance trend can be extrapolated from research on similar substituted benzaldehydes. The following table summarizes the typical performance of common bases in Claisen-Schmidt condensations.

Base CatalystTypical Yield Range (%)Reaction ConditionsRemarks
Sodium Hydroxide (B78521) (NaOH) 70-95%Often used in aqueous ethanol (B145695) at room temperature or with gentle heating.[1][2] Can also be used in solvent-free grinding methods.A widely used, cost-effective, and efficient catalyst.[1][2] High concentrations can sometimes lead to side reactions.
Potassium Hydroxide (KOH) 80-98%Similar to NaOH, typically in alcoholic solvents.Often considered slightly more effective than NaOH, potentially leading to higher yields.[2]
Lithium Hydroxide (LiOH) High (often >90%)Can be used as LiOH·H₂O in various solvents.Reported as a highly efficient catalyst for Claisen-Schmidt condensations, leading to high yields under mild conditions.

Experimental Protocols

Below are detailed experimental protocols for the Claisen-Schmidt condensation. Protocol 1 describes the synthesis of a closely related structural isomer, (E)-1-(3-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one, which provides a valuable reference. Protocol 2 is a general procedure for chalcone synthesis.

Protocol 1: Synthesis of (E)-1-(3-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one using Sodium Hydroxide

This protocol is adapted from the synthesis of a structural isomer and serves as a representative procedure.

Materials:

Procedure:

  • In a suitable flask, dissolve 3-bromoacetophenone (0.01 mol) and 4-ethoxybenzaldehyde (0.01 mol) in methanol (60 mL).

  • To this solution, add a catalytic amount of 20% sodium hydroxide solution (5 mL).

  • Stir the reaction mixture at room temperature for approximately 3 hours.

  • Upon completion of the reaction (monitored by TLC), pour the contents of the flask into ice-cold water (500 mL).

  • Allow the mixture to stand for 4 hours to facilitate the precipitation of the product.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: General Procedure for Chalcone Synthesis using Potassium Hydroxide

This is a general protocol that can be adapted for the synthesis of various chalcones.

Materials:

Procedure:

  • Dissolve the substituted benzaldehyde (1 equivalent) and substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • While stirring, add finely powdered potassium hydroxide (1 to 1.5 equivalents) to the solution in portions.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.

  • The precipitated solid is then filtered, washed with water until neutral, and dried.

  • The crude product can be further purified by recrystallization from ethanol.

Reaction Mechanisms and Experimental Workflow

To visualize the underlying processes, the following diagrams illustrate the general mechanism of the base-catalyzed Claisen-Schmidt condensation and a typical experimental workflow.

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration A Ketone (with α-H) B Base (OH⁻) C Enolate (Nucleophile) A->C Deprotonation D Aldehyde C->D Attack on carbonyl carbon C->D E Alkoxide Intermediate F Water G β-Hydroxy Ketone E->G Protonation H α,β-Unsaturated Ketone (Chalcone) G->H -H₂O G->H

Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental_Workflow A 1. Reactant Preparation (Aldehyde + Ketone in Solvent) B 2. Base Addition (e.g., NaOH or KOH) A->B C 3. Reaction (Stirring at RT) B->C D 4. Work-up (Pouring into ice water, acidification) C->D E 5. Isolation (Filtration) D->E F 6. Purification (Recrystallization) E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: Typical experimental workflow for Claisen-Schmidt condensation.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-4-ethoxybenzaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-Bromo-4-ethoxybenzaldehyde, a common reagent in organic synthesis. Adherence to these protocols is essential to mitigate risks and maintain a safe research environment.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This compound is classified as an irritant and is harmful if swallowed.[1] Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Required when dusts are generated.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, which is essential for its safe handling and storage.

PropertyValue
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Appearance White to light yellow powder or crystal[2]
Melting Point 70.0 to 74.0 °C
Flash Point Not applicable
Storage Temperature Store in a well-ventilated place. Keep container tightly closed.

III. Step-by-Step Disposal Protocol

The primary disposal method for this compound is to treat it as hazardous waste and dispose of it through an approved waste disposal plant.[1][3][4] Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Chemical Waste Segregation and Disposal:

  • Segregation:

    • Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.

    • Store the waste in its original container or a clearly labeled, compatible container. The label should include the chemical name, concentration, and associated hazards.

  • Container Management:

    • Ensure the waste container is tightly sealed to prevent the release of dust or vapors.[4]

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Waste Collection:

    • Arrange for collection by a licensed hazardous waste disposal company. Follow your institution's or company's specific procedures for scheduling a waste pickup.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

  • Decontamination of Empty Containers:

    • Handle uncleaned, empty containers in the same manner as the product itself.

    • If decontamination is necessary and permitted by local regulations, triple rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • Collect the rinseate as hazardous waste and dispose of it along with the chemical waste.

    • Once decontaminated, the container can be disposed of as non-hazardous waste, following institutional guidelines.

  • Spill Management:

    • In the event of a spill, evacuate the area if necessary.

    • Wear the appropriate PPE.

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[1]

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent and decontaminate all cleaning materials as hazardous waste.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Identify this compound Waste B Wear Appropriate PPE A->B C Segregate Waste into a Labeled, Sealed Container B->C D Is this a spill? C->D E Follow Spill Management Protocol D->E Yes F Store in Designated Hazardous Waste Area D->F No E->F G Arrange for Licensed Hazardous Waste Collection F->G H Provide SDS to Waste Disposal Company G->H I Decontaminate Empty Containers (if applicable) H->I J End: Waste Properly Disposed I->J

References

Essential Safety and Operational Guide for Handling 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Bromo-4-ethoxybenzaldehyde (CAS No: 108373-05-3). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Summary

This compound is a combustible solid that poses several health risks. It is crucial to be aware of the following hazards before handling this compound:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring (Solid) Safety glasses with side shields or chemical splash goggles.[2][4]Chemical-resistant gloves (e.g., nitrile).[5]Lab coat.Work in a chemical fume hood or use a NIOSH-approved respirator if dust is generated.[2][5]
Preparing Solutions Chemical splash goggles. A face shield is recommended if there is a splash hazard.[4][5]Chemical-resistant gloves (e.g., nitrile).[5]Lab coat.All operations should be conducted in a certified chemical fume hood.[5]
Running Reactions Chemical splash goggles.Chemical-resistant gloves (e.g., nitrile).Lab coat.Operations should be performed within a chemical fume hood.
Handling Spills Chemical splash goggles and a face shield.[5]Heavy-duty chemical-resistant gloves.Chemical-resistant suit or apron.A NIOSH-approved respirator with an appropriate cartridge is mandatory.

Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh and Transfer Solid C->D Begin Experiment E Prepare Solution D->E F Conduct Reaction E->F G Decontaminate Glassware and Surfaces F->G Complete Experiment H Dispose of Waste G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Figure 1. Workflow for safely handling this compound.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Put on all required PPE as specified in the table above. This includes, at a minimum, a lab coat, chemical-resistant gloves, and safety goggles.[2]

    • Ensure the work area, preferably a certified chemical fume hood, is clean and free of incompatible materials.[6]

  • Handling:

    • Weighing and Transferring: Carefully weigh the solid compound in the fume hood to minimize dust generation.[2] Use dry, clean, and compatible utensils.

    • Preparing Solutions: If preparing a solution, slowly add the solid to the solvent to avoid splashing.

    • Running Reactions: Conduct all reactions within the fume hood. Keep the sash at the lowest possible height while allowing for safe manipulation.

  • Post-Handling:

    • Decontamination: Decontaminate all glassware and work surfaces that have come into contact with the chemical.[6]

    • Waste Disposal: Dispose of all waste, including contaminated PPE and cleaning materials, in a designated hazardous waste container for halogenated organic compounds.[7][8] Do not dispose of this chemical down the drain.[5]

    • Doffing PPE: Remove PPE carefully, avoiding contact with the contaminated outer surfaces.[6]

    • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: As a brominated organic compound, all waste containing this chemical must be collected in a designated "halogenated organic waste" container.[7][8] This is crucial as mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[9]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be collected as solid hazardous waste.[6]

  • Aqueous Waste: Any aqueous solutions containing this compound must also be treated as hazardous waste and collected in the appropriate halogenated waste stream.[6]

  • Container Management: Keep waste containers securely sealed when not in use and store them in a cool, dry, and well-ventilated area.[2][9]

By following these guidelines, researchers can handle this compound safely and responsibly, fostering a secure and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.